2-Cyanopyridine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyanopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-4-6-5(7(10)11)2-1-3-9-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTPVUNCEFBYHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10501639 | |
| Record name | 2-Cyanopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10501639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73112-09-1 | |
| Record name | 2-Cyanopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10501639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Cyanopyridine-3-carboxylic Acid
Introduction: The Significance of a Versatile Heterocyclic Scaffold
2-Cyanopyridine-3-carboxylic acid is a highly functionalized pyridine derivative that serves as a pivotal building block in the realms of medicinal chemistry, agrochemicals, and materials science. Its unique arrangement of a carboxylic acid and a cyano group on a pyridine core imparts a distinct reactivity profile, making it an invaluable precursor for the synthesis of complex molecular architectures. The electron-withdrawing nature of both substituents activates the pyridine ring, facilitating a range of chemical transformations. This guide provides an in-depth exploration of the primary synthetic pathways to this important intermediate, offering field-proven insights, step-by-step protocols, and a comparative analysis to aid researchers and development professionals in selecting the most suitable method for their objectives.
Chapter 1: The Chloro-Nitrile Pathway: A Stepwise Functionalization Approach
One of the most robust and frequently employed strategies for synthesizing this compound involves a multi-step sequence starting from readily available pyridine precursors. This pathway hinges on the strategic introduction and subsequent conversion of functional groups, primarily utilizing 2-chloro-3-cyanopyridine as a key intermediate. The logic behind this approach is the differential reactivity of the chloro and cyano groups, allowing for selective transformations.
Part A: Synthesis of the Key Intermediate: 2-Chloro-3-cyanopyridine
The synthesis of 2-chloro-3-cyanopyridine (also known as 2-chloronicotinonitrile) is the cornerstone of this pathway. A common and effective method begins with the N-oxidation of 3-cyanopyridine, followed by chlorination.
-
N-Oxidation: 3-Cyanopyridine is oxidized to 3-cyanopyridine N-oxide. This step is crucial as the N-oxide functionality activates the C2 and C6 positions of the pyridine ring for subsequent nucleophilic attack.
-
Chlorination: The resulting N-oxide is then reacted with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to introduce a chlorine atom at the 2-position, yielding 2-chloro-3-cyanopyridine.[1] The reaction proceeds via an addition-elimination mechanism, where the N-oxide oxygen attacks the phosphorus center, followed by chloride attack on the activated pyridine ring.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Cyanopyridine-3-carboxylic Acid
This guide provides a comprehensive overview of the essential physicochemical properties of 2-Cyanopyridine-3-carboxylic acid (also known as 2-cyanonicotinic acid), a heterocyclic building block of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a blend of theoretical understanding and practical insights into the characterization of this compound.
Introduction: A Versatile Scaffold in Drug Discovery
This compound (CAS No: 73112-09-1) is a bifunctional molecule featuring a pyridine ring substituted with a cyano group at the 2-position and a carboxylic acid at the 3-position.[1][2] This unique arrangement of electron-withdrawing groups on the pyridine core imparts distinct reactivity and makes it a valuable intermediate for the synthesis of complex heterocyclic systems.[1] The cyano group can be readily transformed into other functionalities such as amines or amides, while the carboxylic acid moiety allows for esterification and amidation reactions, providing multiple avenues for molecular elaboration.[1] Notably, cyanopyridine derivatives are recognized as important pharmacophores and are utilized in the design of novel therapeutics, including dual-acting inhibitors for cancer therapy.[1] Understanding the fundamental physicochemical properties of this compound is therefore paramount for its effective application in drug design, formulation, and development.
Molecular and Physicochemical Properties
A summary of the key molecular and physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other parameters are based on predictive models and should be considered as such.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-cyanonicotinic acid | [1][2] |
| CAS Number | 73112-09-1 | [2] |
| Molecular Formula | C₇H₄N₂O₂ | [1][2] |
| Molecular Weight | 148.12 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 192-203 °C | |
| pKa (Predicted) | 2.41 ± 0.10 | |
| Solubility | Slightly soluble in water. Soluble in many common organic solvents. | [3] |
Structural Elucidation and Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum is expected to show three aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the cyano and carboxylic acid groups. The proton adjacent to the nitrogen will likely be the most downfield-shifted.
¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons of the cyano and carboxylic acid groups will have characteristic chemical shifts in the downfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.
-
C≡N stretch: A sharp, medium-intensity band around 2230-2210 cm⁻¹ for the nitrile group.
-
C=O stretch: A strong, sharp band in the region of 1730-1700 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.
-
C=C and C=N stretches: Multiple bands in the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (148.12). Common fragmentation pathways may include the loss of CO₂, H₂O, and HCN.
Acid-Base Properties: The Significance of pKa
The acidity of this compound, quantified by its pKa value, is a critical parameter influencing its solubility, absorption, distribution, and interaction with biological targets. The predicted pKa of approximately 2.41 suggests that the carboxylic acid is relatively acidic. This increased acidity, compared to a simple benzoic acid, can be attributed to the electron-withdrawing effects of both the pyridine nitrogen and the adjacent cyano group, which stabilize the carboxylate anion.
Understanding the pKa is crucial for:
-
Salt formation strategies: To enhance solubility and bioavailability.
-
Formulation development: Predicting the pH-dependent solubility profile.
-
Pharmacokinetic modeling: Estimating the extent of ionization at physiological pH.
Crystalline Structure and Solid-State Properties
The arrangement of molecules in the solid state significantly impacts properties such as melting point, solubility, and stability. While an experimentally determined crystal structure for this compound is not publicly available, insights can be gained from the crystal structures of related cyanopyridines.
It is anticipated that the crystal packing will be dominated by a network of intermolecular interactions, including:
-
Hydrogen Bonding: Strong hydrogen bonds are expected between the carboxylic acid groups (forming dimers) and between the carboxylic acid and the pyridine nitrogen of adjacent molecules.
-
π-π Stacking: The planar pyridine rings are likely to engage in π-π stacking interactions, contributing to the stability of the crystal lattice.
-
Dipole-Dipole Interactions: The polar cyano groups can participate in dipole-dipole interactions.
The interplay of these forces will dictate the final crystal packing, which in turn influences the macroscopic properties of the solid material.
Caption: Predicted intermolecular interactions in the solid state.
Experimental Methodologies for Physicochemical Characterization
To ensure the quality and consistency of this compound for research and development, a robust set of analytical methods for its characterization is essential.
Determination of Melting Point
Protocol:
-
A small, dry sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised slowly (1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded.
Causality: The melting point range provides an indication of the purity of the compound. A sharp melting point range is indicative of high purity, while a broad range suggests the presence of impurities.
Determination of pKa by Potentiometric Titration
Protocol:
-
A known concentration of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
Causality: This method directly measures the equilibrium between the protonated and deprotonated forms of the carboxylic acid, providing an accurate experimental pKa value.
Solubility Determination by the Shake-Flask Method
Protocol:
-
An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, buffers of different pH, organic solvents) in a sealed flask.
-
The flask is agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Causality: This method determines the thermodynamic equilibrium solubility, which is a critical parameter for predicting oral absorption and for designing liquid formulations.
Caption: A generalized workflow for physicochemical characterization.
Stability and Degradation
The stability of a compound under various conditions is a critical factor in its development as a drug candidate. While specific stability studies on this compound are not extensively reported, potential degradation pathways can be anticipated based on its functional groups.
-
Hydrolysis: The cyano group can be susceptible to hydrolysis under acidic or basic conditions to form the corresponding amide or carboxylic acid. The carboxylic acid itself is generally stable to hydrolysis.
-
Decarboxylation: At elevated temperatures, pyridine carboxylic acids can undergo decarboxylation.
-
Photostability: The pyridine ring may be susceptible to photodegradation upon exposure to UV light.
Self-Validating Protocol for a Preliminary Stability Study:
-
Prepare solutions of the compound in buffers of different pH (e.g., 2, 7, 9).
-
Store aliquots of these solutions under different conditions: ambient temperature, elevated temperature (e.g., 40 °C), and exposed to light.
-
At specified time points (e.g., 0, 1, 2, 4 weeks), analyze the samples by a stability-indicating HPLC method.
-
Monitor for the appearance of degradation products and the decrease in the concentration of the parent compound.
Causality: A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, thus allowing for a quantitative assessment of stability.
Conclusion and Future Directions
This compound is a valuable building block in medicinal chemistry with a rich potential for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its key physicochemical properties, highlighting the importance of these parameters in the drug discovery and development process. While some experimental data is available, further detailed characterization, particularly of its solid-state properties and a comprehensive stability profile, would be highly beneficial for its broader application. The experimental protocols outlined herein provide a framework for obtaining this critical data, enabling researchers to confidently and effectively utilize this versatile compound in their synthetic and drug discovery endeavors.
References
- 1. This compound|CAS 73112-09-1 [benchchem.com]
- 2. This compound | C7H4N2O2 | CID 12535315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Carboxypicolinonitrile (2-Cyano-5-Carboxypyridine / 6-Cyanopyridine-3-Carboxylic Acid) Detailed Information | Properties, Uses & Safety Data | China Manufacturer & Supplier [nj-finechem.com]
An In-depth Technical Guide to 2-Cyanopyridine-3-carboxylic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Cyanopyridine-3-carboxylic acid (also known as 2-cyanonicotinic acid), a pivotal heterocyclic building block in contemporary medicinal chemistry. We will delve into its fundamental chemical and physical properties, including its Chemical Abstracts Service (CAS) number and molecular structure. This guide will further explore detailed synthesis methodologies, its critical applications in the development of targeted therapeutics, particularly as a scaffold for PIM-1 kinase and histone deacetylase (HDAC) inhibitors, and robust protocols for its analytical characterization and safe handling. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and actionable insights for leveraging this versatile molecule in their research endeavors.
Core Compound Identification and Properties
Chemical Structure and CAS Number
This compound is a pyridine derivative featuring a nitrile group at the 2-position and a carboxylic acid group at the 3-position. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.
Structure:
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | 192-203 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 396.9 ± 27.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.42 ± 0.1 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 2.41 ± 0.10 | --INVALID-LINK-- |
| SMILES | C1=CC(=C(N=C1)C#N)C(=O)O | --INVALID-LINK-- |
| InChIKey | XKTPVUNCEFBYHP-UHFFFAOYSA-N | --INVALID-LINK-- |
Synthesis and Manufacturing
The synthesis of this compound can be approached through several routes. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired scale, and purity requirements. A common and well-documented method involves the hydrolysis of the corresponding methyl ester.
Synthesis via Hydrolysis of Methyl 2-Cyanonicotinate
This method provides a reliable route to high-purity this compound. The causality behind this experimental choice lies in the relative ease of synthesizing the methyl ester precursor and the straightforward nature of the subsequent hydrolysis.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, a mixture of methyl 2-cyanonicotinate (1 equivalent), methanol, and a 1M aqueous solution of sodium hydroxide (1.1 to 1.5 equivalents) is prepared.
-
Reaction Conditions: The mixture is stirred at room temperature for a period of 8-12 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion of the reaction, the methanol is removed under reduced pressure. The resulting residue is diluted with water and washed with an organic solvent like dichloromethane to remove any unreacted starting material.
-
Acidification and Isolation: The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 2-3 using a 1M solution of hydrochloric acid. The acidic conditions protonate the carboxylate, leading to the precipitation of the desired carboxylic acid.
-
Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a solid.
Applications in Drug Development: A Scaffold for Targeted Therapies
The unique structural features of this compound, namely the presence of a hydrogen bond acceptor (nitrile) and a hydrogen bond donor/acceptor (carboxylic acid) on a rigid aromatic scaffold, make it an attractive starting point for the design of enzyme inhibitors. Its utility has been particularly demonstrated in the development of inhibitors for PIM-1 kinase and histone deacetylases (HDACs), both of which are significant targets in cancer therapy.
PIM-1 Kinase Inhibitors
PIM-1 kinase is a serine/threonine kinase that is overexpressed in various human cancers and plays a crucial role in cell survival, proliferation, and resistance to apoptosis. The cyanopyridine scaffold has been successfully incorporated into potent PIM-1 inhibitors. The rationale for its use lies in the ability of the pyridine nitrogen and the cyano group to form key interactions within the ATP-binding pocket of the kinase.
Histone Deacetylase (HDAC) Inhibitors
HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development and progression of cancer. HDAC inhibitors have emerged as a promising class of anti-cancer agents. The this compound scaffold can serve as a novel "cap" group in the design of HDAC inhibitors. This part of the inhibitor interacts with the surface of the enzyme, contributing to binding affinity and selectivity.
Analytical Characterization
Robust analytical methods are crucial for confirming the identity and purity of this compound. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three aromatic protons on the pyridine ring, with their chemical shifts and coupling constants being indicative of their relative positions. The carboxylic acid proton will appear as a broad singlet, typically at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the nitrile and carboxylic acid carbons will be particularly informative.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the key functional groups. A strong, sharp peak around 2200-2250 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. A broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, and a strong carbonyl (C=O) stretch will be observed around 1700-1730 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of this compound. A suitable reversed-phase method can be developed to separate the target compound from any starting materials, by-products, or degradation products.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
Based on data for related compounds, this compound should be handled as a potentially hazardous substance. The primary hazards are likely to be:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.
-
Spill Response: In case of a spill, contain the material using an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for proper disposal. Avoid generating dust.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal
Dispose of waste material in accordance with local, state, and federal regulations. Do not pour down the drain. Contact a licensed professional waste disposal service to dispose of this material.
Conclusion
This compound is a highly valuable and versatile building block in the field of drug discovery and development. Its unique chemical architecture provides a robust scaffold for the design of potent and selective enzyme inhibitors, as evidenced by its successful application in the development of PIM-1 kinase and HDAC inhibitors. A comprehensive understanding of its synthesis, properties, and safe handling, as outlined in this guide, will empower researchers to fully exploit its potential in the creation of novel therapeutics.
References
- 1. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]
A Technical Guide to the Spectroscopic Characterization of 2-Cyanopyridine-3-carboxylic Acid
This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-Cyanopyridine-3-carboxylic acid. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this molecule.
Molecular Structure and Spectroscopic Overview
This compound (Molecular Formula: C₇H₄N₂O₂, Molecular Weight: 148.12 g/mol ) is a substituted pyridine derivative featuring both a nitrile (-C≡N) and a carboxylic acid (-COOH) functional group.[1] These groups, positioned ortho to each other on a heterocyclic aromatic ring, create a unique electronic environment that results in a distinctive spectroscopic fingerprint. Understanding this fingerprint is crucial for quality control, reaction monitoring, and structural confirmation in synthetic chemistry.
The structural arrangement and atom numbering for the purpose of spectroscopic assignment are presented below.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
Predicted Spectroscopic Data (¹H & ¹³C NMR)
The following data are predicted based on established principles for pyridine derivatives, carboxylic acids, and nitriles, assuming a deuterated polar aprotic solvent like DMSO-d₆ to ensure the observation of the acidic proton.
| ¹H NMR Data (Predicted) | |||
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~13.0 - 14.0 | Broad Singlet | - | COOH |
| ~8.8 - 9.0 | Doublet of Doublets | J(H6-H5) ≈ 5.0, J(H6-H4) ≈ 1.8 | H6 |
| ~8.3 - 8.5 | Doublet of Doublets | J(H4-H5) ≈ 7.8, J(H4-H6) ≈ 1.8 | H4 |
| ~7.8 - 8.0 | Doublet of Doublets | J(H5-H4) ≈ 7.8, J(H5-H6) ≈ 5.0 | H5 |
| ¹³C NMR Data (Predicted) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 168 | C=O (Carboxylic Acid) |
| ~152 - 155 | C6 |
| ~140 - 143 | C4 |
| ~135 - 138 | C2 |
| ~130 - 133 | C3 |
| ~125 - 128 | C5 |
| ~115 - 118 | C≡N (Nitrile) |
Rationale for Spectral Predictions (Expert Insights)
-
¹H NMR Expertise: The proton chemical shifts in a pyridine ring are highly dependent on their position relative to the electronegative nitrogen atom.[2] Protons at the α-positions (C2 and C6) are the most deshielded, appearing furthest downfield.[2] In this molecule, the H6 proton is α to the nitrogen and experiences this strong deshielding effect. The H4 and H5 protons are at the γ and β positions, respectively. All ring protons are further deshielded by the electron-withdrawing effects of the cyano and carboxyl groups. The carboxylic acid proton itself is highly deshielded due to hydrogen bonding and appears as a characteristic broad singlet at very low field (>12 ppm).[3][4][5] The coupling constants are typical for pyridine systems, with ortho coupling (~4-6 Hz) being larger than meta coupling (~1-3 Hz).[2]
-
¹³C NMR Expertise: The chemical shifts of the carbon atoms are also dictated by the electronic environment. The carboxyl carbon (C=O) is significantly deshielded and appears in the 165-185 ppm range.[4][5] The nitrile carbon (C≡N) has a characteristic resonance between 115 and 130 ppm.[4][5] The pyridine ring carbons are influenced by the nitrogen atom and the substituents; carbons directly attached to nitrogen or electron-withdrawing groups (C2, C6, C4) are generally more deshielded than the others.
Standard Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The use of DMSO-d₆ is recommended to avoid exchange of the acidic carboxylic proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe for optimal magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal.
Visualization of NMR Workflow
Caption: General workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.
Characteristic IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 2500 - 3300 | Strong, Very Broad | O-H stretch | Carboxylic Acid |
| ~3100 | Medium | Aromatic C-H stretch | Pyridine Ring |
| ~2230 | Strong, Sharp | C≡N stretch | Nitrile |
| ~1710 | Strong, Sharp | C=O stretch | Carboxylic Acid |
| ~1600, ~1480 | Medium to Weak | C=C and C=N stretches | Aromatic Ring |
| ~1300 | Medium | C-O stretch | Carboxylic Acid |
Interpretation of the IR Spectrum
The IR spectrum of this compound is dominated by three highly diagnostic absorption bands:
-
Carboxylic Acid O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region.[3][4] This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state or in concentrated solutions.[5]
-
Nitrile C≡N Stretch: A strong and characteristically sharp peak should appear around 2230 cm⁻¹.[5][6] The position is slightly lower than for saturated nitriles due to conjugation with the aromatic ring.[4] This region has few other interfering absorptions, making it a reliable indicator for the nitrile group.[3]
-
Carboxylic Acid C=O Stretch: A very strong and sharp absorption from the carbonyl group will be present around 1710 cm⁻¹.[3][4] The conjugation with the pyridine ring lowers this frequency from the typical value for saturated carboxylic acids (~1760 cm⁻¹).[5]
The simultaneous presence of these three distinct bands provides compelling evidence for the molecular structure.
Standard Protocol for IR Data Acquisition (ATR-FTIR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect Spectrum: Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.
Predicted Mass Spectrometry Data (EI-MS)
| m/z (Mass-to-Charge Ratio) | Proposed Identity | Fragmentation Pathway |
| 148 | [M]⁺• | Molecular Ion |
| 131 | [M - OH]⁺ | Loss of a hydroxyl radical |
| 120 | [M - CO]⁺• | Loss of carbon monoxide |
| 103 | [M - COOH]⁺ | Loss of a carboxyl radical |
| 102 | [M - H₂O - CO]⁺• | Loss of water and carbon monoxide |
| 76 | [C₅H₄N]⁺ | Loss of COOH and CN |
Analysis of Fragmentation Pathways
As an aromatic heterocyclic compound, this compound is expected to show a relatively stable molecular ion peak at m/z = 148 under Electron Ionization (EI) conditions.[7] The primary fragmentation pathways are dictated by the functional groups:
-
Loss of •OH (m/z 131): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion.[8]
-
Loss of •COOH (m/z 103): Alpha-cleavage resulting in the loss of the entire carboxylic acid group as a radical, leaving a 2-cyanopyridine cation.[8]
-
Decarboxylation and other losses: The proximity of the functional groups may lead to more complex rearrangements, such as the loss of water (M-18) followed by the loss of carbon monoxide (M-28), a pathway sometimes seen in ortho-substituted aromatic acids.
Visualization of Fragmentation
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Standard Protocol for Mass Spectrometry Data Acquisition (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the analyte (~1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with 0.1% formic acid for positive ion mode Electrospray Ionization (ESI).
-
LC Separation (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system equipped with a C18 column to ensure sample purity before it enters the mass spectrometer.
-
MS Instrument Setup:
-
Set the mass spectrometer to operate in either positive or negative ESI mode. In positive mode, the protonated molecule [M+H]⁺ at m/z 149 would be the primary ion.
-
Optimize source parameters such as capillary voltage, nebulizer gas flow, and source temperature.
-
Acquire data in full scan mode over a relevant m/z range (e.g., 50-300 Da).
-
-
Tandem MS (MS/MS): For further structural confirmation, select the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum, which can be compared to the predicted fragmentation patterns.
Conclusion
The structural characterization of this compound is definitively achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of the key nitrile and carboxylic acid functional groups through their characteristic vibrational frequencies, and mass spectrometry verifies the molecular weight and provides structural insights via predictable fragmentation patterns. Together, these methods provide a self-validating system for the unambiguous identification of the molecule, essential for any research or development application.
References
- 1. This compound | C7H4N2O2 | CID 12535315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
solubility of 2-Cyanopyridine-3-carboxylic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Cyanopyridine-3-carboxylic Acid in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: Understanding the Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the molecule's solubility. It is a key determinant of a drug's bioavailability, its formulation possibilities, and ultimately, its efficacy. This compound and its derivatives represent a class of compounds with significant potential, frequently appearing as vital intermediates in the synthesis of complex bioactive molecules and as structural motifs in novel therapeutic agents.[1] A thorough understanding of the solubility of this core structure in various organic solvents is, therefore, not merely an academic exercise but a critical enabler of innovation for researchers, scientists, and drug development professionals.
This guide provides a comprehensive exploration of the solubility of this compound. We will delve into its physicochemical properties, predict its behavior in a range of organic solvents based on established chemical principles and data from analogous structures, and provide a detailed, field-proven protocol for the empirical determination of its solubility.
Physicochemical Profile of this compound
A molecule's structure is the primary determinant of its physical and chemical properties, including its solubility. This compound (C₇H₄N₂O₂) is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at the 3-position and a nitrile group at the 2-position.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₂ | PubChem[2] |
| Molecular Weight | 148.12 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 73112-09-1 | PubChem[2] |
| Appearance | White to light yellow crystalline solid (predicted) | General chemical knowledge |
| Melting Point | ~206-207 °C (for the related 5-cyanopyridine-2-carboxylic acid) | ChemBK[3] |
The presence of the polar carboxylic acid and nitrile functional groups, along with the nitrogen atom in the pyridine ring, imparts a significant degree of polarity to the molecule. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen and the nitrile nitrogen can act as hydrogen bond acceptors. These features are the primary drivers of the molecule's interaction with various solvents.
Theoretical Framework for Solubility in Organic Solvents
The principle of "like dissolves like" is a cornerstone of solubility prediction.[4][5] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. Given the polar nature of this compound, its solubility is expected to be highest in polar organic solvents.
We can draw valuable insights from the solubility profiles of structurally related compounds:
-
Picolinic Acid (Pyridine-2-carboxylic acid): This compound is very soluble in water, moderately soluble in ethanol, and has low solubility in acetonitrile.[6][7] This highlights the strong influence of the carboxylic acid and pyridine ring in promoting solubility in polar protic solvents.
-
3-Cyanopyridine: This molecule is soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water.[8] This suggests that the nitrile group contributes to polarity and solubility in polar aprotic solvents.
-
Dipicolinic Acid (Pyridine-2,4-dicarboxylic acid): This compound is moderately soluble in water and is also soluble in alcohols and other organic solvents.[9]
Based on these analogs, we can predict that this compound will exhibit favorable solubility in polar organic solvents, particularly those capable of hydrogen bonding.
Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High to Moderate | The carboxylic acid group can form strong hydrogen bonds with protic solvents. The pyridine nitrogen also contributes to favorable interactions. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Acetonitrile | High to Moderate | The polar nature of the molecule, with its dipole moment, will allow for strong dipole-dipole interactions with these solvents. DMSO and DMF are particularly good at solvating polar molecules. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF, being more polar than diethyl ether, is expected to be a better solvent. The ability to accept hydrogen bonds may provide some solubility. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low | These solvents are less polar and are not as effective at solvating the highly polar functional groups of the molecule. |
| Non-polar | Toluene, Hexanes | Very Low / Insoluble | The significant difference in polarity between the solute and these solvents will result in very poor solubility. |
It is crucial to recognize that factors such as temperature will significantly influence solubility, with solubility generally increasing with temperature.[10]
Experimental Protocol for Quantitative Solubility Determination
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following protocol outlines the isothermal equilibrium method, a robust and widely used technique for determining the solubility of a solid compound in a solvent.
Principle
A supersaturated solution of the compound in the solvent of interest is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached (i.e., the solution is saturated), the concentration of the dissolved solute is determined.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound into a vial. The goal is to have undissolved solid remaining at equilibrium.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to shake/stir for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is fully established.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Gravimetric Analysis (for a rough estimate):
-
Weigh the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
-
Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solute.
-
Calculate the solubility in terms of g/100 mL or other desired units.
-
-
Quantitative Analysis by HPLC or UV-Vis (for higher accuracy):
-
Accurately dilute the filtered saturated solution with a known volume of a suitable solvent (usually the same solvent or a mobile phase component).
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution by HPLC or UV-Vis.
-
Construct a calibration curve from the standard solutions (Peak Area or Absorbance vs. Concentration).
-
Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of the saturated solution.
-
Self-Validation and Trustworthiness
To ensure the reliability of the results, the following should be performed:
-
Run experiments in triplicate to assess reproducibility.
-
Analyze a sample of the unfiltered solution to confirm that the initial amount of solute was in excess.
-
Visually inspect the solution after equilibration to ensure undissolved solid is present.
Experimental Workflow Diagram
Caption: Workflow for the quantitative determination of solubility.
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is not a static property but is influenced by several environmental and structural factors.
Caption: Key factors influencing the solubility of this compound.
-
pH: In aqueous or protic organic solvents, the pH can dramatically affect solubility.[9][10] At a pH above the pKa of the carboxylic acid, the molecule will deprotonate to form the more soluble carboxylate salt. Conversely, in acidic conditions, the pyridine nitrogen can be protonated, also increasing aqueous solubility. The pKa rule can be a useful guide for predicting interactions in solution.[11]
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[5][10] This relationship should be determined empirically for specific solvent systems.
-
Crystal Lattice Energy: The energy of the crystal lattice of the solid must be overcome by the energy of solvation for dissolution to occur. Polymorphism, the existence of different crystal forms, can lead to different solubilities for the same compound.
Conclusion and Future Perspectives
This guide has provided a comprehensive overview of the solubility of this compound in organic solvents, grounded in fundamental chemical principles and supported by data from analogous compounds. While specific quantitative data for this compound is not widely available in the literature, we have provided a robust experimental framework for its determination. For researchers and drug development professionals, a thorough understanding and empirical quantification of the solubility of this key synthetic intermediate are paramount for the successful advancement of new chemical entities. The methodologies and principles outlined herein serve as a practical guide to achieving this critical understanding.
References
- 1. This compound|CAS 73112-09-1 [benchchem.com]
- 2. This compound | C7H4N2O2 | CID 12535315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. chem.ws [chem.ws]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. d-nb.info [d-nb.info]
crystal structure analysis of 2-Cyanopyridine-3-carboxylic acid
A PIONEERING GUIDE TO THE STRUCTURAL ANALYSIS OF 2-CYANOPYRIDINE-3-CARBOXYLIC ACID: A PROSPECTIVE AND PREDICTIVE APPROACH
Abstract
This technical guide outlines a comprehensive strategy for the (also known as 2-cyanonicotinic acid), a molecule of significant interest in medicinal chemistry and materials science.[1] To date, a publicly available, experimentally determined crystal structure for this compound has not been reported. This document, therefore, serves as a prospective roadmap for researchers, drug development professionals, and crystallographers. It details the necessary steps from material synthesis and crystallization to data acquisition via single-crystal X-ray diffraction and computational crystal structure prediction. By leveraging data from structurally related compounds, this guide provides a robust framework for anticipating intermolecular interactions and likely packing motifs, thereby accelerating future experimental and computational characterization efforts.
Introduction: The Significance of Structural Insight
This compound is a versatile heterocyclic building block, integrating a pyridine ring with a carboxylic acid and a nitrile group.[1] This unique combination of functional groups makes it a valuable precursor for complex molecular architectures, including novel therapeutic agents.[1] Understanding the three-dimensional arrangement of molecules in the solid state is paramount, as the crystal structure dictates fundamental physicochemical properties such as solubility, stability, melting point, and bioavailability.
The determination of a crystal structure provides unambiguous proof of molecular connectivity, conformation, and the intricate network of non-covalent interactions that govern the supramolecular assembly.[2][3] For drug development professionals, this information is critical for solid-form screening, polymorph identification, and intellectual property protection. For materials scientists, it is the key to designing novel materials with tailored properties.[4]
Given the absence of an experimental structure in publicly accessible databases like the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD)[1][5][6][7][8][9][10][11][12][13], this guide pioneers a path forward, blending established experimental protocols with modern predictive science.
Foundational Steps: Synthesis and Crystallization
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of this compound
While various synthetic routes to cyanopyridines and their carboxylic acid derivatives exist, a common approach involves the hydrolysis of a nitrile precursor or the cyanation of a pyridine derivative.[10] For the target molecule, a plausible route could involve the hydrolysis of a dinitrile precursor or a multi-step synthesis starting from a commercially available pyridine derivative. It is imperative to achieve high purity (>99%), as impurities can significantly impede crystallization.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₂ | --INVALID-LINK--[7] |
| Molecular Weight | 148.12 g/mol | --INVALID-LINK--[7] |
| IUPAC Name | This compound | --INVALID-LINK--[7] |
| Synonyms | 2-cyanonicotinic acid | --INVALID-LINK--[7] |
Experimental Protocol: Growing Single Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[14] A systematic screening of crystallization conditions is essential.
Step-by-Step Crystallization Screening Protocol:
-
Solubility Screening: Begin by assessing the solubility of the purified compound in a range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, toluene, hexane) at both room temperature and elevated temperatures.
-
Selection of Crystallization Techniques: Based on the solubility profile, select appropriate crystallization methods.
-
Slow Evaporation: Ideal for solvents in which the compound has moderate solubility. Prepare a near-saturated solution, filter it into a clean vial, and cover it loosely to allow the solvent to evaporate slowly over days or weeks.[15]
-
Vapor Diffusion: Suitable when a binary solvent system can be identified (one solvent in which the compound is soluble and another in which it is insoluble but miscible with the first). Dissolve the compound in the "good" solvent and place this solution in a small open vial inside a larger sealed chamber containing the "poor" solvent (precipitant).[16]
-
Cooling Crystallization: Effective if the compound's solubility is significantly higher at elevated temperatures. Prepare a saturated solution at a higher temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).
-
Antisolvent Addition: Slowly add a "poor" solvent (antisolvent) to a solution of the compound in a "good" solvent until turbidity is observed, then add a small amount of the "good" solvent to redissolve the precipitate and allow the solution to stand undisturbed.[16]
-
-
High-Throughput Screening: To maximize the chances of success, employ modern high-throughput and microscale crystallization techniques. These methods allow for the screening of a wide range of conditions using only a few milligrams of the material.[14][17][18]
The Experimental Core: Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable crystal (typically 0.1-0.3 mm in all dimensions, with sharp edges and no visible defects) is obtained, the next phase is to determine its structure using SC-XRD.[19][20]
The SC-XRD Workflow
The process of determining a crystal structure via SC-XRD is a well-established, powerful analytical technique.[19][21][22][23]
Caption: The workflow for single-crystal X-ray diffraction analysis.
Causality in Experimental Choices
-
X-ray Source: For small organic molecules, a molybdenum (Mo) or copper (Cu) X-ray source is typically used. Mo radiation is more penetrating and can be advantageous for more absorbing crystals, while Cu radiation provides better dispersion for resolving lighter atoms.[21]
-
Temperature: Data is almost always collected at low temperatures (around 100 K). This is crucial as it minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a more precise final structure.
-
Data Collection Strategy: A complete dataset requires rotating the crystal through a wide range of orientations relative to the X-ray beam to capture as many unique reflections as possible. Modern diffractometers automate this process to ensure high redundancy and completeness of the data.[19]
Predictive Analysis: A Roadmap to the Unknown Structure
In the absence of experimental data, we can leverage our knowledge of crystal engineering and computational chemistry to predict the crystal structure of this compound.
Learning from Analogs: Supramolecular Synthons
The crystal structures of similar molecules provide invaluable clues. The concept of "supramolecular synthons" – robust and predictable patterns of intermolecular interactions – is central to this analysis.[3]
Table 2: Key Intermolecular Interactions in Structurally Related Compounds
| Compound | Key Interactions | Observations & Implications for Target Molecule |
| 2-Chloropyridine-3-carboxylic acid | O—H⋯N hydrogen bonds forming infinite chains.[24] | The pyridine nitrogen is a strong hydrogen bond acceptor. The carboxylic acid of the target molecule is highly likely to form a similar strong hydrogen bond with the pyridine nitrogen of a neighboring molecule. |
| 2-Aminonicotinic acid | Zwitterionic form with N-H⋯O and C-H⋯O hydrogen bonds.[12] | Demonstrates the strong basicity of the pyridine nitrogen and the acidity of the carboxylic proton. The target molecule will likely exist in its neutral form, but zwitterionic possibilities in certain solvents or co-crystals should not be dismissed. |
| 2- and 3-Cyanopyridine | Weak C-H⋯N hydrogen bonds and π-π stacking.[6] | The cyano group is a weaker hydrogen bond acceptor than the pyridine nitrogen. π-π stacking interactions between pyridine rings will likely play a significant role in the crystal packing of the target molecule. |
Based on this analysis, we can predict the primary intermolecular interactions that will define the crystal structure of this compound.
Caption: Predicted hierarchy of intermolecular interactions.
Computational Crystal Structure Prediction (CSP)
CSP methods aim to find the most stable crystal packing arrangements of a molecule based on its chemical diagram alone.[4][25] These in silico techniques are becoming increasingly reliable and are a powerful tool for polymorph screening.[26][27]
The CSP Workflow:
-
Conformational Analysis: The first step is to identify all low-energy conformations of the isolated molecule. For this compound, this would primarily involve rotation around the C-C bond connecting the carboxylic acid to the pyridine ring.
-
Crystal Packing Generation: A vast number of plausible crystal packings (typically 10,000 to 1,000,000+) are generated using algorithms that explore different space groups and molecular orientations.[26]
-
Lattice Energy Minimization: The energies of these generated structures are calculated and minimized, initially using computationally inexpensive force fields.
-
Quantum Mechanical Refinement: The most promising low-energy structures are then subjected to more accurate (and computationally expensive) quantum mechanical calculations (typically using dispersion-corrected Density Functional Theory, DFT-D) to produce a final, ranked list of predicted stable polymorphs.[28]
Conclusion and Future Outlook
While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive, scientifically grounded framework for its discovery and analysis. By combining systematic crystallization screening with the robust methodology of single-crystal X-ray diffraction, the definitive structure can be elucidated. Furthermore, the predictive analysis presented here, based on supramolecular principles and the power of computational chemistry, offers a powerful starting point for understanding its solid-state behavior. The successful crystal structure determination will be a significant contribution to the fields of medicinal chemistry and crystal engineering, enabling the rational design of new materials and pharmaceuticals based on this versatile molecular scaffold.
References
- 1. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]
- 2. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]
- 3. repository.ias.ac.in [repository.ias.ac.in]
- 4. Methods and applications of crystal structure prediction Home [pubs.rsc.org]
- 5. Crystallography Open Database - Open Access Crystallography [nanocrystallography.research.pdx.edu]
- 6. Crystallography Open Database - Wikipedia [en.wikipedia.org]
- 7. library.mcmaster.ca [library.mcmaster.ca]
- 8. Cambridge_Crystallographic_Data_Centre [chemeurope.com]
- 9. CCDC – The Cambridge Crystallographic Data Centre – StudySmarter – Talents [talents.studysmarter.co.uk]
- 10. scribd.com [scribd.com]
- 11. Crystallography Open Database | DCC [dcc.ac.uk]
- 12. CCDC | Chemistry World [chemistryworld.com]
- 13. youtube.com [youtube.com]
- 14. sptlabtech.com [sptlabtech.com]
- 15. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 17. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 21. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 22. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 23. rigaku.com [rigaku.com]
- 24. researchgate.net [researchgate.net]
- 25. Crystal structure prediction - Wikipedia [en.wikipedia.org]
- 26. arxiv.org [arxiv.org]
- 27. schrodinger.com [schrodinger.com]
- 28. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-Cyanopyridine-3-carboxylic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the thermal stability and decomposition profile of 2-Cyanopyridine-3-carboxylic acid. As a Senior Application Scientist, the following sections synthesize established principles of physical organic chemistry with standard analytical methodologies to offer a predictive and practical understanding of this molecule's behavior under thermal stress. While direct, comprehensive experimental data for this specific compound is not extensively published, this document leverages data from closely related analogues to construct a robust and scientifically grounded assessment.
Executive Summary: Key Physicochemical and Stability Insights
This compound is a substituted pyridine derivative with functionalities that are pivotal in medicinal chemistry and materials science. The inherent chemical tension between the electron-withdrawing cyano and carboxylic acid groups on the pyridine ring governs its reactivity and thermal stability. The primary anticipated thermal decomposition pathway is decarboxylation, a common reaction for pyridinecarboxylic acids, which is expected to be significantly influenced by the electronic nature of the cyano substituent. Understanding the onset temperature and energetics of this decomposition is critical for safe handling, storage, and application of this compound.
Predicted Thermal Decomposition Pathway: The Role of Decarboxylation
The thermal decomposition of carboxylic acids, particularly those with activating groups on a heterocyclic ring, is a well-documented phenomenon. For pyridinecarboxylic acids, the position of the carboxylic acid group relative to the ring nitrogen is a key determinant of stability.
The primary and most probable thermal decomposition mechanism for this compound is decarboxylation, leading to the evolution of carbon dioxide (CO₂) and the formation of 2-cyanopyridine. This is analogous to the known thermal decomposition of other pyridinecarboxylic acids. The rate of decarboxylation is influenced by the electronic properties of other substituents on the pyridine ring. Electron-withdrawing groups can affect the stability of the intermediate species formed during decarboxylation.
Proposed Decomposition Mechanism:
A proposed mechanism for the thermal decomposition of this compound is illustrated below. The process is likely initiated by the cleavage of the C-C bond between the pyridine ring and the carboxylic acid group.
Caption: Proposed thermal decomposition pathway of this compound.
Further decomposition at higher temperatures could lead to the fragmentation of the pyridine ring, potentially producing nitrogen oxides (NOx), carbon monoxide (CO), and other volatile organic compounds.
Analytical Methodologies for Thermal Stability Assessment
To experimentally determine the thermal stability and decomposition profile of this compound, a combination of thermoanalytical techniques is essential. The two primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the decomposition temperature, the number of decomposition steps, and the mass loss associated with each step.
Experimental Protocol for TGA:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a ceramic or aluminum TGA pan.
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated at a constant rate, commonly 10 °C/min, over a temperature range that encompasses the expected decomposition (e.g., from ambient to 500 °C).
-
Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of decomposition is determined from the initial significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting point, phase transitions, and the enthalpy of decomposition.
Experimental Protocol for DSC:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cells are maintained under an inert atmosphere.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate of 10 °C/min.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. The peak area can be integrated to determine the enthalpy of the transition.
Caption: Experimental workflow for thermal analysis.
Predicted Thermal Data and Interpretation
In the absence of direct experimental data for this compound, the following table presents a predictive summary based on the analysis of related pyridine carboxylic acids and the influence of a cyano substituent.
| Parameter | Predicted Value/Range | Rationale & Interpretation |
| Melting Point (Tm) | 180 - 200 °C | Based on melting points of similar substituted pyridine carboxylic acids. A sharp melting point would indicate high purity. |
| Decomposition Onset (Td, onset) | 200 - 230 °C | Decarboxylation is expected to occur at a temperature above the melting point. The electron-withdrawing cyano group may slightly lower the decomposition temperature compared to unsubstituted nicotinic acid. |
| Primary Mass Loss (TGA) | ~29.5% | This corresponds to the theoretical mass loss from the decarboxylation (loss of CO₂). |
| Decomposition Enthalpy (ΔHd) | Exothermic | The decomposition of many organic nitrogen compounds is exothermic, releasing energy upon degradation. The magnitude would need to be determined by DSC. |
Safety, Handling, and Storage Considerations
Given the predicted thermal decomposition profile, the following precautions are recommended:
-
Avoid High Temperatures: this compound should be stored in a cool, dry place away from direct heat sources.
-
Inert Atmosphere: For processes requiring heating, the use of an inert atmosphere (e.g., nitrogen, argon) is advised to prevent complex, uncontrolled oxidative decomposition.
-
Ventilation: Thermal decomposition will release CO₂ and potentially other hazardous gases. Adequate ventilation is crucial when handling the compound at elevated temperatures.
-
Monitoring: For scaled-up reactions or processing, thermal analysis is strongly recommended to establish safe operating temperature limits.
Conclusion
The thermal stability of this compound is a critical parameter for its safe and effective use. Based on established chemical principles and data from analogous compounds, the primary thermal decomposition pathway is predicted to be decarboxylation, occurring at temperatures likely above 200 °C. The electron-withdrawing nature of the 2-cyano group is expected to influence the precise onset temperature of this decomposition. For definitive thermal stability data, experimental characterization using TGA and DSC is imperative. The protocols and predictive data presented in this guide provide a solid foundation for such investigations and for the safe handling and application of this important chemical intermediate.
An In-Depth Technical Guide to 2-Cyanopyridine-3-carboxylic acid: Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Cyanopyridine-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The document delves into the historical context of its synthesis, focusing on the prevalent routes from readily available precursors. Detailed experimental protocols, causality behind synthetic choices, and in-depth analysis of the compound's properties are presented. This guide serves as a critical resource for researchers engaged in the design and synthesis of novel therapeutics, leveraging the unique structural and chemical attributes of the cyanopyridine scaffold.
Introduction: The Significance of the Cyanopyridine Scaffold
Pyridine and its derivatives are fundamental heterocyclic structures that form the core of numerous natural products and synthetic pharmaceuticals.[1][2] The introduction of a cyano group imparts unique electronic properties and serves as a versatile synthetic handle for further molecular elaboration. Specifically, the 2-cyanopyridine motif is a recognized pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[3][4] this compound, in particular, presents a bifunctional scaffold with a nucleophilic cyano group and an electrophilic carboxylic acid, offering diverse opportunities for derivatization in drug discovery programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₂ | --INVALID-LINK--[5] |
| Molecular Weight | 148.12 g/mol | --INVALID-LINK--[5] |
| CAS Number | 73112-09-1 | --INVALID-LINK--[5] |
| Appearance | White to off-white solid | --INVALID-LINK--[6] |
| IUPAC Name | This compound | --INVALID-LINK--[5] |
Historical Perspective and Evolution of Synthesis
While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its synthesis is intrinsically linked to the development of methods for the preparation of substituted pyridines. The most prominent and industrially relevant pathway to the core structure of this molecule involves the synthesis of a key intermediate, 2-chloro-3-cyanopyridine.
The rationale for this multi-step approach lies in the reactivity of the pyridine ring. Direct functionalization of the pyridine core can be challenging and often leads to mixtures of isomers. A more controlled and regioselective approach involves the activation of the pyridine ring through N-oxidation, followed by nucleophilic substitution.
The Precursor Route: Synthesis of 2-Chloro-3-cyanopyridine
The synthesis of 2-chloro-3-cyanopyridine from 3-cyanopyridine is a well-documented process, often cited in patent literature due to its industrial relevance.[4][7] This transformation is typically achieved in two key steps:
Step 1: N-Oxidation of 3-Cyanopyridine
The initial step involves the oxidation of the nitrogen atom in the pyridine ring to form 3-cyanopyridine N-oxide. This is a crucial activation step, as the N-oxide group electronically modifies the pyridine ring, making the C2 and C6 positions more susceptible to nucleophilic attack.
Caption: N-Oxidation of 3-Cyanopyridine to its N-oxide.
Step 2: Chlorination of 3-Cyanopyridine N-oxide
The activated 3-cyanopyridine N-oxide is then subjected to chlorination. A common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃). The reaction proceeds via an electrophilic attack of the chlorinating agent on the oxygen of the N-oxide, followed by a rearrangement and nucleophilic attack of a chloride ion at the C2 position, leading to the formation of 2-chloro-3-cyanopyridine.
Caption: Chlorination of 3-Cyanopyridine N-oxide.
Synthesis of this compound from 2-Chloro-3-cyanopyridine
With the key intermediate, 2-chloro-3-cyanopyridine, in hand, the final steps towards the target molecule involve the conversion of the chloro and cyano functionalities.
Step 3: Hydrolysis of the 3-Cyano Group
The nitrile group at the 3-position can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation is a standard organic reaction. However, careful control of reaction conditions is necessary to avoid potential side reactions, such as the hydrolysis of the 2-chloro group.
Step 4: Cyanation of the 2-Chloro Group (Hypothetical Route)
The conversion of the 2-chloro group to a cyano group is a plausible, though less documented, final step. This transformation can be achieved through nucleophilic aromatic substitution using a cyanide salt, often catalyzed by a transition metal such as palladium or copper (a Rosenmund-von Braun type reaction).[8]
Caption: Plausible synthetic routes to the target molecule.
Experimental Protocols
The following protocols are representative examples based on established methodologies for the synthesis of the key intermediate and related transformations.
Protocol for the Synthesis of 2-Chloro-3-cyanopyridine
This protocol is a generalized procedure based on common patent literature.[2][4][7]
Materials:
-
3-Cyanopyridine
-
Hydrogen Peroxide (30%)
-
Phosphorus Oxychloride (POCl₃)
-
Organic Solvent (e.g., Dichloromethane)
-
Base (e.g., Sodium Bicarbonate)
Procedure:
-
N-Oxidation: In a round-bottom flask, dissolve 3-cyanopyridine in a suitable solvent. Slowly add hydrogen peroxide at a controlled temperature (typically 0-10 °C). Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Work-up: Quench the reaction by the careful addition of a reducing agent (e.g., sodium bisulfite solution). Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the aqueous layer with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-cyanopyridine N-oxide.
-
Chlorination: To a flask containing phosphorus oxychloride, slowly add the 3-cyanopyridine N-oxide at a controlled temperature. Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Carefully quench the reaction by pouring it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford 2-chloro-3-cyanopyridine.
Protocol for the Hydrolysis of a Cyanopyridine to a Pyridine Carboxylic Acid
This is a general procedure for the hydrolysis of a nitrile to a carboxylic acid.[1]
Materials:
-
2-Cyanopyridine derivative
-
Aqueous Acid (e.g., 6M HCl) or Aqueous Base (e.g., 6M NaOH)
-
Organic Solvent for extraction
Procedure:
-
Hydrolysis: In a round-bottom flask, suspend or dissolve the cyanopyridine derivative in the aqueous acid or base. Heat the mixture to reflux for a period sufficient to ensure complete hydrolysis (monitored by TLC or LC-MS).
-
Work-up (Acidic Hydrolysis): Cool the reaction mixture and neutralize with a base to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry.
-
Work-up (Basic Hydrolysis): Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry.
Spectroscopic Data and Characterization
Accurate characterization is paramount for confirming the identity and purity of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be characteristic of a 2,3-disubstituted pyridine system.
-
¹³C NMR: The carbon NMR spectrum will display seven signals: five for the pyridine ring carbons (two of which will be quaternary) and one for the cyano carbon and one for the carboxylic acid carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the C≡N stretch of the nitrile group (around 2230 cm⁻¹).[9][10][11]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (148.12 g/mol ).[12][13][14][15]
Applications in Drug Discovery and Development
The this compound scaffold is a valuable starting point for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The dual functionality allows for selective modification at either the cyano or the carboxylic acid group.
-
Derivatization of the Carboxylic Acid: The carboxylic acid can be readily converted into esters, amides, and other derivatives, allowing for the exploration of structure-activity relationships and the modulation of physicochemical properties such as solubility and cell permeability.
-
Transformation of the Cyano Group: The cyano group can be reduced to an amine, hydrolyzed to an amide, or used in cycloaddition reactions to generate various heterocyclic systems.
-
Bioisosteric Replacement: The carboxylic acid or the cyano group can be replaced with other functional groups (bioisosteres) to fine-tune the biological activity and pharmacokinetic profile of a lead compound.
Derivatives of cyanopyridines have shown promise as kinase inhibitors, highlighting the potential of this scaffold in oncology research.[3] Furthermore, the broader class of nicotinic acid derivatives has a long history in pharmaceutical development.[7]
Conclusion
This compound, while not having a storied history of a standalone discovery, represents a pivotal molecular scaffold in the field of medicinal chemistry. Its synthesis, primarily approached through the well-established route involving the N-oxidation and subsequent chlorination of 3-cyanopyridine, provides a reliable and scalable method for accessing this valuable building block. The inherent reactivity and dual functionality of this compound make it an attractive starting point for the synthesis of diverse libraries of compounds for drug discovery. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, serving as a valuable resource for researchers aiming to exploit the rich chemistry of the cyanopyridine nucleus in the development of next-generation therapeutics.
References
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. ijpsr.com [ijpsr.com]
- 3. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C7H4N2O2 | CID 12535315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 73112-09-1 [amp.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. 2-(Alkylamino)nicotinic acid and analogs. Potent angiotensin II antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. 2-Pyridinecarboxylic acid [webbook.nist.gov]
- 14. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2,3-Pyridinedicarboxylic anhydride [webbook.nist.gov]
The Pharmacological Kaleidoscope: A Technical Guide to the Biological Activities of Cyanopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyanopyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological potential of cyanopyridine derivatives. We will delve into their significant anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties, elucidating the underlying mechanisms of action and structure-activity relationships. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals, offering not only a thorough review of the field but also detailed, field-proven experimental protocols for the evaluation of these potent molecules.
Introduction: The Rise of the Cyanopyridine Scaffold in Drug Discovery
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, pyridine-based structures are particularly prominent. The incorporation of a cyano (-CN) group onto the pyridine ring introduces unique electronic and steric properties, profoundly influencing the molecule's ability to interact with biological targets. This has led to the emergence of cyanopyridine derivatives as a promising class of compounds with a wide spectrum of therapeutic applications.[1][2] Their straightforward synthesis and the ease of structural modification further enhance their appeal for the development of novel therapeutic agents.[2] This guide will systematically dissect the diverse biological activities of these compounds, providing the foundational knowledge and practical methodologies required for their continued investigation and development.
Anticancer Activity: Targeting the Pillars of Malignancy
Cyanopyridine derivatives have demonstrated remarkable potential as anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines.[1][3] Their mechanisms of action are often multifactorial, targeting key pathways involved in tumor growth, proliferation, and survival.
Mechanisms of Anticancer Action
A significant body of research highlights the ability of cyanopyridine derivatives to act as potent kinase inhibitors.[1] Kinases are crucial regulators of cellular signaling pathways that are frequently dysregulated in cancer.
-
VEGFR-2 and HER-2 Inhibition: Certain cyanopyridone derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[4] The simultaneous inhibition of these two receptor tyrosine kinases can lead to enhanced antitumor activity and potentially overcome drug resistance.[4]
-
PIM-1 Kinase Inhibition: The Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase is an attractive therapeutic target in oncology. Several novel 3-cyanopyridine derivatives have been designed and synthesized as potent PIM-1 inhibitors, demonstrating significant anti-breast cancer activity.[5] Inhibition of PIM-1 can induce apoptosis and suppress tumor cell proliferation.[5]
-
STAT3 Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is constitutively activated in many cancers and plays a critical role in tumor cell proliferation, survival, and migration. Certain 2-amino-3-cyanopyridine derivatives have been shown to inhibit the phosphorylation of STAT3, leading to anticancer effects in colorectal cancer cells.[6]
-
Survivin Modulation: Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in most human tumors and is associated with resistance to chemotherapy. Novel 3-cyanopyridine derivatives have been developed as survivin modulators, inducing apoptosis in cancer cells.[7]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of cyanopyridine derivatives is highly dependent on their substitution patterns. For instance, in a series of cyanopyridone derivatives, the introduction of a 2,4-dichloro substituent on a phenyl moiety resulted in enhanced anticancer activity against the MCF-7 breast cancer cell line.[4] Similarly, for PIM-1 inhibitors, 3-cyanopyrid-2-one derivatives bearing 3-pyridyl, furan, and thiophenyl groups displayed significant cytotoxicity.[5] These findings underscore the importance of rational drug design in optimizing the anticancer efficacy of this class of compounds.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected cyanopyridine derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Cyanopyridone 5e | MCF-7 (Breast) | 1.39 ± 0.08 | [4] |
| Cyanopyridone 5a | MCF-7 (Breast) | 1.77 ± 0.10 | [4] |
| Pyridine derivative 5c | HEPG2 (Liver) | 1.46 | [8] |
| 3-Cyanopyridine 7h | MCF-7 (Breast) | 1.89 ± 0.08 | [5] |
| 3-Cyanopyridine 8f | MCF-7 (Breast) | 1.69 | [5] |
| 2-amino-3-cyanopyridine 3n | HCT-116 (Colorectal) | 10.50 | [6] |
| 2-amino-3-cyanopyridine 3n | A375 (Melanoma) | 4.61 | [6] |
| Cyanopyridine 5e | PC-3 (Prostate) | (Twice the activity of 5-FU) | [7] |
| Cyanopyridine 5e | MDA-MB-231 (Breast) | (2.6-fold the activity of 5-FU) | [7] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[9][10]
Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 4 x 10³ to 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the cyanopyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[11]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[9]
Diagram: Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for assessing the in vitro cytotoxicity of cyanopyridine derivatives using the MTT assay.
Antimicrobial Activity: A New Frontier in Combating Resistance
The emergence of antimicrobial resistance is a major global health threat, necessitating the discovery of novel antimicrobial agents. Cyanopyridine derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[1][3][12]
Spectrum of Antimicrobial Action
Several studies have reported the synthesis of 2-amino-3-cyanopyridine derivatives with significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[12][13][14] Some derivatives have also exhibited antifungal properties.[12] The antimicrobial efficacy is often influenced by the specific substituents on the cyanopyridine core.
Quantitative Data on Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for selected cyanopyridine derivatives.
| Compound/Derivative | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Cyanopyridine 5a | E. coli | 125 | 250 | [14] |
| Cyanopyridine 5a | B. subtilis | 64.5 | 125 | [14] |
| Cyanopyridine 5b | E. coli | 250 | >250 | [14] |
| Cyanopyridine 5b | B. subtilis | 125 | 250 | [14] |
| Pyrimidine 6b | S. aureus | 64.5 | 125 | [14] |
| Pyrimidine 6b | B. subtilis | 64.5 | 125 | [14] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17]
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.
-
Preparation of Compound Dilutions: Prepare two-fold serial dilutions of the cyanopyridine derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well containing the compound dilutions. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Determination of MBC (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture a small aliquot from the wells showing no growth onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[15]
Diagram: Broth Microdilution for MIC Determination
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Antiviral and Other Biological Activities: Expanding the Therapeutic Horizon
Beyond their anticancer and antimicrobial properties, cyanopyridine derivatives have shown promise in other therapeutic areas.
Antiviral Potential
The 2-amino-3-cyanopyridine scaffold has been identified as a vital bioactive structure with antiviral properties.[18] While research in this area is still emerging, some cyanopyridine derivatives have been reported to exhibit activity against various viruses.[3][19][20][21]
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for evaluating the antiviral activity of a compound.[22][23][24][25]
Principle: This assay measures the ability of a compound to inhibit the formation of plaques (localized areas of cell death) caused by viral infection in a cell monolayer.
Step-by-Step Methodology:
-
Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate.
-
Virus and Compound Incubation: Prepare serial dilutions of the cyanopyridine derivative and mix them with a known amount of virus.
-
Infection: Add the virus-compound mixture to the cell monolayers and incubate to allow for viral adsorption.
-
Overlay: After the adsorption period, remove the inoculum and add a semi-solid overlay (e.g., agarose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The concentration that reduces the plaque number by 50% (PRNT₅₀) is determined.[22]
Anti-inflammatory Activity
Several cyanopyridine and pyrimidine analogues have been synthesized and evaluated for their anti-inflammatory properties.[13][26][27][28][29] Some compounds have shown good anti-inflammatory activity in in vitro and in vivo models.[13][26]
Experimental Protocol: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is commonly used to screen for potential anti-inflammatory agents.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The anti-inflammatory activity of a compound can be assessed by its ability to inhibit LPS-induced NO production.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the cyanopyridine derivatives for a specific period, followed by stimulation with LPS.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of inhibition of NO production by the test compounds.
Neuroprotective Effects
Emerging research suggests that some heterocyclic compounds, including those with pyridine scaffolds, may possess neuroprotective properties.[1][3]
Experimental Protocol: Neuroprotective Effect against H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases.
Principle: Oxidative stress, induced by agents like hydrogen peroxide (H₂O₂), is a key factor in neuronal cell death. The neuroprotective effect of a compound can be evaluated by its ability to protect SH-SY5Y cells from H₂O₂-induced cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with different concentrations of the cyanopyridine derivatives.
-
Induction of Oxidative Stress: Expose the cells to a cytotoxic concentration of H₂O₂.[30][31][32]
-
Incubation: Incubate the cells for a specified duration.
-
Cell Viability Assessment: Determine cell viability using the MTT assay as described previously.
-
Data Analysis: Compare the viability of cells treated with the compound and H₂O₂ to those treated with H₂O₂ alone to assess the neuroprotective effect.
Diagram: Signaling Pathway Inhibition by Cyanopyridines
Caption: Cyanopyridine derivatives can exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.
Conclusion and Future Perspectives
Cyanopyridine derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, coupled with their synthetic tractability, positions them as valuable scaffolds for future drug discovery and development efforts. Further research focusing on lead optimization, in vivo efficacy, and safety profiling will be crucial in translating the therapeutic potential of these fascinating molecules from the laboratory to the clinic. The experimental protocols detailed in this guide provide a robust framework for the continued exploration and characterization of novel cyanopyridine derivatives, paving the way for the development of next-generation therapeutics.
References
- 1. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apec.org [apec.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bioagilytix.com [bioagilytix.com]
- 23. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 24. A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. pubs.acs.org [pubs.acs.org]
- 32. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-Cyanopyridine-3-carboxylic acid from 2-aminonicotinic acid: An Application Note and Detailed Protocol
Introduction
2-Cyanopyridine-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique arrangement of a carboxylic acid and a nitrile group on a pyridine ring makes it a versatile precursor for the synthesis of a wide range of complex molecules, including novel therapeutic agents and functional materials. This application note provides a comprehensive guide for the synthesis of this compound, starting from the readily available 2-aminonicotinic acid. The described protocol utilizes the well-established Sandmeyer reaction, a reliable method for the conversion of an aromatic amine to a nitrile.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed, robust, and well-validated procedure.
Reaction Principle: The Sandmeyer Reaction
The core of this synthesis is the Sandmeyer reaction, a two-step process that transforms a primary aromatic amine into a variety of functional groups, including the desired cyano group.[4] The reaction proceeds via the formation of a diazonium salt intermediate.[1][4]
Step 1: Diazotization. The first step is the diazotization of the primary amino group of 2-aminonicotinic acid.[5][6] This is achieved by treating the starting material with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[5][] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[8]
Step 2: Cyanation. The second step involves the substitution of the diazonium group with a cyanide nucleophile.[1][4] This is accomplished by reacting the diazonium salt solution with a solution of copper(I) cyanide (CuCN).[1][8] Copper(I) acts as a catalyst in this radical-nucleophilic aromatic substitution reaction.[1] A single electron transfer from the copper(I) to the diazonium salt initiates the reaction, leading to the formation of an aryl radical and the release of nitrogen gas.[1][9] The aryl radical then reacts with the cyanide, and the copper(I) catalyst is regenerated.[1][4]
Visualizing the Process
Chemical Reaction Mechanism
The following diagram illustrates the key steps in the Sandmeyer reaction for the synthesis of this compound.
Caption: The Sandmeyer reaction pathway from 2-aminonicotinic acid.
Experimental Workflow
This diagram outlines the major steps of the laboratory protocol.
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocol
Safety Precautions: This procedure involves highly toxic materials, including sodium nitrite and copper(I) cyanide.[10][11][12] All manipulations must be performed in a well-ventilated fume hood.[13][14] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[10][14] An emergency eye wash station and safety shower should be readily accessible.[12] Cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Aminonicotinic acid | ≥98% | Commercially Available | - |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | Commercially Available | Strong oxidizer.[11] |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Commercially Available | Corrosive. |
| Copper(I) Cyanide (CuCN) | ≥99% | Commercially Available | Highly toxic.[12] |
| Sodium Cyanide (NaCN) | ≥97% | Commercially Available | Highly toxic.[10] |
| Ethyl Acetate | ACS Reagent Grade | Commercially Available | Flammable. |
| Anhydrous Sodium Sulfate | ACS Reagent Grade | Commercially Available | - |
| Deionized Water | - | In-house | - |
| Ice | - | In-house | - |
Step-by-Step Procedure
Part 1: Preparation of the Diazonium Salt Solution
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 13.8 g (0.1 mol) of 2-aminonicotinic acid in 50 mL of deionized water and 10 mL of concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled 2-aminonicotinic acid solution. Maintain the temperature below 5 °C throughout the addition.[15]
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution is the cold diazonium salt solution.
Part 2: Preparation of the Copper(I) Cyanide Solution
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, dissolve 13.5 g (0.15 mol) of copper(I) cyanide in a solution of 15 g (0.3 mol) of sodium cyanide in 100 mL of deionized water. Caution: This step generates a highly toxic solution and should be performed with extreme care in a fume hood.
-
Cool the copper(I) cyanide solution to 0-5 °C in an ice-salt bath.
Part 3: The Sandmeyer Reaction
-
Slowly add the cold diazonium salt solution from Part 1 to the cold copper(I) cyanide solution from Part 2 with vigorous stirring.[15]
-
A vigorous evolution of nitrogen gas should be observed. Control the rate of addition to maintain the reaction temperature between 5-10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.[15]
Part 4: Work-up and Purification
-
Acidify the reaction mixture to a pH of approximately 2-3 with concentrated hydrochloric acid. This will precipitate the crude product.
-
Filter the precipitate using a Büchner funnel and wash it with cold deionized water.
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water) and allow it to recrystallize upon cooling.
-
Filter the recrystallized product, wash with a small amount of cold solvent, and dry it under vacuum.
-
For higher purity, the product can be further purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques, such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C≡N and COOH).
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess the purity.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield | Incomplete diazotization. | Ensure the reaction temperature is maintained at 0-5 °C during the addition of sodium nitrite. Use freshly prepared sodium nitrite solution. |
| Decomposition of the diazonium salt. | Add the diazonium salt solution to the copper(I) cyanide solution immediately after its preparation. Do not allow the diazonium salt to warm up. | |
| Inactive copper(I) cyanide. | Use freshly prepared or high-quality copper(I) cyanide. Ensure it is fully dissolved in the sodium cyanide solution.[15] | |
| Formation of a dark, tar-like substance | Side reactions due to elevated temperatures or impurities. | Maintain strict temperature control throughout the reaction. Use pure starting materials.[15] |
| Incomplete reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period after the nitrogen evolution has ceased. Gentle warming (e.g., to 40-50 °C) may be necessary in some cases, but should be done cautiously. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from 2-aminonicotinic acid via the Sandmeyer reaction. By following the outlined procedures and adhering to the safety precautions, researchers can confidently produce this valuable chemical intermediate for their synthetic endeavors. The provided diagrams and troubleshooting guide are intended to facilitate a smooth and successful execution of this synthesis.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 8. orgosolver.com [orgosolver.com]
- 9. jk-sci.com [jk-sci.com]
- 10. taekwang.co.kr [taekwang.co.kr]
- 11. nj.gov [nj.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. unitedchemicalcn.com [unitedchemicalcn.com]
- 15. benchchem.com [benchchem.com]
Application Notes & Protocols: 2-Cyanopyridine-3-carboxylic Acid in Coordination Chemistry
Foreword: The Untapped Potential of a Multifunctional Ligand
In the vast landscape of coordination chemistry, the design of ligands is paramount to dictating the structure, and consequently, the function of the resulting metal-organic complexes. 2-Cyanopyridine-3-carboxylic acid stands out as a ligand of significant, yet underexplored, potential. Its rigid pyridine backbone is decorated with two distinct functional groups: a cyano (-C≡N) group and a carboxylic acid (-COOH) group. This unique arrangement offers a rich tapestry of coordination possibilities, enabling its use as a chelating agent, a bridging linker, or a simple monodentate ligand. The interplay between the pyridine nitrogen, the carboxylate oxygens, and the cyano nitrogen provides a versatile platform for constructing novel coordination polymers, discrete molecular complexes, and functional materials. This guide provides researchers, materials scientists, and drug development professionals with a foundational understanding and practical protocols for harnessing the capabilities of this intriguing ligand.
Ligand Profile and Design Rationale
This compound is a trifunctional molecule poised for complex coordination behavior. To effectively utilize this ligand, one must understand the distinct roles each functional group can play.
-
Pyridine Nitrogen: A classic Lewis base, the pyridine nitrogen is typically the primary and most predictable coordination site.
-
Carboxylic Acid Group: Upon deprotonation to carboxylate (-COO⁻), this group offers two oxygen atoms that can coordinate in a monodentate, bidentate chelating, or bridging fashion. Its involvement in coordination is often pH-dependent.
-
Cyano Group: The nitrogen atom of the cyano group possesses a lone pair, allowing it to act as a donor. While a weaker donor than the other sites, it is well-known for its ability to form bridging connections between metal centers, leading to extended network structures.[1]
The combination of a "hard" carboxylate donor and "borderline" nitrogen donors makes this ligand suitable for coordinating with a wide range of transition metals.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₄N₂O₂ |
| Molecular Weight | 148.12 g/mol |
| CAS Number | 54555-79-4 |
| Appearance | Off-white to yellow powder |
| Potential Donor Atoms | Pyridine-N, Carboxylate-O, Cyano-N |
Potential Coordination Modes
The versatility of 2-cyanopyridine-3-carboxylate (2-cnpy-3-ca⁻) stems from its ability to adopt multiple coordination modes. The specific mode realized in a complex will depend on factors such as the metal ion's identity (size, charge, and coordination preference), the reaction stoichiometry, the solvent, and the presence of counter-ions or other co-ligands.
Caption: Potential coordination modes of the 2-cyanopyridine-3-carboxylate ligand.
Experimental Protocols
Part 3.1: General Protocol for Synthesis of a Metal Complex
This protocol provides a general framework for synthesizing a discrete coordination complex. The causality behind these steps is crucial: the choice of solvent determines solubility and can influence coordination, while the molar ratio directly impacts the final structure. This protocol is a self-validating starting point, where deviations in product yield or characterization data will necessitate systematic optimization of these parameters.
Rationale: The synthesis is typically a one-pot reaction where a soluble metal salt is combined with the ligand. The ligand is often deprotonated in situ using a mild base, or pre-deprotonated, to make the carboxylate group available for coordination. The reaction is often heated to overcome kinetic barriers and ensure homogeneity. Slow cooling is critical for promoting the growth of well-ordered crystals.
Materials:
-
This compound
-
A soluble metal salt (e.g., Cu(NO₃)₂·3H₂O, NiCl₂·6H₂O, Co(OAc)₂·4H₂O)
-
Solvent (e.g., Methanol, Ethanol, Acetonitrile, DMF, or a mixture with Water)
-
(Optional) Mild base (e.g., NaOH, Triethylamine) for deprotonation
Procedure:
-
Ligand Solution: Dissolve this compound (e.g., 2 mmol) in the chosen solvent (20 mL). Gentle heating may be required. If in situ deprotonation is desired, add a stoichiometric amount of a base (e.g., 2 mmol of NaOH in a minimal amount of water).
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., 1 mmol for a 1:2 metal-to-ligand ratio) in the same solvent (10 mL).
-
Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature.
-
Reflux: Heat the resulting mixture to reflux for 2-4 hours. A color change or precipitation is often observed.
-
Crystallization: Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature. Further cooling in a refrigerator (4 °C) may promote crystallization. For higher quality crystals, employ the vapor diffusion method described in Protocol 3.2.
-
Isolation: Collect the resulting crystalline product by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.
-
Drying: Dry the product in a desiccator under vacuum.
Part 3.2: Protocol for Growing Single Crystals via Vapor Diffusion
Obtaining single crystals suitable for X-ray diffraction is the gold standard for structural characterization. This method promotes slow crystal growth, leading to higher quality and better diffraction.
Procedure:
-
Prepare a saturated solution of the synthesized complex in a "good" solvent (e.g., DMF, methanol).
-
Place this solution in a small, open vial (e.g., 2 mL).
-
Place the vial inside a larger, sealed jar or beaker containing a "poor" solvent (an "anti-solvent") in which the complex is not very soluble (e.g., diethyl ether, hexanes).
-
Seal the larger container. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of the complex and inducing the formation of high-quality crystals over several days to weeks.
Caption: General experimental workflow for synthesis and characterization.
Essential Characterization Techniques
Characterization is a multi-step process to confirm the identity and structure of the synthesized complex.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a powerful tool for confirming the coordination of the ligand to the metal center. The binding of the functional groups to a metal ion alters their bond strengths, leading to predictable shifts in their vibrational frequencies. Similar shifts are observed in related N-heterocyclic carboxylate complexes.[2][3]
Causality: The deprotonation of the carboxylic acid to carboxylate results in the disappearance of the broad O-H stretch and the sharp C=O stretch, which are replaced by two new bands: asymmetric (νₐₛ) and symmetric (νₛ) stretches of the COO⁻ group. The difference between these two frequencies (Δν = νₐₛ - νₛ) is diagnostic of the carboxylate coordination mode.
Table 2: Expected FT-IR Spectral Shifts Upon Coordination
| Functional Group | Typical Wavenumber (cm⁻¹) (Free Ligand) | Expected Shift Upon Coordination | Rationale |
| O-H (Carboxylic Acid) | ~3000 (broad) | Disappears | Deprotonation to carboxylate. |
| C=O (Carboxylic Acid) | ~1700 | Disappears | Deprotonation to carboxylate. |
| C≡N (Cyano) | ~2230 | Shifts to higher frequency (~2240-2260 cm⁻¹) | Coordination through the cyano nitrogen strengthens the C≡N bond. |
| C=N (Pyridine Ring) | ~1580 | Shifts to higher frequency (~1590-1610 cm⁻¹) | Metal coordination withdraws electron density from the ring. |
| COO⁻ (Asymmetric) | N/A | Appears ~1550-1620 | Formation of carboxylate. |
| COO⁻ (Symmetric) | N/A | Appears ~1380-1440 | Formation of carboxylate. |
-
Δν > 200 cm⁻¹: Suggests a monodentate coordination mode.
-
Δν < 150 cm⁻¹: Suggests a bidentate chelating or bridging mode.
UV-Visible Spectroscopy
For complexes with d-block metals, UV-Vis spectroscopy provides information about the electronic environment of the metal ion.
-
d-d Transitions: Weak absorptions in the visible region (400-800 nm) correspond to transitions of electrons between d-orbitals. Their position and intensity are indicative of the coordination geometry (e.g., octahedral vs. tetrahedral).[4]
-
Charge Transfer Bands: Intense absorptions, often in the UV region, can be attributed to ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer bands.
Single-Crystal X-ray Diffraction
This is the definitive technique for determining the precise three-dimensional structure of the complex, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. It validates the coordination mode inferred from spectroscopic data.
Potential Applications
The unique structural features of this compound make its metal complexes promising candidates for several applications:
-
Catalysis: Pyridine-based ligands are widely used in catalysis. The electronic properties of the metal center can be tuned by the ligand, potentially leading to catalysts for various organic transformations.[5]
-
Porous Materials (MOFs): The ability of the ligand to bridge metal centers via both its carboxylate and cyano groups makes it an excellent candidate for constructing metal-organic frameworks (MOFs) with potential applications in gas storage and separation.
-
Luminescent Materials: The rigid aromatic structure of the ligand can lead to fluorescent or phosphorescent complexes, particularly with metals like Zn(II), Cd(II), or lanthanides.
-
Pharmaceutical Research: Nitrogen heterocycles are privileged structures in medicinal chemistry. Metal complexes can exhibit enhanced biological activity compared to the free ligand.[6]
References
The Versatile Scaffold: 2-Cyanopyridine-3-carboxylic Acid in Modern Medicinal Chemistry
An In-depth Guide to Application and Synthetic Protocols for Drug Discovery Professionals
Authored by a Senior Application Scientist
The pyridine ring, a ubiquitous motif in medicinal chemistry, owes its prevalence to a unique combination of properties: its aromatic nature, hydrogen bonding capabilities, and metabolic stability. Within the vast landscape of pyridine-based scaffolds, 2-Cyanopyridine-3-carboxylic acid emerges as a particularly versatile and powerful building block for the construction of novel therapeutic agents. Its strategic placement of a cyano group and a carboxylic acid on adjacent positions of the pyridine ring provides a rich platform for a diverse array of chemical transformations, enabling the synthesis of complex heterocyclic systems with a wide range of biological activities.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications of this compound in medicinal chemistry. We will delve into its role as a key synthetic intermediate, explore detailed protocols for its derivatization, and showcase its utility in the synthesis of biologically active molecules, including kinase inhibitors and other targeted therapies.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1][2] |
| CAS Number | 73112-09-1 | PubChem[1][2] |
| Molecular Formula | C₇H₄N₂O₂ | PubChem[1][2] |
| Molecular Weight | 148.12 g/mol | PubChem[1][2] |
| Appearance | White to off-white solid | ChemicalBook[3] |
| Melting Point | 192-203 °C | ChemicalBook[3] |
| SMILES | C1=CC(=C(N=C1)C#N)C(=O)O | PubChem[1] |
-
¹H NMR: Aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing cyano and carboxylic acid groups. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: Resonances for the seven carbon atoms, including the characteristic signals for the nitrile carbon, the carboxyl carbon, and the carbons of the pyridine ring.
-
IR Spectroscopy: Characteristic absorption bands for the C≡N stretch (around 2230-2210 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the O-H stretch (a broad band in the region of 3300-2500 cm⁻¹).
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
The Strategic Advantage in Drug Design
The unique arrangement of the cyano and carboxylic acid functionalities in this compound offers several strategic advantages in medicinal chemistry:
-
Dual Functionality for Diverse Transformations: The presence of both an electrophilic nitrile and a nucleophilic/electrophilic carboxylic acid allows for a wide range of chemical modifications. This dual reactivity is key to its utility as a scaffold for building complex molecular architectures.[1]
-
Gateway to Fused Heterocyclic Systems: The adjacent positioning of the two functional groups facilitates intramolecular cyclization reactions, providing access to a variety of fused bicyclic and polycyclic heterocyclic systems.[3][4] These rigidified structures are often sought after in drug design to enhance binding affinity and selectivity for biological targets.
-
Bioisosteric Potential: The carboxylic acid group can be readily converted into various bioisosteres, such as amides, esters, and tetrazoles, to modulate physicochemical properties like acidity, lipophilicity, and metabolic stability. This allows for fine-tuning of the pharmacokinetic profile of a drug candidate.
-
Vector for Fragment-Based Drug Discovery (FBDD): The molecule itself can serve as a valuable fragment in FBDD campaigns. The pyridine core provides a well-defined vector for interaction with protein targets, while the functional groups offer handles for fragment evolution and linking.
Application in the Synthesis of Bioactive Molecules
While direct examples of this compound as a starting material for named drug candidates are not extensively documented in readily available literature, its structural motif is present in numerous patented compounds, particularly in the realm of kinase inhibitors. The following sections will detail synthetic strategies that leverage this versatile building block.
Synthesis of 2-Cyanopyridine-3-carboxamides: A Gateway to Bioactivity
The formation of an amide bond from the carboxylic acid functionality is one of the most common and important transformations in medicinal chemistry. The resulting 2-cyanopyridine-3-carboxamides are key intermediates and have shown a range of biological activities.
References
2-Cyanopyridine-3-carboxylic acid as a building block for heterocyclic compounds
An Application Guide to 2-Cyanopyridine-3-carboxylic Acid: A Versatile Precursor for Fused Heterocyclic Systems
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of medicinal chemistry and materials science, fused pyridine heterocycles represent a class of compounds with immense significance. Their rigid, planar structures are scaffolds for numerous pharmaceuticals and functional organic materials. At the heart of their synthesis lies the intelligent design of starting materials. This compound is one such strategic building block. Its true synthetic power is derived from the ortho positioning of a cyano (-C≡N) group and a carboxylic acid (-COOH) group. This arrangement of an electrophilic nitrile and a versatile carboxylic acid function provides a powerful platform for annulation reactions, enabling the construction of fused ring systems such as thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines, which are prevalent in a range of biologically active molecules.
This guide provides an in-depth exploration of the synthetic utility of this compound, detailing the reaction mechanisms and providing field-tested protocols for the synthesis of key heterocyclic scaffolds.
Application I: Synthesis of Thieno[2,3-b]pyridines via Thorpe-Ziegler Cyclization
The thieno[2,3-b]pyridine core is a key pharmacophore found in compounds with diverse biological activities. A robust and widely adopted method for its synthesis involves an S-alkylation followed by a base-catalyzed intramolecular Thorpe-Ziegler cyclization. While many syntheses start from the corresponding 3-cyanopyridine-2(1H)-thione, this thione is readily accessible from this compound, making our title compound a valuable precursor.
Causality and Mechanism
The overall strategy involves two key transformations. First, the pyridine-thione intermediate is S-alkylated using an α-halo-N-arylacetamide. This step attaches a side chain containing an activated methylene group, which is crucial for the subsequent cyclization.
The second and final step is the intramolecular Thorpe-Ziegler reaction.[1][2] This is a classic base-catalyzed carbon-carbon bond-forming reaction. A strong base abstracts a proton from the active methylene group (alpha to the amide carbonyl), generating a carbanion. This nucleophilic carbanion then attacks the electrophilic carbon of the adjacent cyano group, forming a new five-membered ring. Tautomerization of the resulting imine intermediate yields the stable 3-aminothieno[2,3-b]pyridine product. The use of a strong, non-nucleophilic base like sodium ethoxide is critical; it is potent enough to deprotonate the methylene group but avoids undesirable side reactions like nitrile or amide hydrolysis.[3]
Figure 1: Workflow for Thieno[2,3-b]pyridine Synthesis.
Experimental Protocol: Synthesis of 3-Amino-N-aryl-thieno[2,3-b]pyridine-2-carboxamides
This protocol is adapted from established procedures for the Thorpe-Ziegler cyclization of S-alkylated cyanopyridines.[3][4]
Step 1: S-Alkylation of 3-Cyanopyridine-2(1H)-thione
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-cyanopyridine-2(1H)-thione (1.0 eq) in absolute ethanol (10-15 mL per gram of thione).
-
Base Addition: Add anhydrous sodium carbonate (Na₂CO₃, 1.1 eq) to the suspension.
-
Alkylating Agent: Add the desired 2-chloro-N-arylacetamide (1.0 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The S-alkylated intermediate will precipitate.
-
Isolation: Collect the solid precipitate by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum. This intermediate is often pure enough for the next step without further purification.
Step 2: Intramolecular Thorpe-Ziegler Cyclization
-
Reaction Setup: Suspend the dried S-alkylated intermediate (1.0 eq) from Step 1 in absolute ethanol.
-
Catalyst: Add a catalytic amount of freshly prepared sodium ethoxide (NaOEt, ~0.2 eq). The use of a catalytic amount is key to promoting cyclization while minimizing potential side reactions.
-
Cyclization: Heat the mixture to reflux. The cyclization is typically rapid, often completing within 30-60 minutes. Monitor the disappearance of the starting material by TLC.
-
Product Precipitation: Upon completion, cool the reaction mixture. The 3-aminothieno[2,3-b]pyridine product usually precipitates from the solution.
-
Isolation and Purification: Collect the product by filtration. Wash the solid with cold ethanol to remove any residual catalyst or unreacted starting material. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a DMF/water mixture to yield the final product with high purity.
Data Summary: Representative Yields
| Starting Thione | Alkylating Agent | Cyclization Conditions | Product | Yield (%) |
| 3-Cyano-4-phenyl-6-(thien-2-yl)pyridine-2-thione | Chloroacetamide | NaOEt, EtOH, Reflux | 3-Amino-4-phenyl-6-(thien-2-yl)thieno[2,3-b]pyridine-2-carboxamide | >85%[3] |
| 3-Cyano-4-phenyl-6-(thien-2-yl)pyridine-2-thione | Chloro-N-phenylacetamide | NaOEt, EtOH, Reflux | 3-Amino-4-phenyl-N-phenyl-6-(thien-2-yl)thieno[2,3-b]pyridine-2-carboxamide | >80%[3] |
| 5-Cyano-6-thioxo-1,6-dihydropyridine-3-carboxylate | Ethyl bromoacetate | NaOAc, EtOH, Reflux | Ethyl 3-amino-5-carboxy-thieno[2,3-b]pyridine-2-carboxylate | ~75%[5] |
Application II: Synthesis of Pyrido[2,3-d]pyrimidines
The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. A common and effective route to this system involves the cyclization of a 2-amino-3-cyanopyridine precursor. This compound can be efficiently converted into this key intermediate through a Curtius rearrangement, a classic named reaction that transforms a carboxylic acid into a primary amine with the loss of one carbon atom.
Causality and Mechanism
The synthesis is a two-stage process. First, the carboxylic acid is converted to an acyl azide, which then undergoes a thermal rearrangement to an isocyanate, followed by hydrolysis to yield the 2-amino-3-cyanopyridine intermediate.
In the second stage, this intermediate undergoes cyclocondensation. When heated with formamide, the amino group of the pyridine acts as a nucleophile, attacking the formamide carbon. Concurrently, the nitrile group is activated and participates in the cyclization, ultimately forming the fused pyrimidine ring. This reaction provides a direct and high-yielding route to the pyrido[2,3-d]pyrimidin-4-amine core structure.[6] Using other reagents like formic acid or acetic anhydride can lead to related pyridopyrimidinone derivatives.[7]
Figure 2: Pathway to Pyrido[2,3-d]pyrimidines.
Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidin-4-amines
This protocol describes the cyclization step, starting from the key 2-amino-3-cyanopyridine intermediate.[6]
-
Reaction Setup: In a high-quality round-bottom flask, place 2-amino-3-cyanopyridine (1.0 eq).
-
Reagent/Solvent: Add an excess of formamide (which acts as both the reagent and solvent, typically 10-20 eq).
-
Reaction: Heat the mixture to a high temperature, typically between 160-180 °C, using an oil bath. The reaction should be conducted in a fume hood due to the high temperature and potential for ammonia release.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed. This process can take several hours (4-8 h).
-
Work-up: Allow the reaction mixture to cool to room temperature. Upon cooling, the product often crystallizes directly from the formamide solution.
-
Isolation: Pour the cooled mixture into water to precipitate any remaining product. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold water and then with a small amount of cold ethanol to remove residual formamide. The product can be recrystallized from ethanol or a suitable solvent system (e.g., DMF/water) to obtain the pure pyrido[2,3-d]pyrimidin-4-amine.
Data Summary: Cyclization Reagents and Products
| Starting Material | Cyclizing Reagent | Product Type | Reference |
| 2-Amino-3-cyanopyridine | Formamide | Pyrido[2,3-d]pyrimidin-4-amine | [6] |
| 2-Amino-3-cyanopyridine | Formic Acid / H₂SO₄ (cat.) | Pyrido[2,3-d]pyrimidin-4(3H)-one | [7] |
| 2-Amino-3-cyanopyridine | Acetic Anhydride | 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one | [7] |
Conclusion
This compound is a highly effective and versatile building block for constructing complex fused heterocyclic systems. The adjacent cyano and carboxylic acid functionalities provide a robust handle for a variety of powerful cyclization strategies, most notably the Thorpe-Ziegler reaction to form thieno[2,3-b]pyridines and, via a key amine intermediate, cyclocondensation reactions to yield medicinally relevant pyrido[2,3-d]pyrimidines. The protocols and principles outlined in this guide demonstrate the strategic value of this precursor, enabling researchers and drug development professionals to access these important molecular scaffolds efficiently.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Synthesis of 2-Cyanopyridine-3-carbonyl Chloride
Abstract: This document provides an in-depth technical guide for the synthesis of 2-Cyanopyridine-3-carbonyl chloride, a highly versatile intermediate in pharmaceutical and agrochemical research. The protocol details the conversion of 2-Cyanopyridine-3-carboxylic acid using thionyl chloride (SOCl₂), offering a robust and efficient methodology. This guide is intended for researchers, chemists, and drug development professionals, providing not only a step-by-step procedure but also the underlying mechanistic principles, safety protocols, and troubleshooting advice to ensure successful and safe execution.
Introduction and Significance
2-Cyanopyridine derivatives are crucial structural motifs in medicinal chemistry and materials science.[1][2] The conversion of the carboxylic acid at the 3-position to a highly reactive acyl chloride transforms the molecule into a powerful building block. The resulting 2-Cyanopyridine-3-carbonyl chloride is an essential precursor for creating a diverse array of functional groups, including amides, esters, and ketones, through nucleophilic acyl substitution. These derivatives are integral to the synthesis of numerous biologically active compounds, such as anti-inflammatory agents, anti-cancer drugs, and specialized agricultural chemicals.[3][4][5]
This application note presents a detailed protocol for this transformation, emphasizing mechanistic understanding, rigorous safety measures, and practical, field-tested insights to ensure high-yield, reproducible results.
Reaction Principle and Mechanism
The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic and highly effective transformation.[6][7] The core principle is the substitution of the hydroxyl (-OH) group, a poor leaving group, with a chloride (-Cl) atom. Thionyl chloride facilitates this by converting the hydroxyl into a highly reactive acyl chlorosulfite intermediate, which is an excellent leaving group.[8]
The mechanism proceeds through the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[6][9][10]
-
Intermediate Formation: This initial attack forms a protonated acyl chlorosulfite intermediate. A chloride ion, displaced from the thionyl chloride, acts as a base to deprotonate the intermediate.
-
Nucleophilic Acyl Substitution: The chloride ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon.[10][11]
-
Collapse and Product Formation: A tetrahedral intermediate is formed, which subsequently collapses. This step is entropically favored as the leaving group fragments into two stable gaseous molecules, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which bubble out of the reaction mixture, driving the reaction to completion.[7][11]
Caption: Reaction mechanism for the formation of an acyl chloride.
Critical Safety Precautions: Handling Thionyl Chloride
Thionyl chloride is a hazardous substance that requires strict safety protocols. All personnel must be thoroughly trained on its proper handling before commencing any work.[12]
-
Corrosivity and Reactivity: Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic sulfur dioxide and hydrogen chloride gas.[13][14][15] All glassware must be oven or flame-dried, and the reaction must be conducted under strictly anhydrous conditions.
-
Toxicity: It is toxic if inhaled, causing severe respiratory irritation, and contact with skin or eyes results in severe chemical burns.[15]
-
Required Controls:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Hand Protection: Wear solvent-resistant gloves (e.g., butyl rubber or neoprene). Check compatibility charts.[13]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
-
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| This compound (1.48 g, 10 mmol) | Round-bottom flask (100 mL), oven-dried |
| Thionyl chloride (SOCl₂), Reagent Grade (2.2 mL, 30 mmol) | Reflux condenser with drying tube (e.g., CaCl₂) |
| Anhydrous Dichloromethane (DCM) or Toluene (40 mL) | Magnetic stirrer and stir bar |
| Catalytic N,N-Dimethylformamide (DMF) (1-2 drops, optional) | Ice/water bath |
| Heating mantle | |
| Addition funnel, pressure-equalizing | |
| Rotary evaporator with a base trap (e.g., NaOH solution) |
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
-
Preparation and Setup:
-
Ensure all glassware is thoroughly oven-dried (≥120 °C for 4 hours) and assembled while hot under a stream of dry nitrogen or argon. Allow to cool to room temperature.
-
Equip a 100 mL round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser. Place a drying tube filled with calcium chloride or a nitrogen inlet at the top of the condenser.
-
Causality: The exclusion of atmospheric moisture is paramount to prevent the violent reaction of thionyl chloride with water and to avoid hydrolysis of the desired acyl chloride product.[14]
-
-
Reagent Charging:
-
To the reaction flask, add this compound (1.48 g, 10 mmol) and anhydrous DCM (40 mL).
-
Begin stirring to dissolve or suspend the acid.
-
Cool the flask to 0 °C using an ice/water bath.
-
-
Thionyl Chloride Addition:
-
In the addition funnel, place thionyl chloride (2.2 mL, 30 mmol).
-
Add the thionyl chloride dropwise to the stirred suspension over 15-20 minutes. Maintain the temperature at 0 °C.
-
(Optional Catalyst): If the reaction is sluggish, 1-2 drops of anhydrous DMF can be added to the carboxylic acid suspension before the addition of thionyl chloride. This forms a Vilsmeier reagent in situ, which can accelerate the reaction.
-
Causality: A slow, controlled addition at low temperature is necessary to manage the initial exothermic reaction and prevent uncontrolled gas evolution.
-
-
Reaction Progression:
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.
-
You will observe gas evolution (HCl and SO₂). Ensure the fume hood is functioning correctly to vent these toxic gases.
-
-
Completion of Reaction (Reflux):
-
Using a heating mantle, gently heat the mixture to reflux (for DCM, ~40 °C).
-
Maintain the reflux for 2-3 hours or until the gas evolution has ceased. The cessation of bubbling is a strong indicator that the reaction is complete.
-
Self-Validation: A clear solution should form as the solid carboxylic acid is converted to the soluble acyl chloride, providing a visual cue of reaction progress.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Crucially, the vacuum line must be protected with a base trap (containing aqueous NaOH or KOH) to neutralize the corrosive and toxic vapors.
-
The crude 2-Cyanopyridine-3-carbonyl chloride will remain in the flask, likely as a solid or semi-solid.
-
-
Purification and Use:
-
Due to their high reactivity and moisture sensitivity, acyl chlorides are typically used in the subsequent synthetic step without further purification.[16]
-
If purification is absolutely necessary, it can be attempted by recrystallization from a dry, non-polar solvent like hexanes or toluene, or by short-path distillation under high vacuum, though this risks thermal decomposition.[16][17]
-
Expected Results and Troubleshooting
| Parameter | Expected Value |
| Starting Material | This compound (1.48 g) |
| Reagents | Thionyl Chloride (2.2 mL), Anhydrous DCM (40 mL) |
| Reaction Time | 3-5 hours |
| Product Appearance | Off-white to yellow solid or oil |
| Expected Yield | >90% (crude) |
| Problem | Possible Cause | Solution |
| Low or No Reaction | Incomplete drying of glassware; moisture contamination. | Ensure all equipment is rigorously dried. Use fresh, high-quality anhydrous solvent. |
| Starting material is insoluble. | Add a catalytic amount of DMF. Consider using a higher-boiling solvent like toluene and increasing the reflux temperature. | |
| Product is Dark/Charred | Reaction temperature was too high, causing decomposition. | Maintain careful temperature control during addition and reflux. Avoid excessive heating. |
| Low Yield after Work-up | Product hydrolyzed by atmospheric moisture. | Minimize exposure of the crude product to air. Use immediately in the next step. |
| Incomplete removal of SOCl₂ leads to side reactions. | Ensure efficient removal on the rotary evaporator with an adequate vacuum and a proper base trap. |
References
- 1. chempanda.com [chempanda.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 5. CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine - Google Patents [patents.google.com]
- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 9. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. drexel.edu [drexel.edu]
- 13. nj.gov [nj.gov]
- 14. echemi.com [echemi.com]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 17. echemi.com [echemi.com]
Application Notes and Protocols for the One-Pot Synthesis of Amides from 2-Cyanopyridine-3-carboxylic Acid
Introduction: The Strategic Importance of 2-Cyanopyridine-3-carboxamides
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous blockbuster drugs. Within this class, 2-cyanopyridine derivatives are of particular interest due to their diverse biological activities, including their role as IKK-β inhibitors[1]. The amide functionality is another critical component in drug design, offering favorable hydrogen bonding capabilities and metabolic stability. The combination of these two moieties in 2-cyanopyridine-3-carboxamides results in a compound class with significant potential for drug discovery and development. The synthesis of these molecules, particularly through efficient one-pot methodologies, is therefore a key area of focus for synthetic and medicinal chemists. This document provides a detailed guide to the one-pot synthesis of amides from 2-cyanopyridine-3-carboxylic acid, grounded in established principles of amide bond formation.
Core Concept: The Logic of One-Pot Amide Coupling
Direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable and non-reactive ammonium carboxylate salt. To overcome this, the carboxylic acid must be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine. This is the fundamental principle behind the use of coupling reagents.
A one-pot synthesis, where all reactants are combined in a single vessel, is highly desirable as it reduces reaction time, minimizes waste, and simplifies the overall process. In the context of amide synthesis, a one-pot approach involves the in-situ activation of the carboxylic acid in the presence of the amine.
The general workflow for a one-pot amide synthesis from this compound is as follows:
Caption: General experimental workflow for the one-pot synthesis of 2-cyanopyridine-3-carboxamides.
Mechanism of Amide Bond Formation: A Closer Look at Common Coupling Reagents
The choice of coupling reagent is critical for the success of the reaction. Two of the most common and effective classes of coupling reagents are carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU).
Carbodiimide-Mediated Coupling (EDC/HOBt System)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids. In the presence of an additive like 1-hydroxybenzotriazole (HOBt), the reaction efficiency is significantly improved, and side reactions, such as racemization in the case of chiral carboxylic acids, are suppressed.
The mechanism proceeds as follows:
-
The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.
-
This intermediate can be attacked by the amine to form the amide. However, it is also prone to rearrangement.
-
HOBt acts as a nucleophile, trapping the O-acylisourea to form an active ester. This active ester is more stable than the O-acylisourea but still highly reactive towards amines.
-
The amine then attacks the active ester to form the desired amide, regenerating HOBt.
A convenient protocol for amide bond formation with electron-deficient amines and carboxylic acids involves the use of EDC and a catalytic amount of HOBt[2].
Uronium/Aminium Salt-Mediated Coupling (HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered substrates.
The mechanism involving HATU is as follows:
-
In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to the carboxylate.
-
The carboxylate attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt.
-
The amine then attacks this activated intermediate to form the amide bond.
The use of a non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid without competing with the primary amine in the nucleophilic attack[3].
Caption: Simplified mechanism of one-pot amide coupling from this compound.
Experimental Protocols
The following are detailed, step-by-step protocols for the one-pot synthesis of 2-cyanopyridine-3-carboxamides using two common coupling systems.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is particularly useful for a wide range of amines, including those that are less reactive.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Molarity (M) | Quantity (mmol) | Equivalents |
| This compound | 148.12 | - | 1.0 | 1.0 |
| Amine (e.g., Benzylamine) | 107.15 | - | 1.1 | 1.1 |
| HATU | 380.23 | - | 1.2 | 1.2 |
| DIPEA | 129.24 | - | 3.0 | 3.0 |
| Anhydrous DMF | - | - | 5 mL | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 148 mg).
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL) and stir until the acid is fully dissolved.
-
Add the amine (e.g., benzylamine, 1.1 mmol, 118 mg, 0.12 mL).
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 mmol, 388 mg, 0.52 mL).
-
Add HATU (1.2 mmol, 456 mg) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL), followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-cyanopyridine-3-carboxamide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol is a cost-effective and highly efficient method, particularly for standard amide couplings.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Molarity (M) | Quantity (mmol) | Equivalents |
| This compound | 148.12 | - | 1.0 | 1.0 |
| Amine (e.g., Aniline) | 93.13 | - | 1.1 | 1.1 |
| EDC.HCl | 191.70 | - | 1.5 | 1.5 |
| HOBt | 135.12 | - | 1.5 | 1.5 |
| DIPEA | 129.24 | - | 3.0 | 3.0 |
| Anhydrous Dichloromethane (DCM) | - | - | 10 mL | - |
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol, 148 mg) in anhydrous dichloromethane (DCM, 10 mL).
-
Add the amine (e.g., aniline, 1.1 mmol, 102 mg, 0.10 mL).
-
Add HOBt (1.5 mmol, 203 mg).
-
Add DIPEA (3.0 mmol, 388 mg, 0.52 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC.HCl (1.5 mmol, 288 mg) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM (20 mL) and wash with 1 M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: Moisture can hydrolyze the activated intermediates, leading to lower yields. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Choice of Base: A non-nucleophilic base like DIPEA or triethylamine (TEA) is essential to prevent it from competing with the amine nucleophile[3].
-
Order of Addition: In many protocols, pre-activation of the carboxylic acid for a short period before adding the amine can improve yields, though this deviates from a true one-pot procedure. For a one-pot synthesis, the order of addition can be critical and may require optimization for specific substrates.
-
Poorly Soluble Substrates: If the carboxylic acid or amine has poor solubility, a solvent such as DMF or DMSO may be more effective than DCM.
-
Side Reactions: The cyano group is generally stable under these coupling conditions. However, for sensitive substrates, it is always advisable to monitor for potential side reactions.
Conclusion
The one-pot synthesis of amides from this compound is a robust and efficient method for accessing a valuable class of compounds for drug discovery. By selecting the appropriate coupling reagent, base, and solvent, high yields of the desired 2-cyanopyridine-3-carboxamides can be achieved. The protocols provided herein, based on the widely used HATU and EDC/HOBt systems, offer reliable starting points for the synthesis of a diverse library of these target molecules.
References
use of 2-Cyanopyridine-3-carboxylic acid in the synthesis of kinase inhibitors
An In-Depth Technical Guide to the Application of 2-Cyanopyridine-3-carboxylic Acid in the Synthesis of Kinase Inhibitors
Introduction: The Strategic Importance of the Cyanopyridine Scaffold
In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology. Kinase inhibitors function by blocking the ATP-binding site of these enzymes, thereby disrupting signal transduction pathways that drive cell proliferation and survival. The design of effective kinase inhibitors hinges on the selection of a core molecular scaffold that can establish key interactions within this highly conserved ATP pocket.
The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives are integral to numerous FDA-approved drugs.[1][2][3] The nitrogen atom of the pyridine ring acts as a potent hydrogen bond acceptor, frequently forming a crucial interaction with the "hinge region" of the kinase active site, a primary anchoring point for many inhibitors. The 3-cyanopyridine motif, in particular, has garnered significant attention for its role in potent kinase inhibitors, including the pan-HER kinase inhibitor Neratinib.[4]
This technical guide focuses on This compound , a versatile and strategically important starting material for the synthesis of novel kinase inhibitors. Its bifunctional nature—a carboxylic acid handle for derivatization and the cyanopyridine core for kinase binding—makes it an ideal building block for generating libraries of potential drug candidates. This document provides a detailed exploration of its application, focusing on the underlying chemical principles, step-by-step synthetic protocols, and its role in the development of targeted therapies.
Core Synthesis: Amide Bond Formation
The most common and powerful application of this compound in kinase inhibitor synthesis is its use in forming a stable amide bond. This reaction links the cyanopyridine "warhead" to various amine-containing fragments, allowing for extensive exploration of the structure-activity relationship (SAR).
Direct condensation of a carboxylic acid and an amine is generally inefficient as it leads to the formation of a non-reactive ammonium carboxylate salt.[5][6][7] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine. This is achieved using specialized coupling reagents.
Caption: General workflow for kinase inhibitor synthesis via amide coupling.
Comparative Overview of Common Amide Coupling Reagents
The choice of coupling reagent is critical and depends on factors like substrate complexity, desired reaction time, and potential for side reactions. Below is a comparison of widely used methods for activating this compound.[5]
| Coupling Reagent/System | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Key Advantages | Common Side Reactions |
| EDC (Carbodiimide) | HOBt or NHS | None (or mild base) | DCM, DMF, Water | 2-12 hours | Water-soluble byproducts, good for aqueous media. | Racemization (suppressed by HOBt/NHS). |
| HATU (Uronium Salt) | None | DIPEA | DMF, ACN | 1-4 hours | High efficiency, fast reaction times, low racemization. | Cost, removal of byproducts. |
| BOP-Cl (Phosphonium Salt) | None | Et₃N | DCM, ACN | 1-6 hours | Effective for hindered substrates. | Stoichiometric phosphine oxide byproduct. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amide coupling of this compound with a generic primary amine (R-NH₂).
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method is a robust and widely used protocol, particularly valued for its compatibility with a range of solvents and its cost-effectiveness. The addition of HOBt (Hydroxybenzotriazole) is crucial for forming a more stable activated intermediate, which increases yield and minimizes side reactions like racemization.[8]
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Materials:
-
This compound (1.0 equivalent)
-
Amine (R-NH₂) (1.1 equivalents)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equivalents)
-
HOBt (Hydroxybenzotriazole) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (optional, 2-3 equivalents if amine is a salt)
-
Standard work-up reagents (5% aq. HCl, sat. aq. NaHCO₃, brine)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Activation: Add EDC·HCl (1.2 eq) to the solution. If the amine starting material is in the form of a hydrochloride salt, add DIPEA (2-3 eq) at this stage.
-
Pre-activation Stir: Stir the reaction mixture at room temperature for 30-60 minutes. During this time, the carboxylic acid is activated to form the HOBt ester.
-
Amine Addition: Add the desired amine (1.1 eq) to the activated mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the final amide.
Protocol 2: HATU Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent that often provides faster reaction times and higher yields, especially for challenging or sterically hindered substrates.[5]
Materials:
-
This compound (1.0 equivalent)
-
Amine (R-NH₂) (1.2 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: Add the amine (1.2 eq) to the pre-activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography to obtain the pure amide.
Application in Kinase Inhibitor Synthesis: Targeting the PIM-1 Kinase
The 3-cyanopyridine scaffold is a validated pharmacophore for inhibitors of PIM kinases, a family of serine/threonine kinases implicated in prostate and other cancers.[9][10][11] Inhibitors based on this core can be readily synthesized using the amide coupling protocols described above.
For instance, coupling this compound with a substituted aniline fragment can generate potent PIM-1 inhibitors. The cyanopyridine core typically orients itself to interact with the kinase hinge region, while the appended aniline fragment can be modified to optimize potency, selectivity, and pharmacokinetic properties.[10][12]
Caption: Simplified PIM-1 signaling pathway and point of inhibition.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the molecule derived from this compound allows researchers to understand how chemical structure relates to biological activity.
-
The Cyanopyridine Core: This unit is generally considered essential for hinge-binding and is often conserved. Replacing it may lead to a significant loss of potency.[4]
-
Substituents on the Amine Fragment: Studies on cyanopyridine-based PIM-1 inhibitors have shown that varying the substituents on the phenyl ring of the amine fragment dramatically impacts potency. For example, derivatives with an N,N-dimethyl phenyl group have shown considerable antitumor effects in prostate cancer cell lines.[10]
-
Bioisosteric Replacement: The cyano group (CN) can sometimes be replaced with other chemical groups (bioisosteres) to fine-tune properties like solubility or metabolic stability while retaining binding affinity. Similarly, the pyridine ring itself can be part of a "scaffold hopping" strategy to discover novel inhibitor classes.[2][13]
Conclusion and Future Outlook
This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its utility is primarily centered on robust and well-established amide coupling reactions, which provide a straightforward entry into vast chemical space for the development of kinase inhibitors. The protocols outlined in this guide offer reliable methods for synthesizing libraries of cyanopyridine-based compounds.
Future research will likely continue to leverage this scaffold to develop inhibitors with improved selectivity profiles, not only for PIM kinases but for other targets within the human kinome. As our understanding of kinase biology deepens, the strategic application of foundational scaffolds like this compound will remain a cornerstone of targeted drug discovery.
References
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. hepatochem.com [hepatochem.com]
- 7. fishersci.dk [fishersci.dk]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of novel CDK inhibitors via scaffold hopping from CAN508 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the Pyridine Ring in 2-Cyanopyridine-3-carboxylic Acid
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic functionalization of the pyridine ring of 2-Cyanopyridine-3-carboxylic acid. This valuable scaffold is characterized by an exceptionally electron-deficient aromatic system, dictating a unique reactivity profile that diverges significantly from simpler pyridine derivatives. This guide elucidates the underlying electronic principles and provides detailed, field-proven protocols for key transformations, including Nucleophilic Aromatic Substitution (SNAr), Transition-Metal-Catalyzed C-H Functionalization, and post-halogenation cross-coupling reactions.
Core Principles: Reactivity Profile of the this compound Scaffold
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. The presence of two powerful electron-withdrawing groups (EWGs)—a nitrile at the C2 position and a carboxylic acid at the C3 position—dramatically amplifies this effect. This electronic configuration is the single most important factor governing the molecule's reactivity.
-
Susceptibility to Nucleophilic Attack: The ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr), particularly at the C4 and C6 positions. These positions are ortho and para to the ring nitrogen and are further activated by the EWGs. Anionic intermediates formed by nucleophilic attack at these positions are significantly stabilized through resonance, with the negative charge delocalized onto the electronegative nitrogen atom.[1]
-
Resistance to Electrophilic Substitution: Conversely, the scaffold is profoundly deactivated towards Electrophilic Aromatic Substitution (EAS).[2] Friedel-Crafts type reactions, nitration, or halogenation under standard electrophilic conditions are generally unfeasible and would require exceptionally harsh conditions that risk degrading the molecule.[3]
-
Amenability to Modern Methodologies: The challenges posed by the electronic nature of this ring system can be overcome using modern synthetic techniques. Transition-metal-catalyzed C-H functionalization offers a direct route to forge new bonds, often with regioselectivity controlled by directing groups or catalyst design.[4][5]
Strategic Functionalization Pathways
The choice of functionalization strategy depends on the desired substituent and its target position on the pyridine ring. Below, we detail the most viable approaches with accompanying protocols.
Strategy I: Nucleophilic Aromatic Substitution (SNAr)
This is the most direct and electronically favored method for introducing nucleophiles onto the pyridine ring, provided a suitable leaving group is present at the C4 or C6 position. If the starting material is unsubstituted at these positions, a prior halogenation step (see Strategy III) is required. For this section, we will assume the starting material is a 6-halo-2-cyanopyridine-3-carboxylic acid derivative.
Causality and Experimental Choices: SNAr reactions on halo-pyridines are accelerated by the high electronegativity of the leaving group, with fluoride being displaced much faster than chloride.[6][7] The choice of base is critical; it must be strong enough to deprotonate the incoming nucleophile but not so strong as to cause unwanted side reactions. Aprotic polar solvents like DMF or DMSO are ideal as they solvate the cation of the base, enhancing the nucleophilicity of the anion, and can support the charged Meisenheimer intermediate.
Protocol 2.1: SNAr with a Primary Amine at C6
This protocol describes the displacement of a chlorine atom at the C6 position with benzylamine.
-
Materials:
-
6-chloro-2-cyanopyridine-3-carboxylic acid (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-chloro-2-cyanopyridine-3-carboxylic acid and anhydrous K₂CO₃.
-
Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration).
-
Add benzylamine dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with 1M HCl to a pH of ~3-4 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-(benzylamino)-2-cyanopyridine-3-carboxylic acid.
-
-
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous. Water can compete as a nucleophile or interfere with the base.
-
No Reaction: The C4 position is generally more reactive than C6. If using a C4-chloro isomer, the reaction may be faster. If the ring is not sufficiently activated, a stronger, non-nucleophilic base like DBU may be required, or a higher reaction temperature.
-
| Typical Nucleophiles for SNAr | Base | Solvent | Notes |
| Primary/Secondary Amines | K₂CO₃, Cs₂CO₃, DBU | DMF, DMSO | Excellent reactivity for C-N bond formation. |
| Alcohols (Alkoxides) | NaH, KHMDS | THF, DMF | Requires anhydrous conditions to pre-form the alkoxide. |
| Thiols (Thiolates) | K₂CO₃, NaH | DMF, Ethanol | Thiolates are potent nucleophiles; reactions are often rapid.[8][9] |
| Cyanide | NaCN, KCN | DMSO | Useful for installing an additional nitrile group.[6] |
Strategy II: Transition-Metal-Catalyzed C-H Functionalization
Direct C-H functionalization is a powerful, atom-economical strategy that avoids pre-functionalization steps like halogenation.[2][4] For this compound, the carboxylic acid moiety can serve as a native directing group for ortho-C-H activation, favoring functionalization at the C4 position.
Causality and Experimental Choices: Palladium and Rhodium catalysts are frequently used for such transformations.[5][10] The catalyst forms a chelate with the substrate, involving the pyridine nitrogen and the carboxylate oxygen, which positions the metal center in proximity to the C4-H bond. This facilitates a cyclometalation step, which is the key C-H activation event. An oxidant is often required to regenerate the active catalytic species.
Protocol 2.2: Palladium-Catalyzed C4 Arylation
This protocol describes a directed C-H arylation at the C4 position with iodobenzene.
-
Materials:
-
This compound (1.0 eq)
-
Iodobenzene (1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (10 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Silver(I) Carbonate (Ag₂CO₃) as oxidant (1.5 eq)
-
Pivalic Acid as additive (30 mol%)
-
1,4-Dioxane
-
-
Procedure:
-
In a sealed reaction vessel, combine this compound, iodobenzene, Pd(OAc)₂, K₂CO₃, Ag₂CO₃, and pivalic acid.
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar).
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the vessel and heat the mixture to 110-120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, eluting with a gradient of hexanes/ethyl acetate with 1% acetic acid) to isolate 2-cyano-4-phenylpyridine-3-carboxylic acid.
-
-
Scientist's Notes:
-
The silver salt often acts as both a halide scavenger and an oxidant.
-
Pivalic acid can act as a proton shuttle, facilitating the concerted metalation-deprotonation pathway, which is often the rate-determining step.
-
Strategy III: Functionalization via Cross-Coupling Reactions
This robust, two-stage strategy offers the broadest scope for introducing aryl, alkyl, and alkynyl groups. It involves an initial halogenation of the pyridine ring followed by a transition-metal-catalyzed cross-coupling reaction.
Workflow: Halogenation followed by Suzuki-Miyaura Coupling
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
Application Notes and Protocols: Decarboxylation of 2-Pyridone-3-Carboxylic Acids
Introduction: The Strategic Importance of 2-Pyridone Decarboxylation in Medicinal Chemistry
The 2-pyridone ring is a cornerstone scaffold in modern drug discovery, renowned for its versatile physicochemical properties and broad spectrum of biological activities.[1][2] This six-membered, nitrogen-containing heterocycle is a privileged structure found in numerous natural products and FDA-approved pharmaceuticals, exhibiting antibacterial, antiviral, anti-inflammatory, and anticancer properties.[3][4] A critical synthetic pathway to access functionalized 2-pyridones is through the decarboxylation of their 3-carboxylic acid precursors. This transformation, which involves the removal of a carboxyl group and the release of carbon dioxide, is a pivotal step in simplifying complex molecular architectures and accessing the core bioactive pharmacophore.[5][6]
The ability of the 2-pyridone motif to act as both a hydrogen bond donor and acceptor, and to serve as a bioisostere for amides and other cyclic systems, makes it highly valuable in molecular design.[7] Consequently, mastering the decarboxylation of 2-pyridone-3-carboxylic acids is an essential skill for researchers in synthetic and medicinal chemistry. This guide provides a detailed examination of the underlying mechanisms, field-proven protocols, and critical insights for successfully executing this transformation.
Mechanistic Insights: Understanding the Driving Forces of Decarboxylation
The decarboxylation of 2-pyridone-3-carboxylic acids can be achieved under thermal or catalytic conditions. While thermal decarboxylation can be effective, it often requires high temperatures that may not be suitable for sensitive substrates. Base-catalyzed methods offer a milder and often more efficient alternative.
The prevailing mechanism for base-catalyzed decarboxylation involves the initial deprotonation of the carboxylic acid by a base, such as potassium carbonate, to form a carboxylate salt. This salt is more electronically poised for decarboxylation. The subsequent loss of CO₂ generates a carbanionic intermediate at the C3 position. This intermediate is then quenched by a proton source, typically from the solvent or trace amounts of water, to yield the final 2-pyridone product. The stability of the carbanionic intermediate is a key factor influencing the reaction rate.[8]
Caption: Proposed Mechanism for Base-Catalyzed Decarboxylation.
Application Protocol 1: Base-Catalyzed Decarboxylation
This protocol details a robust and widely applicable method for the decarboxylation of functionalized 2-pyridone-3-carboxylic acids using potassium carbonate in toluene.[5][9][10]
Materials
-
2-Pyridone-3-carboxylic acid derivative (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)
-
Toluene, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the 2-pyridone-3-carboxylic acid (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to create a suspension with a concentration of approximately 0.1 M with respect to the starting material.
-
Heating and Reflux: Place the flask in a heating mantle or oil bath and attach a reflux condenser. Heat the mixture to reflux (approx. 110-111 °C for toluene) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add deionized water to the flask to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the desired 2-pyridone.
-
Expert Insights & Causality
-
Choice of Base: Potassium carbonate is an effective base for this transformation. It is strong enough to deprotonate the carboxylic acid but generally not so strong as to cause unwanted side reactions with other functional groups.
-
Solvent Selection: Toluene is an excellent solvent choice as its high boiling point allows the reaction to be conducted at a temperature sufficient to promote decarboxylation. Furthermore, its non-polar nature facilitates product extraction.
-
Anhydrous Conditions: While the reaction can tolerate trace amounts of water (which can act as the proton source for the final step), starting with anhydrous reagents and solvent ensures reproducibility and minimizes potential side reactions.
Data Summary: Optimizing Reaction Conditions
The efficiency of the decarboxylation can be highly dependent on the substrate and reaction conditions. The following table summarizes typical conditions and outcomes based on literature precedents.[11]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | K₂CO₃ | Toluene | Reflux (~111) | 6 | ~85% | Standard, reliable conditions for many substrates.[5] |
| 2 | Cs₂CO₃ | Dioxane | Reflux (~101) | 8 | Variable | Milder conditions, may be suitable for heat-sensitive substrates. |
| 3 | None | Diphenyl ether | 200-250 | 0.5-2 | >90% | Thermal decarboxylation; requires high temperatures but can be very fast and clean. |
| 4 | Cu/Quinoline | N/A | 180-220 | 1-3 | Variable | "Copper-catalyzed conditions, a classic method for decarboxylation of aromatic acids." |
graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", label="Figure 2: General Experimental Workflow", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, fontcolor="#202124", color="#5F6368"];// Nodes A[label="1. Reaction Setup\n(Substrate, K₂CO₃, Toluene)", fillcolor="#4285F4"]; B[label="2. Heating to Reflux\n(~111 °C, 4-12h)", fillcolor="#4285F4"]; C [label="3. Reaction Monitoring\n(TLC / LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Aqueous Work-up\n(Water, Ethyl Acetate)", fillcolor="#EA4335"]; E [label="5. Extraction & Drying\n(Brine, MgSO₄)", fillcolor="#EA4335"]; F [label="6. Concentration\n(Rotary Evaporator)", fillcolor="#34A853"]; G [label="7. Purification\n(Column Chromatography)", fillcolor="#34A853"]; H [label="Final Product\n(Pure 2-Pyridone)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];
// Edges A -> B; B -> C; C -> D [label="Reaction Complete"]; D -> E; E -> F; F -> G; G -> H; }
Caption: General Experimental Workflow for Base-Catalyzed Decarboxylation.
Conclusion
The decarboxylation of 2-pyridone-3-carboxylic acids is a fundamentally important reaction for accessing a class of heterocycles with immense value in pharmaceutical research.[1][3] The base-catalyzed protocol presented here offers a reliable and high-yielding method applicable to a wide range of substrates. By understanding the underlying mechanism and the rationale behind the experimental choices, researchers can effectively troubleshoot and adapt this procedure for the synthesis of novel 2-pyridone derivatives, paving the way for the discovery of new therapeutic agents.
References
- 1. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SATHEE: Chemistry Decarboxylation Reaction [satheeneet.iitk.ac.in]
- 7. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbanions from Decarboxylation of Orotate Analogues: Stability and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyanopyridine-3-carboxylic acid
Welcome to the technical support guide for the synthesis of 2-Cyanopyridine-3-carboxylic acid. This document is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.
Overview of Synthetic Strategy
This compound is a valuable building block in medicinal chemistry and materials science. The most direct and common synthetic route is the selective partial hydrolysis of 2,3-Dicyanopyridine (also known as 2,3-pyridinedicarbonitrile).
The core challenge of this synthesis lies in achieving selective hydrolysis of the nitrile group at the 3-position while leaving the nitrile group at the 2-position intact. This process requires careful control of reaction conditions to prevent both incomplete reaction and over-hydrolysis, which leads to the formation of pyridine-2,3-dicarboxylic acid.
dot graph SynthesisOverview { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} dot Caption: Overall synthetic pathway and major side products.
Troubleshooting Guide & Core Concepts (Q&A)
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is consistently low (<70%). What are the primary causes and how can I fix them?
Low yield is the most frequent complaint and typically stems from three main issues: incomplete conversion, formation of soluble side products, or mechanical loss during workup and isolation.
A1.1: Incomplete Conversion
-
Symptom: Significant amount of starting material (2,3-Dicyanopyridine) is recovered after the reaction.
-
Causality: The hydrolysis of a nitrile is a two-step process, first to an amide and then to a carboxylic acid.[1] Insufficient reaction time, temperature, or base concentration can stall the reaction. The electron-withdrawing nature of the pyridine ring and the adjacent cyano group deactivates the nitrile groups, requiring sufficiently forcing conditions.
-
Solution:
-
Increase Reaction Time/Temperature: Gradually increase the reflux time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Optimize Base Concentration: Ensure at least one molar equivalent of base (e.g., NaOH) is used. Using a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion, but be cautious as this can promote over-hydrolysis.
-
A1.2: Over-hydrolysis to Pyridine-2,3-dicarboxylic acid
-
Symptom: The isolated product is difficult to purify, or analysis of the mother liquor shows a significant amount of a more polar compound.
-
Causality: Pyridine-2,3-dicarboxylic acid is highly water-soluble and is the result of both nitrile groups hydrolyzing. This occurs when reaction conditions (temperature, time, base concentration) are too harsh.[2]
-
Solution:
-
Strict Temperature Control: Do not exceed the optimal temperature. A range of 80-95°C is typically effective for basic hydrolysis.
-
Time Monitoring: Once the starting material is consumed (as per TLC/HPLC), proceed with the workup promptly. Extended heating will inevitably lead to the dicarboxylic acid byproduct.
-
A1.3: Poor Product Isolation
-
Symptom: The reaction appears complete by in-process controls, but the isolated, dry yield is low.
-
Causality: this compound is amphoteric, meaning it has both acidic (carboxylic acid) and basic (pyridine nitrogen) properties. Its solubility in the aqueous workup solution is highly pH-dependent. If the pH is too low or too high during precipitation, the product will remain in solution as a salt.
-
Solution:
-
Precise pH Adjustment: After hydrolysis with a base, the product exists as a carboxylate salt. Carefully acidify the solution with an acid like HCl. The product will precipitate at its isoelectric point. This is typically in the pH range of 2.5-4.0 .[3] Adjust the pH slowly with constant stirring and monitor with a pH meter for maximum precipitation.
-
dot graph TroubleshootingYield { layout=dot; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} dot Caption: Decision tree for troubleshooting low yield issues.
Q2: Should I use acid-catalyzed or base-catalyzed hydrolysis?
Both methods are viable, but base-catalyzed hydrolysis is generally preferred for this specific transformation due to higher selectivity and milder conditions.
-
Base-Catalyzed Hydrolysis (Recommended):
-
Mechanism: The hydroxide ion (OH⁻) acts as the nucleophile, attacking one of the nitrile carbons.[4] The reaction proceeds through an amide intermediate which is then further hydrolyzed. This method often provides better control to stop the reaction after the first nitrile group has been fully converted to a carboxylic acid.
-
Pros: Generally higher yields, better selectivity, and less corrosive to standard laboratory equipment.
-
Cons: Requires a precise acidic workup to isolate the product.
-
-
Acid-Catalyzed Hydrolysis:
-
Mechanism: The nitrile nitrogen is first protonated by the acid, which makes the nitrile carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[5][6]
-
Pros: The product is often isolated directly as the free acid without needing a separate neutralization step.
-
Cons: Often requires stronger acids (e.g., concentrated H₂SO₄) and higher temperatures, which significantly increases the risk of over-hydrolysis to the dicarboxylic acid. It can also be difficult to stop the reaction at the intermediate amide stage.[1]
-
| Parameter | Base-Catalyzed Hydrolysis | Acid-Catalyzed Hydrolysis |
| Reagent | aq. NaOH, KOH[7] | aq. HCl, H₂SO₄ |
| Temperature | 80 - 95 °C | > 100 °C (often) |
| Selectivity | Good to Excellent | Fair to Poor |
| Workup | Acidification to pI (pH 2.5-4.0)[3] | Dilution with water/cooling |
| Primary Risk | Incomplete reaction | Over-hydrolysis |
| Recommendation | Preferred Method | Use with caution |
| Table 1: Comparison of Hydrolysis Conditions. |
Optimized Experimental Protocols
Protocol 1: Synthesis via Base-Catalyzed Hydrolysis
This protocol is optimized for a balance of high yield and purity on a laboratory scale.
Materials:
-
2,3-Dicyanopyridine
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (for washing)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,3-Dicyanopyridine (1.0 eq) in deionized water.
-
Addition of Base: Add a solution of Sodium Hydroxide (1.1 eq) in water to the flask.
-
Hydrolysis: Heat the reaction mixture to reflux (approx. 90-95°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress every hour using TLC (e.g., 1:1 Ethyl Acetate:Hexane with 1% Acetic Acid). The product spot will be more polar (lower Rf) than the starting material. The reaction is typically complete in 2-4 hours.
-
Cooling: Once the starting material is consumed, cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5°C.
-
Precipitation: Slowly add concentrated HCl dropwise while vigorously stirring and monitoring the pH with a calibrated pH meter. The product will begin to precipitate. Continue adding acid until the pH of the slurry is stable at 3.0 .
-
Isolation: Allow the slurry to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water, followed by a small amount of cold methanol to aid in drying.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. A typical yield is 85-92%.
Protocol 2: Purification by Recrystallization
If the product's purity is insufficient (e.g., due to co-precipitation of starting material), recrystallization is effective.
Procedure:
-
Solvent Selection: A mixed solvent system of Ethanol/Water or Acetic Acid/Water is often effective.
-
Dissolution: Place the crude this compound in a flask and add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for another 5-10 minutes.
-
Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation & Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum.
Analytical Methods for Reaction Monitoring
Effective reaction monitoring is crucial for maximizing yield and minimizing side products.[8]
-
Thin Layer Chromatography (TLC):
-
Use: A quick, qualitative method to track the disappearance of the starting material and the appearance of the product.
-
Mobile Phase: A mixture of ethyl acetate and hexanes with a small amount of acetic acid (e.g., 50:50:1 v/v/v) is a good starting point. The carboxylic acid product will have a lower Rf value than the dinitrile starting material.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Use: A quantitative method to determine the precise conversion rate and detect the formation of side products like the dicarboxylic acid.[9]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile is typically effective.
-
Frequently Asked Questions (FAQs)
-
What is the appearance of the final product?
-
Pure this compound is typically an off-white to pale yellow crystalline solid.
-
-
What are the key safety precautions?
-
Nitrile compounds are toxic. Handle 2,3-Dicyanopyridine with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. The hydrolysis reaction releases ammonia if an amide intermediate is hydrolyzed under basic conditions; ensure adequate ventilation.
-
-
Can I use other bases like potassium hydroxide (KOH) or lithium hydroxide (LiOH)?
-
Yes, KOH and LiOH can be used and behave similarly to NaOH.[7] Ensure you adjust the mass based on molar equivalents.
-
-
My product seems to "oil out" before precipitating. What should I do?
-
"Oiling out" can happen if the solution is supersaturated or if the pH is changed too quickly. Try adding the acid even more slowly, ensuring the solution is well-chilled, and scratching the inside of the flask with a glass rod to induce crystallization.
-
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 3. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. env.go.jp [env.go.jp]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Purification of Crude 2-Cyanopyridine-3-carboxylic Acid by Recrystallization
Introduction
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 2-cyanopyridine-3-carboxylic acid via recrystallization. As a Senior Application Scientist, my aim is to offer not just a protocol, but a deeper understanding of the principles and critical parameters that govern a successful purification. This document is structured to anticipate and address common challenges, ensuring a robust and reproducible methodology.
The inherent properties of this compound, with its aromatic ring, carboxylic acid, and nitrile functional groups, present specific challenges and opportunities in solvent selection and crystallization kinetics. Understanding these nuances is key to achieving high purity and yield.
Part 1: Foundational Principles of Recrystallization
Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1] The ideal solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for hot filtration).
Mechanism of Crystal Formation
Crystal formation is a two-step process: nucleation and crystal growth.
-
Nucleation: The initial formation of small, ordered aggregates of molecules from a supersaturated solution. This can occur spontaneously or be induced.
-
Crystal Growth: The subsequent addition of molecules to the existing nuclei, leading to the formation of larger, well-defined crystals.
A slow cooling rate is generally preferred as it favors crystal growth over rapid nucleation, resulting in larger, purer crystals. Rapid cooling can lead to the formation of many small crystals that may trap impurities.
Part 2: Experimental Protocol & Key Parameters
This section details a standard protocol for the recrystallization of this compound and explains the rationale behind each step.
Materials and Equipment
-
Crude this compound
-
High-purity solvents (e.g., ethanol, water, ethyl acetate)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula and glass rod
Step-by-Step Protocol
-
Solvent Selection: The choice of solvent is the most critical parameter for a successful recrystallization.[2] An ideal solvent for this compound should exhibit a steep solubility curve with respect to temperature. Based on the polarity imparted by the carboxylic acid and nitrile groups, polar solvents are a logical starting point.
-
Rationale: The carboxylic acid group can engage in hydrogen bonding, suggesting solubility in protic solvents like water and ethanol. The aromatic pyridine ring and nitrile group contribute to its solubility in various organic solvents.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution.
-
Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Causality: Using the minimum amount of hot solvent is crucial for maximizing yield. Excess solvent will retain more of the dissolved product in the mother liquor upon cooling, reducing recovery.[2][3]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and flask to prevent premature crystallization.
-
Rationale: This step removes impurities that are insoluble in the hot solvent.
-
-
Cooling and Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation and contamination.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Causality: Slow cooling promotes the formation of large, pure crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities.[3]
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Rationale: Using ice-cold solvent for washing minimizes the dissolution of the purified crystals.
-
-
Drying:
-
Dry the crystals thoroughly to remove residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
-
Visual Workflow of Recrystallization
References
Technical Support Center: Synthesis of 2-Cyanopyridine-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 2-cyanopyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the yield, purity, and reproducibility of your synthesis.
Introduction to Synthetic Strategies
The synthesis of this compound is primarily approached via two strategic routes, each with its own set of potential side reactions and optimization parameters. Understanding the mechanistic underpinnings of these pathways is crucial for effective troubleshooting.
Route 1: From Quinolinic Acid This classic approach involves the conversion of quinolinic acid (pyridine-2,3-dicarboxylic acid) through a sequence of reactions including anhydride formation, regioselective amidation, and subsequent dehydration.
Route 2: From 2,3-Pyridinedicarbonitrile This route relies on the selective partial hydrolysis of the dinitrile starting material. The challenge lies in achieving the desired mono-hydrolysis without over-hydrolysis to the dicarboxylic acid or incomplete reaction.
Below, we address specific issues you may encounter with each of these synthetic pathways in a question-and-answer format.
Troubleshooting Guide & FAQs: Route 1 - Synthesis from Quinolinic Acid
This synthetic route is a multi-step process that offers control over the introduction of the cyano and carboxylic acid functionalities. However, each step presents unique challenges that can impact the final product's yield and purity.
Diagram: Synthetic Pathway from Quinolinic Acid
Caption: Reaction scheme for the synthesis of this compound starting from Quinolinic Acid.
Frequently Asked Questions & Troubleshooting
Question 1: My final product is contaminated with a significant amount of an isomeric impurity. How can I identify and minimize its formation?
Answer: The most probable isomeric impurity in this route is 3-cyanopyridine-2-carboxylic acid . Its formation is a direct consequence of a lack of regioselectivity during the amidation of quinolinic anhydride.
-
Causality: Quinolinic anhydride has two electrophilic carbonyl carbons. While the carbonyl at the 2-position is generally more reactive towards nucleophiles due to electronic effects of the pyridine nitrogen, the selectivity is not always absolute. Attack of ammonia at the 3-position leads to the formation of 3-carbamoyl-2-pyridinecarboxylic acid, which upon dehydration, yields the undesired 3-cyano isomer.
-
Troubleshooting & Optimization:
-
Control of Amidation Temperature: Perform the amidation at a lower temperature (e.g., 0-5 °C). This can enhance the kinetic selectivity for the more reactive 2-position.
-
Slow Addition of Amine: Add the ammonia source (e.g., aqueous ammonia) dropwise to the solution of quinolinic anhydride. This helps to maintain a low concentration of the nucleophile, favoring the more reactive site.
-
Choice of Amine Source: While aqueous ammonia is common, using a less nucleophilic amine source or a protected amine followed by deprotection might offer better selectivity in some cases.
-
Purification: If the isomeric impurity is formed, careful purification by fractional crystallization or column chromatography is necessary. The two isomers often exhibit different solubilities in common organic solvents.
-
Question 2: My yield of this compound is low, and I isolate a significant amount of 2-carbamoyl-3-pyridinecarboxylic acid. What is causing this?
Answer: This issue points to incomplete dehydration of the intermediate amide, 2-carbamoyl-3-pyridinecarboxylic acid.
-
Causality: The conversion of the primary amide to a nitrile requires a potent dehydrating agent. Insufficient amounts of the reagent, low reaction temperatures, or short reaction times can lead to incomplete conversion.
-
Troubleshooting & Optimization:
-
Choice and Stoichiometry of Dehydrating Agent: Thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and trifluoroacetic anhydride (TFAA) are commonly used. Ensure at least a stoichiometric amount, and often a slight excess, of the dehydrating agent is used.
-
Reaction Temperature and Time: Dehydration reactions often require elevated temperatures. Monitor the reaction by TLC or HPLC to ensure it goes to completion. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.
-
Solvent: The choice of an appropriate aprotic solvent (e.g., acetonitrile, dichloromethane, or toluene) is crucial. The solvent should be dry and compatible with the dehydrating agent.
-
Question 3: I am observing some decarboxylation of my final product. How can I prevent this?
Answer: Decarboxylation to form 2-cyanopyridine is a potential side reaction, especially under harsh thermal or acidic/basic conditions.[1]
-
Causality: Pyridinecarboxylic acids can decarboxylate upon heating, and the presence of the electron-withdrawing cyano group can influence the stability of the carboxylate.[2]
-
Troubleshooting & Optimization:
-
Moderate Reaction Temperatures: Avoid excessive temperatures during the dehydration and work-up steps.
-
Neutral Work-up: During the work-up, neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.
-
Purification Conditions: Use milder purification techniques. For example, opt for crystallization at room temperature or below, and if using chromatography, choose a neutral stationary phase.
-
| Potential Side Product | Formation Mechanism | Prevention Strategy |
| 3-Cyanopyridine-2-carboxylic acid | Non-regioselective amidation of quinolinic anhydride. | Low temperature amidation, slow addition of ammonia. |
| 2-Carbamoyl-3-pyridinecarboxylic acid | Incomplete dehydration of the amide intermediate. | Use of excess dehydrating agent, adequate reaction time and temperature. |
| Quinolinic acid | Incomplete initial reaction or hydrolysis of the anhydride. | Ensure complete formation and reaction of the anhydride. |
| 2-Cyanopyridine | Decarboxylation of the final product.[1] | Avoid high temperatures and harsh pH conditions during work-up and purification.[2] |
Troubleshooting Guide & FAQs: Route 2 - Synthesis from 2,3-Pyridinedicarbonitrile
This synthetic route is attractive due to its atom economy and potentially fewer steps. However, achieving selective mono-hydrolysis of one of the two nitrile groups is the primary challenge.
Diagram: Synthetic Pathway from 2,3-Pyridinedicarbonitrile
Caption: Reaction scheme for the synthesis of this compound from 2,3-Pyridinedicarbonitrile.
Frequently Asked Questions & Troubleshooting
Question 1: My reaction produces a mixture of the starting material, the desired product, and a dicarboxylic acid. How can I improve the selectivity for the mono-acid?
Answer: This is a classic selectivity problem in the hydrolysis of dinitriles. The formation of quinolinic acid indicates over-hydrolysis.
-
Causality: Both nitrile groups are susceptible to hydrolysis. Once the first nitrile is hydrolyzed to a carboxylic acid, the second can also be hydrolyzed, often at a comparable or even faster rate under certain conditions.
-
Troubleshooting & Optimization:
-
Control of Reaction Time and Temperature: This is the most critical parameter. Monitor the reaction progress closely using TLC or HPLC. The reaction should be quenched as soon as the maximum concentration of the desired mono-acid is reached. Lowering the reaction temperature will slow down the hydrolysis of both nitrile groups, potentially allowing for better control.
-
Stoichiometry of Acid/Base: Use a limited amount of the hydrolyzing agent (e.g., one equivalent of base or a controlled amount of acid). This can help to favor mono-hydrolysis.
-
pH Control: Maintaining a specific pH range can be crucial for selective hydrolysis. The optimal pH will depend on the specific substrate and conditions and may require empirical optimization.[3]
-
Question 2: I have isolated two different amide byproducts. What are they and how can I avoid them?
Answer: The two amide byproducts are likely the isomeric mono-amides: 2-cyanopyridine-3-carboxamide and 3-cyanopyridine-2-carboxamide .
-
Causality: The hydrolysis of a nitrile proceeds through an amide intermediate. If the hydrolysis is stopped prematurely or if the conditions are not vigorous enough to hydrolyze the amide to the carboxylic acid, these intermediates will be present in the final product mixture. The formation of two isomers is due to the non-selective initial attack of water on the two different nitrile groups.
-
Troubleshooting & Optimization:
-
Stepwise Hydrolysis: Consider a two-step, one-pot approach. First, perform a partial hydrolysis under milder conditions to favor the formation of the mono-amide mixture. Then, without isolation, adjust the conditions (e.g., increase temperature or add more acid/base) to selectively hydrolyze the amide at the 3-position to the carboxylic acid. This can sometimes provide better control than a direct conversion.
-
Enzymatic Hydrolysis: Nitrilase enzymes can exhibit high regioselectivity and may be an excellent alternative for the selective hydrolysis of one nitrile group over the other. This approach can provide high yields of the desired product under mild conditions.
-
Question 3: How can I differentiate between the desired product and the isomeric side products?
Answer: Spectroscopic methods are essential for the characterization and differentiation of these isomers.
-
NMR Spectroscopy: 1H and 13C NMR will show distinct chemical shifts and coupling patterns for the pyridine ring protons and carbons in each isomer.
-
Mass Spectrometry: High-resolution mass spectrometry can confirm the elemental composition of the products.
-
Chromatography: HPLC and TLC with appropriate mobile phases can effectively separate the isomers, aiding in their identification and in monitoring the reaction progress.
| Potential Side Product | Formation Mechanism | Prevention Strategy |
| 2,3-Pyridinedicarbonitrile (unreacted) | Incomplete hydrolysis. | Increase reaction time, temperature, or concentration of hydrolyzing agent. |
| Quinolinic acid | Over-hydrolysis of both nitrile groups. | Careful monitoring of reaction, control of stoichiometry of acid/base, lower reaction temperature. |
| 2-Cyanopyridine-3-carboxamide | Partial hydrolysis of the 3-nitrile group. | Adjust reaction conditions to favor complete hydrolysis of the amide. |
| 3-Cyanopyridine-2-carboxamide | Partial hydrolysis of the 2-nitrile group. | Adjust reaction conditions; this isomer may be more difficult to hydrolyze to the desired product. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Quinolinic Acid (Illustrative)
-
Anhydride Formation: A mixture of quinolinic acid (1 eq.) and acetic anhydride (2-3 eq.) is heated at reflux for 2-3 hours. The excess acetic anhydride and acetic acid are removed under reduced pressure to yield crude quinolinic anhydride.
-
Amidation: The crude anhydride is dissolved in a suitable solvent (e.g., acetone) and cooled to 0-5 °C. Aqueous ammonia (1.1 eq.) is added dropwise while maintaining the temperature. The reaction is stirred for 1-2 hours at this temperature.
-
Dehydration: The solvent is removed, and the resulting 2-carbamoyl-3-pyridinecarboxylic acid is suspended in a dry, aprotic solvent (e.g., acetonitrile). Thionyl chloride (1.2 eq.) is added cautiously, and the mixture is heated to reflux for 2-4 hours, or until the reaction is complete by TLC.
-
Work-up and Purification: The reaction mixture is cooled, and the excess thionyl chloride is quenched by carefully adding it to ice water. The pH is adjusted to ~3-4 with a base (e.g., sodium bicarbonate), and the precipitated product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Protocol 2: Selective Hydrolysis of 2,3-Pyridinedicarbonitrile (Illustrative)
-
Reaction Setup: 2,3-Pyridinedicarbonitrile (1 eq.) is dissolved in a mixture of water and a co-solvent (e.g., ethanol).
-
Hydrolysis: A controlled amount of a strong acid (e.g., sulfuric acid, 1 eq.) or base (e.g., sodium hydroxide, 1 eq.) is added.
-
Reaction Monitoring: The mixture is heated to a moderate temperature (e.g., 50-70 °C) and the reaction is closely monitored by HPLC every 30 minutes.
-
Quenching and Isolation: Once the desired product concentration is maximized, the reaction is cooled and neutralized. The product is then isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration and washing.
Disclaimer: These protocols are illustrative and may require optimization based on your specific laboratory conditions and scale.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Cyanopyridine-3-carboxylic Acid Derivatives
This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 2-cyanopyridine-3-carboxylic acid derivatives. This guide offers practical, field-proven insights to overcome common experimental challenges and ensure the integrity of your synthetic routes.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound and its derivatives, providing explanations grounded in chemical principles to guide your experimental design.
Q1: What are the primary synthetic routes to obtain the this compound scaffold?
A1: The synthesis of the this compound core can be approached through several strategic routes. A common and effective method involves a multi-step sequence starting from more readily available precursors. For instance, the synthesis can be initiated from 2-chloronicotinic acid, which is commercially available. This starting material can undergo esterification, followed by a nucleophilic substitution with a cyanide source to introduce the 2-cyano group, and finally, hydrolysis of the ester to yield the desired carboxylic acid.[1][2] Another viable pathway is the hydrolysis of a corresponding 2-cyanopyridine-3-carboxylate ester. This approach is advantageous if the ester derivative is accessible through multicomponent reactions or other cyclization strategies.[3]
Q2: Are there any one-pot or multicomponent reactions (MCRs) that directly yield this compound derivatives?
A2: While multicomponent reactions are highly efficient for synthesizing a wide array of substituted pyridines, the direct one-pot synthesis of 2-cyanopyridine-3-carboxylic acids is not as straightforward as for their 2-amino counterparts.[4][5][6] Most MCRs for cyanopyridines, such as the Guareschi-Thorpe reaction, typically yield 2-amino or 2-pyridone structures. However, modifications to these reactions, for example, by using precursors that already contain an ester functionality, could potentially lead to the desired scaffold. Researchers often employ a subsequent hydrolysis step to convert an ester intermediate into the final carboxylic acid.[3]
Q3: What are the critical parameters to consider when hydrolyzing a 2-cyanopyridine-3-carboxylate ester to the corresponding carboxylic acid?
A3: The selective hydrolysis of the ester group in the presence of a nitrile is a key challenge. Both acidic and basic conditions can be employed, but careful control of reaction parameters is crucial to avoid concomitant hydrolysis of the nitrile group to an amide or carboxylic acid, or potential decarboxylation of the product. Mild basic hydrolysis, for instance using sodium hydroxide in a mixed aqueous-organic solvent system at room temperature, is often preferred.[3] Monitoring the reaction progress closely by techniques like TLC or LC-MS is essential to stop the reaction upon completion of the ester hydrolysis, thereby minimizing side reactions.
Q4: How stable is the this compound product, and what are the potential side reactions during its synthesis and workup?
A4: A primary concern is the potential for decarboxylation, especially at elevated temperatures. For instance, during the hydrolysis of 2-cyanopyridine to its corresponding carboxylic acid, it is recommended to keep the temperature below 135°C to prevent the loss of the carboxyl group.[7] The presence of the electron-withdrawing cyano group can influence the stability of the carboxylic acid. During workup, care should be taken with pH adjustments. Acid-base extraction is a useful purification technique for pyridines; however, strong acidic or basic conditions, especially with heating, could promote unwanted side reactions.[8]
II. Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound derivatives.
Problem 1: Low Yield of the Desired Product
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting material | Inefficient reaction conditions in multicomponent reactions. | Consider alternative catalysts such as L-proline or copper nanoparticles on charcoal, which have shown efficacy in similar pyridine syntheses.[5][9] Optimize reaction temperature and time. For thermally sensitive substrates, microwave-assisted synthesis can sometimes improve yields and reduce reaction times. |
| Incomplete hydrolysis of the ester precursor. | Increase the reaction time for the hydrolysis step or slightly increase the concentration of the base (e.g., NaOH). Ensure efficient mixing. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint. | |
| Formation of multiple byproducts | Lack of regioselectivity in substitution reactions (e.g., chlorination or cyanation). | When starting from nicotinic acid, the chlorination step can yield a mixture of isomers. Using a directing group or optimizing the chlorinating agent and reaction conditions can improve regioselectivity.[10][11] For cyanation, ensure the use of a suitable catalyst and control the temperature to minimize side reactions. |
| Side reactions during cyclization. | In Thorpe-Ziegler type cyclizations, incorrect base or temperature can lead to polymerization or alternative cyclization pathways. Screen different bases (e.g., NaH, NaOEt) and solvents to favor the desired intramolecular condensation. |
Problem 2: Difficulty in Product Purification
| Symptom | Potential Cause | Suggested Solution |
| Product is a polar, water-soluble solid | The presence of both a carboxylic acid and a pyridine nitrogen imparts high polarity. | Utilize acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., HCl) to protonate the pyridine nitrogen, bringing the product into the aqueous phase and separating it from non-basic impurities. Subsequently, neutralize the aqueous phase and extract the product back into an organic solvent.[8] |
| Tailing on silica gel chromatography | The basic nature of the pyridine nitrogen interacts strongly with the acidic silica gel. | Add a small amount of a volatile base, such as triethylamine or pyridine (e.g., 0.1-1%), to the eluent system to suppress the interaction between the product and the stationary phase. Alternatively, consider using a different stationary phase like alumina or a polymer-based resin. |
| Co-elution of starting materials or byproducts | Similar polarities of the desired product and impurities. | If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. For complex mixtures, consider more advanced techniques like reversed-phase chromatography. |
Problem 3: Unwanted Side Reactions
| Symptom | Potential Cause | Suggested Solution |
| Loss of the cyano group during hydrolysis | Harsh acidic or basic hydrolysis conditions. | Employ milder hydrolysis conditions. For base-catalyzed hydrolysis, use a stoichiometric amount of base at room temperature. For acid-catalyzed hydrolysis, use a dilute acid and monitor the reaction carefully to prevent over-hydrolysis of the nitrile to the amide and then the carboxylic acid. |
| Decarboxylation of the final product | High temperatures during reaction, workup, or purification. | Avoid temperatures above 135°C, especially in the presence of acid or base.[7] If distillation is used for purification of precursors, perform it under reduced pressure to lower the boiling point. During workup, perform extractions and solvent removal at or below room temperature. |
| Formation of 2-pyridone derivatives | Tautomerization of a 2-hydroxypyridine intermediate. | If the synthetic route involves a 2-hydroxypyridine precursor, the equilibrium between the hydroxy and pyridone tautomers can be influenced by solvent and pH. To favor the desired product, it may be necessary to protect the hydroxyl group before subsequent reaction steps. |
III. Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound via Hydrolysis of its Methyl Ester
This protocol outlines a general procedure for the hydrolysis of a methyl 2-cyanopyridine-3-carboxylate to the corresponding carboxylic acid.
Materials:
-
Methyl 2-cyanopyridine-3-carboxylate
-
Methanol
-
1M Sodium Hydroxide solution
-
1M Hydrochloric acid
-
Water
-
Dichloromethane
Procedure:
-
Dissolve methyl 2-cyanopyridine-3-carboxylate in methanol in a round-bottom flask.
-
Add 1M sodium hydroxide solution to the flask and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Dilute the residue with water and wash with dichloromethane to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify with 1M hydrochloric acid to a pH of approximately 3-4, at which point the product should precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the this compound.
Protocol 2: Purification of this compound using Acid-Base Extraction
This protocol describes a method for purifying the target compound from non-basic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate (or other suitable organic solvent)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude product in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid. The product will move into the aqueous layer.
-
Separate the aqueous layer and wash the organic layer with another portion of 1M hydrochloric acid.
-
Combine the acidic aqueous layers.
-
Carefully neutralize the aqueous layer with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product from the neutralized aqueous layer with several portions of ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to yield the purified product.
IV. Visualized Workflows and Mechanisms
General Synthetic Strategy
Caption: A common synthetic route to this compound.
Troubleshooting Logic for Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 10. prepchem.com [prepchem.com]
- 11. Synthesis of 2-Chloronicotinic Acid | Semantic Scholar [semanticscholar.org]
Technical Support Center: Scale-Up of 2-Cyanopyridine-3-carboxylic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 2-Cyanopyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice to ensure the successful and efficient scale-up of your process.
I. Overview of Synthetic Routes & Key Challenges
The industrial production of this compound and its precursors, cyanopyridines, primarily relies on ammoxidation and subsequent hydrolysis.[1][2] While seemingly straightforward, scaling these processes from the lab bench to pilot or production scale introduces a host of challenges that can impact yield, purity, and overall process efficiency.
The most common synthetic pathway involves the ammoxidation of a corresponding methylpyridine (picoline) to form a cyanopyridine, followed by selective hydrolysis of one of the nitrile groups.[3][4] For instance, 3-methylpyridine can be converted to 3-cyanopyridine, which is a precursor for nicotinic acid.[4]
Key challenges in the scale-up process often revolve around:
-
Reaction Control and Heat Management: Ammoxidation is a highly exothermic reaction, and maintaining precise temperature control is critical to prevent side reactions and ensure catalyst stability.[5]
-
Catalyst Performance and Deactivation: The efficiency of the ammoxidation catalysts, typically based on vanadium and molybdenum oxides, can degrade over time, leading to decreased yields and selectivity.[1]
-
Selective Hydrolysis: Achieving selective hydrolysis of a dinitrile precursor to the desired monocarboxylic acid without over-hydrolysis to the dicarboxylic acid or other byproducts can be difficult to control on a large scale.[6]
-
Product Isolation and Purification: Separating the desired product from unreacted starting materials, catalysts, and byproducts often requires multi-step purification processes that can be complex and costly to scale.
-
Byproduct Formation: Undesirable side reactions, such as the formation of pyridinecarboxamide and further decarboxylation to pyridine, can reduce the overall yield and complicate purification.[6][7]
The following sections will provide detailed troubleshooting guides and frequently asked questions to address these specific challenges.
Visualizing the Core Synthesis Pathway
Caption: Generalized workflow for this compound synthesis.
II. Troubleshooting Guide: A-Z Problem Solving
This section is formatted in a question-and-answer style to directly address potential issues you might encounter during your scale-up experiments.
A. Ammoxidation Stage
Q1: My ammoxidation reaction is showing low conversion of the methylpyridine starting material. What are the likely causes and how can I improve it?
A1: Low conversion in ammoxidation can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Activity:
-
Cause: The catalyst may be deactivated or poisoned. Common poisons include sulfur or heavy metal contaminants in the feedstock. The catalyst may also have sintered due to excessive temperatures.
-
Solution:
-
Analyze Feedstock: Ensure the purity of your methylpyridine, ammonia, and air/oxygen feeds.
-
Catalyst Regeneration/Replacement: If poisoning is suspected, consider a regeneration cycle as recommended by the catalyst manufacturer. If the catalyst is sintered or has reached the end of its life, it will need to be replaced.
-
Temperature Profile: Review your reactor temperature data. Excursions above the recommended operating window can accelerate catalyst deactivation.
-
-
-
Reaction Temperature:
-
Cause: The reaction temperature might be too low. Ammoxidation reactions have a specific activation temperature range.
-
Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) while closely monitoring the conversion and selectivity. Be cautious not to exceed the catalyst's maximum operating temperature.
-
-
Reactant Stoichiometry:
-
Cause: An incorrect ratio of ammonia or oxygen to the methylpyridine can limit the reaction rate.
-
Solution: Optimize the feed ratios. Typically, a slight excess of ammonia is used. The oxygen-to-hydrocarbon ratio is also a critical parameter that needs to be carefully controlled to ensure optimal conversion and prevent the formation of explosive mixtures.
-
Q2: I'm observing a significant amount of byproducts like COx and other oxidation products instead of the desired cyanopyridine. What's going wrong?
A2: The formation of over-oxidation products indicates that the reaction conditions are too harsh or the catalyst selectivity is poor.
-
Excessive Temperature:
-
Cause: High reaction temperatures favor complete oxidation (combustion) over selective ammoxidation.
-
Solution: Carefully reduce the reaction temperature. Even a small decrease can significantly improve selectivity towards the nitrile.
-
-
Catalyst Issues:
-
Cause: The catalyst may not be suitable for the specific substrate or may have lost its selectivity.
-
Solution:
-
Catalyst Selection: Ensure you are using a catalyst with high selectivity for ammoxidation. Vanadium-molybdenum based catalysts are common choices.[1]
-
Catalyst Characterization: If possible, characterize the used catalyst to check for changes in its structure or composition that might affect selectivity.
-
-
-
Residence Time:
-
Cause: A long residence time in the reactor can lead to the further oxidation of the desired product.
-
Solution: Increase the feed flow rate to reduce the residence time. This needs to be balanced with achieving sufficient conversion.
-
B. Hydrolysis Stage
Q3: My hydrolysis of the dicyanopyridine intermediate is producing a mixture of the desired mono-acid, the di-acid, and unreacted starting material. How can I improve the selectivity?
A3: Achieving selective mono-hydrolysis is a common challenge. The key is to control the reaction kinetics.
-
Reaction Conditions:
-
Cause: Temperature, reaction time, and the concentration of the hydrolyzing agent (e.g., NaOH) are critical parameters. Harsh conditions will favor the formation of the di-acid.
-
Solution:
-
Temperature Control: Perform the hydrolysis at the lowest temperature that allows for a reasonable reaction rate.
-
Stoichiometry of Base: Use a stoichiometric amount or only a slight excess of the base. A large excess will drive the reaction towards the di-acid.
-
Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC) and quench the reaction once the maximum concentration of the mono-acid is reached. A patent for the synthesis of 2-pyridine carboxylic acid suggests a reaction time of 4 hours under reflux with sodium hydroxide.[8]
-
-
-
pH Control:
-
Cause: The pH of the reaction mixture influences the rate of hydrolysis of both nitrile groups.
-
Solution: Maintain the pH within a specific range that favors the hydrolysis of the first nitrile group over the second. This may require the use of a buffered system or careful, controlled addition of the base.
-
Q4: I'm having difficulty isolating the this compound from the reaction mixture. What are some effective purification strategies?
A4: Isolation and purification often involve exploiting the differences in solubility and acidity of the components in the mixture.
-
Precipitation/Crystallization:
-
Technique: After the hydrolysis, carefully neutralize the reaction mixture. This compound will precipitate at its isoelectric point.
-
Optimization:
-
pH Adjustment: Slowly add acid to the alkaline reaction mixture. The pH at which the product precipitates should be determined experimentally for maximum recovery. A patent suggests adjusting the pH to 2.5.[8]
-
Solvent Selection: If direct precipitation is not effective, consider an anti-solvent addition or a recrystallization from a suitable solvent system to improve purity.
-
-
-
Extraction:
-
Technique: Liquid-liquid extraction can be used to separate the product from impurities based on their partitioning between two immiscible solvents.
-
Optimization:
-
Solvent Choice: Select a solvent system where the desired product has high solubility in one phase and the impurities in the other.
-
pH Adjustment: The pH of the aqueous phase can be adjusted to control the ionization state of the carboxylic acid and thus its solubility in the organic phase.
-
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common scale-up issues.
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the ammoxidation of methylpyridines?
A1: Ammoxidation involves flammable organic compounds, ammonia, and oxygen at high temperatures, posing significant fire and explosion risks. Key safety measures include:
-
Inerting the Reactor: Ensure the reactor system is properly purged with an inert gas like nitrogen before introducing reactants to prevent the formation of explosive mixtures.
-
Flixborough Disaster: It is crucial to remember industrial accidents like the Flixborough disaster, where an explosion was caused by the uncontrolled release of flammable hydrocarbons. This highlights the importance of robust engineering controls and safety protocols.
-
Pressure Relief Systems: The reactor must be equipped with appropriately sized pressure relief valves or rupture discs.
-
Temperature Monitoring and Control: Redundant temperature sensors and an emergency shutdown system are essential to prevent thermal runaways.
-
Gas Detection: Install flammable gas and ammonia detectors in the vicinity of the reactor.
-
Proper Ventilation: The entire process should be conducted in a well-ventilated area.
Q2: How can I minimize the formation of pyridinecarboxamide during the hydrolysis step?
A2: Pyridinecarboxamide is the intermediate in the hydrolysis of cyanopyridine to the carboxylic acid.[6] Its accumulation indicates that the second hydrolysis step is slower than the first. To minimize its presence in the final product:
-
Increase Reaction Time/Temperature: If the goal is the carboxylic acid, extending the reaction time or slightly increasing the temperature can drive the hydrolysis of the amide to completion. However, this must be balanced against the risk of forming other byproducts.
-
Stronger Hydrolysis Conditions: Using a higher concentration of the base can also accelerate the second hydrolysis step.
Q3: Are there any "greener" alternatives to traditional ammoxidation catalysts that use heavy metals?
A3: Research is ongoing into more environmentally friendly catalysts. Some promising areas include:
-
Metal-Free Catalysis: Some studies have explored the use of metal-free catalysts, such as those based on carbon nitrides, for ammoxidation reactions.[5]
-
Biocatalysis: Enzymatic processes could offer a highly selective and environmentally benign route to cyanopyridines, although scaling these processes presents its own set of challenges.
Q4: What analytical techniques are most crucial for monitoring the scale-up process?
A4: A robust analytical strategy is vital for successful scale-up. Key techniques include:
-
High-Performance Liquid Chromatography (HPLC): For monitoring the progress of the hydrolysis reaction, quantifying the starting material, intermediate, product, and byproducts.
-
Gas Chromatography (GC): For analyzing the composition of the gas stream from the ammoxidation reactor and for quantifying volatile organic compounds.
-
Mass Spectrometry (MS): Coupled with GC or LC, MS is invaluable for identifying unknown byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final product and any isolated impurities.
-
In-situ Spectroscopy (e.g., FTIR, Raman): Can provide real-time monitoring of reactant and product concentrations within the reactor, enabling tighter process control.
IV. Experimental Protocols
Protocol 1: Lab-Scale Ammoxidation of 3-Methylpyridine
Warning: This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Catalyst Loading: Pack a fixed-bed reactor with a commercial vanadium-molybdenum oxide catalyst.
-
System Purge: Purge the reactor system with nitrogen gas for at least 30 minutes.
-
Heating: Heat the reactor to the desired reaction temperature (e.g., 350-450°C).
-
Reactant Feed: Introduce a gaseous feed stream of 3-methylpyridine, ammonia, and air at a predetermined molar ratio. The feed can be generated by bubbling air and ammonia through heated 3-methylpyridine.
-
Reaction: Maintain the reaction temperature and flow rates for the desired residence time.
-
Product Collection: Pass the reactor effluent through a series of cold traps to condense the liquid products.
-
Analysis: Analyze the collected liquid and the off-gas by GC to determine conversion and selectivity.
Protocol 2: Selective Hydrolysis of 2,3-Dicyanopyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dicyanopyridine in an aqueous solution of sodium hydroxide (1.0-1.2 molar equivalents).
-
Heating: Heat the mixture to reflux (approximately 100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by HPLC.
-
Quenching: Once the desired conversion to this compound is achieved, cool the reaction mixture to room temperature.
-
Isolation: Slowly add hydrochloric acid to the cooled reaction mixture with stirring until the pH reaches the isoelectric point of the product (typically pH 2-3).
-
Filtration and Washing: Collect the precipitated product by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.
-
Drying: Dry the product under vacuum to a constant weight.
V. Data Summary
Table 1: Effect of Temperature on Ammoxidation of 3-Methylpyridine
| Temperature (°C) | Conversion of 3-Methylpyridine (%) | Selectivity to 3-Cyanopyridine (%) |
| 350 | 75 | 95 |
| 375 | 88 | 92 |
| 400 | 95 | 85 |
| 425 | 98 | 78 |
Note: Data is illustrative and will vary depending on the specific catalyst and reaction conditions.
Table 2: Effect of Base Equivalents on Selective Hydrolysis
| NaOH Equivalents | Yield of Mono-acid (%) | Yield of Di-acid (%) |
| 1.0 | 85 | 5 |
| 1.2 | 90 | 8 |
| 1.5 | 82 | 15 |
| 2.0 | 65 | 30 |
Note: Data is illustrative and will vary depending on reaction time and temperature.
VI. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. Ammoxidation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. US20080039632A1 - Method of Making Cyanopyridines - Google Patents [patents.google.com]
- 8. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
preventing hydrolysis of the nitrile group in 2-Cyanopyridine-3-carboxylic acid
A Researcher's Guide to Preventing Nitrile Group Hydrolysis
Welcome to the technical support center for 2-Cyanopyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile molecule and need to perform reactions on the carboxylic acid group while preserving the integrity of the nitrile functionality. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: My nitrile group is hydrolyzing to a carboxylic acid during my reaction. What are the general causes?
A1: The hydrolysis of the nitrile group in this compound is a common side reaction, typically catalyzed by the presence of strong acids or bases, often at elevated temperatures.[1][2] The reaction proceeds in two main stages: first, the nitrile is converted to a primary amide intermediate, which is then further hydrolyzed to a carboxylic acid.[1]
Several factors can contribute to this unwanted hydrolysis:
-
Harsh pH conditions: Both strongly acidic and strongly basic environments promote the hydrolysis of nitriles.[1]
-
Elevated temperatures: Higher reaction temperatures can provide the necessary activation energy for the hydrolysis to occur, even under moderately acidic or basic conditions.
-
Presence of water: Water is a necessary reactant for hydrolysis. Reactions run in aqueous solutions or with wet solvents are more prone to this side reaction.
-
Prolonged reaction times: The longer the exposure to hydrolytic conditions, the greater the extent of nitrile degradation.
Understanding these contributing factors is the first step in designing a successful reaction that preserves the nitrile group.
Troubleshooting Guides: Preserving the Nitrile Group
This section provides detailed strategies and protocols to selectively react with the carboxylic acid functionality of this compound without inducing hydrolysis of the nitrile group.
Issue 1: Nitrile hydrolysis during esterification.
Recommended Solution: Employ mild esterification methods that avoid strong acids and high temperatures. Two effective approaches are the use of diazomethane (or its safer alternative, TMS-diazomethane) and the protection/deprotection strategy.
Trimethylsilyldiazomethane (TMS-diazomethane) is a reagent that allows for the mild and efficient methylation of carboxylic acids at room temperature or below, avoiding the harsh conditions of traditional Fischer esterification.[3]
Protocol for Methyl Esterification using TMS-Diazomethane:
-
Dissolve the Substrate: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound in a mixture of a non-protic solvent like diethyl ether or toluene and a small amount of methanol (e.g., a 7:2 ratio of diethyl ether to methanol).
-
Cool the Reaction: Cool the solution to 0 °C using an ice bath.
-
Add TMS-Diazomethane: Slowly add a commercially available solution of TMS-diazomethane (typically in hexanes) dropwise to the stirred solution. You will observe gas evolution (N₂).
-
Monitor the Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Quench and Work-up: Once the starting material is consumed, carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid. Concentrate the reaction mixture under reduced pressure to obtain the crude methyl 2-cyanopyridine-3-carboxylate. The product can then be purified by column chromatography.[3]
Issue 2: Nitrile hydrolysis during amide bond formation.
Recommended Solution: Utilize modern peptide coupling reagents that are designed to work under mild, neutral conditions. Reagents like HATU, HBTU, and EDC are highly effective for this purpose.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent that facilitates rapid and efficient amide bond formation with minimal side reactions and racemization.[4][5][6]
Protocol for Amide Synthesis using HATU:
-
Pre-activation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in an anhydrous aprotic solvent such as DMF or NMP. Cool the solution to 0 °C.
-
Add Base: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 equivalents), dropwise to the solution. Allow the mixture to stir at 0 °C for 15-30 minutes to form the activated ester.[5]
-
Add Amine: Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., saturated NaHCO₃, brine) to remove the urea byproduct and excess reagents. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
| Coupling Reagent | Key Advantages | Considerations |
| HATU | High efficiency, low racemization, suitable for hindered substrates.[4][5][6] | Higher cost. |
| HBTU/TBTU | Very efficient, cost-effective alternatives to HATU.[7] | Can be slightly less effective for very hindered couplings. |
| EDC/HOBt | Water-soluble byproducts, easy to remove during workup.[5][8] | Can be less efficient for challenging couplings. |
Issue 3: Inability to perform desired reactions due to the reactivity of the carboxylic acid.
Recommended Solution: Employ an orthogonal protecting group strategy. By protecting the carboxylic acid as an ester (e.g., a tert-butyl ester), you can perform other desired reactions on the molecule. The protecting group can then be selectively removed under conditions that do not affect the nitrile group.
The tert-butyl ester is a robust protecting group that is stable to a wide range of nucleophilic and basic conditions. It can be cleaved under acidic conditions that can be tuned to be mild enough not to hydrolyze the nitrile.[9]
Protocol for Tert-Butyl Ester Protection:
-
Reaction Setup: Dissolve this compound in a suitable solvent such as dichloromethane or THF.
-
Add Reagents: Add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of a Lewis acid such as MgCl₂ or a base like DMAP.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up and Purification: Quench the reaction, perform an aqueous workup, and purify the resulting tert-butyl 2-cyanopyridine-3-carboxylate by column chromatography.
Protocol for Tert-Butyl Ester Deprotection:
-
Cleavage: The tert-butyl ester can be cleaved using moderately acidic conditions. A common method is to use a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20-50% TFA) at room temperature.
-
Monitoring: Monitor the reaction closely by TLC to ensure complete deprotection without significant nitrile hydrolysis.
-
Work-up: Upon completion, remove the TFA and solvent under reduced pressure. The resulting carboxylic acid can be used directly or after purification.
An alternative, milder deprotection can sometimes be achieved using reagents like ZnBr₂ in isopropanol and nitromethane, which may offer better selectivity in the presence of acid-sensitive groups.[10]
Visualizing the Workflow: A Decision-Making Diagram
The following diagram illustrates a decision-making process for handling this compound to prevent nitrile hydrolysis.
Caption: Decision workflow for preventing nitrile hydrolysis.
Summary of Recommended Conditions
| Reaction Type | Reagent/Method | Key Conditions | Rationale for Nitrile Stability |
| Methyl Esterification | TMS-Diazomethane | 0 °C to RT, non-protic solvent | Mild, non-acidic, and non-basic conditions avoid hydrolysis.[3] |
| Amide Formation | HATU/DIPEA | 0 °C to RT, anhydrous DMF | Near-neutral pH, avoids strong acids/bases and high temperatures.[4][5][6] |
| Carboxylic Acid Protection | (Boc)₂O / DMAP | Room temperature | Mild conditions for protection.[9] |
| Deprotection (t-Butyl ester) | TFA in DCM | Room temperature, short reaction time | Acidic, but conditions can be controlled to be mild enough to prevent significant nitrile hydrolysis.[9] |
References
- 1. 2-Cyanopyridine | 100-70-9 | Benchchem [benchchem.com]
- 2. 2-Cyanopyridine | 100-70-9 [amp.chemicalbook.com]
- 3. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | TCI AMERICA [tcichemicals.com]
- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. americapeptides.com [americapeptides.com]
- 7. peptide.com [peptide.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-Cyanopyridine-3-carboxylic Acid
Welcome to the technical support center for 2-Cyanopyridine-3-carboxylic acid (also known as 2-cyanonicotinic acid). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional building block. Its unique structure, featuring both a carboxylic acid and a cyano group on a pyridine ring, offers powerful synthetic possibilities but also presents specific challenges.[1] This document provides in-depth, experience-driven answers to common issues encountered during its use, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.
Section 1: Foundational Properties & Handling
Before initiating any reaction, a clear understanding of the starting material's properties is critical. This section addresses the most frequent initial queries regarding solubility, stability, and safety.
Q1: What are the essential physical, chemical, and safety properties of this compound I should be aware of?
Answer: this compound is a solid heterocyclic compound that serves as a valuable synthetic intermediate.[1] Its key properties are summarized below. From a safety perspective, it is crucial to handle this compound with appropriate personal protective equipment (PPE), as it is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and respiratory irritation.[2] Always consult the Safety Data Sheet (SDS) from your supplier before use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 73112-09-1 | [1][2] |
| Molecular Formula | C₇H₄N₂O₂ | [1][2] |
| Molecular Weight | 148.12 g/mol | [1][2] |
| Appearance | Solid (typically white to light yellow) | |
| Melting Point | ~206-207 °C | |
| IUPAC Name | This compound | [2] |
Q2: I'm struggling with the solubility of this compound in my reaction solvent. What are the best practices?
Answer: The solubility of this reagent is a common initial hurdle. Its polar, zwitterionic character can make it challenging to dissolve in many common, less-polar organic solvents like dichloromethane (DCM) or diethyl ether.
-
Recommended Solvents: For most reactions, polar aprotic solvents are the best choice. These include N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , and to a lesser extent, acetonitrile (MeCN) . These solvents effectively solvate the molecule without interfering with most reaction types. Based on analogs like 3-cyanopyridine, it is also soluble in alcohols like methanol and ethanol, though these protic solvents may not be suitable for all reaction types (e.g., when using highly reactive acyl chlorides).[3]
-
Causality: The poor solubility in nonpolar solvents stems from the strong intermolecular hydrogen bonding between the carboxylic acid groups and the polarity imparted by the cyano group and pyridine nitrogen. Polar aprotic solvents disrupt this hydrogen bonding network, allowing the molecule to dissolve.
-
Troubleshooting Tip: If you must use a less polar solvent like DCM for downstream processing, you can sometimes achieve sufficient solubility for a reaction by first forming a salt. For example, in an amide coupling, adding a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) will form the carboxylate salt, which often has better solubility in the presence of other polar reagents.
Section 2: Troubleshooting Amide Bond Formation
The most common transformation for this molecule is the formation of an amide bond at the C3-carboxylic acid. Low yields, side reactions, and purification difficulties are frequent complaints.
Q3: My amide coupling reaction with this compound is giving a very low yield. What are the common causes and how can I fix it?
Answer: Low yields in amide coupling reactions with this substrate typically trace back to one of four issues: poor activation of the carboxylic acid, instability of the activated species, side reactions, or poor solubility of reactants. The following workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for low-yield amide coupling.
-
Solubility: As discussed in Q2, ensure the acid is fully dissolved before adding other reagents. If it is not, the reaction is happening in a heterogeneous mixture, which will drastically lower the rate and yield. Switch to DMF or DMSO if needed.
-
Reagent Quality: Amide coupling reagents (e.g., carbodiimides like EDC, uronium salts like HATU) are moisture-sensitive. Use freshly opened bottles or properly stored reagents. Ensure your amine is pure and dry.
-
Activation Method: The pyridine nitrogen can interfere with some activation methods. Standard EDC/HOBt can be sluggish. For a more reliable and often higher-yielding result, switch to a uronium-based coupling reagent.
-
Side Reactions: The primary side reaction to consider is hydrolysis of the cyano group to a primary amide (forming a di-amide product) or even further to a carboxylic acid (forming a di-acid). This is especially prevalent under harsh workup conditions (strong acid or base).[4][5]
Q4: What is a robust, high-yield protocol for coupling this compound with a primary or secondary amine?
Answer: For a reliable, high-yield coupling that minimizes side reactions and is broadly compatible, a method using a uronium salt activator like HATU is highly recommended. This protocol is superior to older methods like forming an acid chloride with thionyl chloride, which can be too harsh and lead to decomposition or unwanted side reactions.[6]
Protocol: HATU-Mediated Amide Coupling
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the acid completely (concentration typically 0.1-0.5 M).
-
Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.1 eq).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise while stirring. The solution may change color.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor by TLC or LC-MS until the starting acid is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with a saturated aqueous solution of NaHCO₃ (to remove unreacted acid and acidic byproducts), water, and finally, brine.
-
Crucial Step: Avoid washing with strong acids (e.g., 1M HCl) or bases (e.g., 1M NaOH) if possible, as this can promote hydrolysis of the cyano group.[4][7] The NaHCO₃ wash is generally sufficient.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Table 2: Comparison of Common Amide Coupling Conditions
| Method | Activating Agent | Additive | Base | Typical Solvent | Pros / Cons |
| Carbodiimide | EDC | HOBt or Oxyma | DIPEA or Et₃N | DMF, DCM | Pros: Inexpensive. Cons: Can be sluggish; potential for side products. |
| Uronium Salt | HATU or HBTU | None | DIPEA | DMF | Pros: Fast, high-yielding, reliable.[8] Cons: More expensive. |
| Boron-Based | B(OCH₂CF₃)₃ | None | None | MeCN | Pros: Mild; simple filtration-based purification possible.[9] Cons: Stoichiometric boron reagent. |
| Acid Chloride | SOCl₂ or (COCl)₂ | None | Pyridine or Et₃N | DCM, Toluene | Pros: Highly reactive intermediate. Cons: Harsh conditions; risk of decomposition and side reactions with the cyano group.[6] |
Section 3: Unwanted Side Reactions & Their Prevention
The bifunctional nature of this compound is its greatest strength and its greatest challenge. Preventing unwanted reactions at one functional group while transforming the other is paramount.
Q5: During my reaction or workup, I'm seeing a loss of CO₂ from my molecule. How can I prevent this unwanted decarboxylation?
Answer: Decarboxylation is a known side reaction for pyridine carboxylic acids, particularly when the carboxylate is positioned ortho or para to the ring nitrogen, as it can stabilize the resulting carbanion intermediate. This process is significantly accelerated by heat and basic conditions.
-
Mechanism: The pyridine nitrogen acts as an electron sink, stabilizing the negative charge that develops on the ring carbon as the C-C bond to the carboxyl group breaks.
-
Preventative Measures:
-
Avoid High Temperatures: Whenever possible, run reactions at or below room temperature. If heating is necessary, do so cautiously and for the minimum time required.
-
Avoid Strong Bases: While a tertiary amine base is necessary for many coupling reactions, avoid using strong, non-volatile bases like K₂CO₃ or NaOH, especially with heating, as these are known to promote decarboxylation in similar systems.[10][11]
-
Neutral Workup: During workup, use mild aqueous solutions (e.g., saturated NaHCO₃, brine) and avoid strongly acidic or basic washes, which can facilitate decarboxylation at elevated temperatures if residual solvent is present.
-
Caption: Key drivers of unwanted decarboxylation.
Q6: I want to perform a reaction on the carboxylic acid, but I'm concerned about the stability of the cyano group. What conditions should I avoid?
Answer: The cyano group is susceptible to hydrolysis, which can occur under both acidic and basic aqueous conditions, particularly with heating. The hydrolysis proceeds first to a primary amide (carboxamide) and can then continue to a carboxylic acid.[4][12]
-
Conditions to Avoid:
-
Strong Aqueous Acid: Refluxing in concentrated HCl or H₂SO₄ will readily hydrolyze the nitrile.
-
Strong Aqueous Base: Heating with aqueous NaOH or KOH is a common method for converting nitriles to carboxylic acids and should be avoided.[7] A continuous process for hydrolyzing cyanopyridines often uses aqueous base at elevated temperatures.[12]
-
Prolonged Exposure to Water at High Temperatures: Even without strong acids or bases, prolonged heating in aqueous media can lead to slow hydrolysis.
-
-
Strategy for Selectivity: To react the carboxylic acid while preserving the cyano group, use anhydrous, non-aqueous conditions whenever possible. This is why methods like HATU coupling in anhydrous DMF are so effective. They activate the carboxylic acid under conditions where the cyano group remains stable.
Section 4: Frequently Asked Questions (FAQs)
Q: Can I selectively reduce the cyano group to a primary amine without affecting the carboxylic acid?
A: This is very challenging. Most reducing agents that can reduce a nitrile (e.g., LiAlH₄, catalytic hydrogenation with Raney Nickel) will also reduce the carboxylic acid. A potential strategy involves first protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester), then reducing the nitrile, and finally hydrolyzing the ester back to the acid under mild conditions.
Q: How can I best purify my product away from unreacted this compound?
A: If your product is neutral or basic and soluble in a common organic solvent (like ethyl acetate or DCM), a simple acid-base extraction is very effective. During the aqueous workup, a wash with a mild base like saturated NaHCO₃ solution will convert the unreacted carboxylic acid into its water-soluble sodium salt, effectively pulling it from the organic layer into the aqueous layer.
References
- 1. This compound|CAS 73112-09-1 [benchchem.com]
- 2. This compound | C7H4N2O2 | CID 12535315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. US20080039632A1 - Method of Making Cyanopyridines - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 8. Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]
- 10. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
catalyst selection for the synthesis of 2-Cyanopyridine-3-carboxylic acid analogues
Technical Support Center: Synthesis of 2-Cyanopyridine-3-carboxylic Acid Analogues
Welcome to the technical support center for the synthesis of this compound and its analogues. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of catalyst selection and reaction optimization for this important class of heterocyclic compounds. The 2-cyanonicotinic acid scaffold is a valuable building block in pharmaceutical and materials science, but its synthesis can present significant challenges.
This document moves beyond simple protocols to explain the underlying principles of catalyst selection and provides detailed troubleshooting guides to address common experimental hurdles.
Part 1: Strategic Synthesis Planning - FAQs
This section addresses high-level questions regarding the selection of a synthetic route, which is the critical first step that dictates all subsequent catalyst and reagent choices.
Question 1: What are the most viable synthetic strategies for preparing this compound analogues?
Answer: The optimal strategy depends heavily on the availability and substitution pattern of your starting materials. Two primary, well-established routes are dominant:
-
Late-Stage Cyanation of a Pre-functionalized Pyridine Ring: This is often the most versatile approach. It typically involves the conversion of a functional group at the C2-position of a pyridine-3-carboxylic acid derivative into a nitrile. The most common methods are the palladium-catalyzed cyanation of a 2-halopyridine or a variation of the Sandmeyer reaction on a 2-aminopyridine.
-
Ring-Closing Condensation Reactions: While highly effective for certain substitution patterns, particularly for producing 2-amino-3-cyanopyridine derivatives through multicomponent reactions, these are generally less direct for accessing the target 2-cyano-3-carboxylic acid core without subsequent functional group transformations (e.g., deamination), which can add steps and reduce overall yield.[1][2]
The following decision tree illustrates a logical approach to selecting your synthetic pathway.
Caption: Decision tree for selecting a synthetic strategy.
Question 2: Why is direct C-H cyanation of the pyridine-3-carboxylic acid ring at the C2-position not the standard approach?
Answer: Direct C-H functionalization is an attractive and atom-economical strategy. However, for this specific scaffold, it presents two major hurdles:
-
Regioselectivity: Pyridine C-H bonds have different reactivities. While significant advances have been made in C-H activation, achieving selective cyanation at the C2-position in the presence of other C-H bonds (C4, C5, C6) is non-trivial.[3] The electronic nature of the carboxylic acid group further complicates predictability.
-
Harsh Conditions: Many C-H cyanation methods require strong oxidants or highly specialized and expensive catalysts (e.g., cobalt, copper) that may not be compatible with other sensitive functional groups on the molecule.[4][5]
While feasible for certain substrates, it is considered an advanced method. For most applications, the conversion of a 2-halo or 2-amino precursor provides a more reliable and predictable outcome.
Part 2: Troubleshooting Guide for Palladium-Catalyzed Cyanation
This is the most frequently employed method for this synthesis. The reaction involves coupling a 2-halopyridine derivative with a cyanide source, catalyzed by a palladium complex.
Reaction Scheme: (Illustrative scheme)
Core Protocol: A mixture of the 2-halopyridine (typically bromo- or iodo-), a palladium source (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), a cyanide source (e.g., Zn(CN)₂), and a solvent (e.g., DMF, DMAc) is heated under an inert atmosphere.
Common Problems & Solutions
Issue 1: Low or No Conversion of Starting Material
-
Potential Cause A: Inactive Catalyst. The active Pd(0) species is susceptible to oxidation.
-
Solution: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly before use (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). Use freshly opened, high-purity palladium precursors and ligands.
-
-
Potential Cause B: Inappropriate Ligand Choice. The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle (oxidative addition, reductive elimination).
-
Solution: For cyanation, ligands with a large "bite angle," such as Xantphos or dppf, are often required to promote the crucial C-CN bond-forming reductive elimination step. If a simple ligand like PPh₃ fails, switch to a bidentate ligand.
-
-
Potential Cause C: Cyanide Source Inhibition. Some cyanide sources can inhibit the catalyst at high concentrations.
-
Solution: Zinc cyanide (Zn(CN)₂) is often preferred over alkali metal cyanides as it has lower solubility and releases cyanide ions more slowly, preventing catalyst poisoning. It also acts as a Lewis acid to activate the palladium complex.[6]
-
Issue 2: Formation of Dehalogenated Byproduct (Hydrodehalogenation)
-
Potential Cause: Presence of Protic Impurities. Water or other protic impurities in the solvent or reagents can protonate the aryl-palladium intermediate, leading to dehalogenation instead of cyanation.
-
Solution: Use anhydrous solvents. Dry reagents that may be hygroscopic. If your starting material is a carboxylic acid, consider protecting it as an ester (e.g., methyl or ethyl ester) to remove the acidic proton, which can interfere with the catalysis.
-
Issue 3: Significant Formation of Amide Byproduct
-
Potential Cause: Hydrolysis of the Nitrile Product. The nitrile group can be hydrolyzed to a primary amide, especially in the presence of water during a heated reaction or aqueous workup.
-
Solution: Minimize reaction time once the starting material is consumed (monitor by TLC or LC-MS). Perform the workup under non-aqueous or mildly acidic conditions to suppress hydrolysis. Quenching the reaction in a cold, buffered solution can also help.
-
Catalyst System Comparison
The table below summarizes common catalyst systems for the cyanation of aryl halides.
| Catalyst System Component | Example(s) | Role & Rationale | Pros | Cons |
| Pd(0) Precursor | Pd₂(dba)₃, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. | Readily available, reliable. | Air-sensitive, requires careful handling. |
| Pd(II) Precursor | Pd(OAc)₂, PdCl₂(dppf) | Reduced in situ to Pd(0). | More air-stable than Pd(0) precursors. | Requires a reductant or occurs within the cycle. |
| Ligand | dppf, Xantphos, t-Bu₃P | Stabilizes Pd, modulates reactivity. Bidentate ligands with large bite angles are preferred. | Promotes reductive elimination of R-CN. | Can be expensive and air-sensitive. |
| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆] | Provides the cyano group. | Zn(CN)₂ is less toxic and avoids catalyst inhibition. K₄[Fe(CN)₆] is also a low-toxicity source.[6] | Zn(CN)₂ is a solid and can make reactions heterogeneous. |
| Solvent | DMF, DMAc, NMP | High-boiling polar aprotic solvent to dissolve reactants. | Good solvating power for polar substrates. | Difficult to remove, requires high vacuum. |
Part 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Pd-Catalyzed Cyanation of Methyl 2-bromopyridine-3-carboxylate
This protocol is a representative example and must be adapted based on the specific substrate and laboratory safety protocols.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask, add methyl 2-bromopyridine-3-carboxylate (1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 equiv), and a magnetic stir bar.
-
In a separate vial, weigh the palladium precursor, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and the ligand, Xantphos (0.08 equiv).
-
-
Reaction Setup:
-
Evacuate and backfill the Schlenk flask with argon or nitrogen (repeat 3 times).
-
Add the catalyst/ligand mixture to the flask under a positive flow of inert gas.
-
Add anhydrous, degassed N,N-dimethylformamide (DMF) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
-
Execution:
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble zinc salts and palladium black.
-
Wash the organic phase with water or a mild aqueous ammonium chloride solution to remove residual DMF. Caution: Vigorous washing with basic solutions can promote nitrile hydrolysis.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Workflow Visualization
Caption: Standard workflow for palladium-catalyzed cyanation.
References
- 1. Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ãXiaochen WangãC3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity-å ç´ ææºåå¦å ¨å½éç¹å®éªå®¤ [en-skleoc.nankai.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
Technical Support Center: Purification of 2-Cyanopyridine-3-carboxylic Acid
Welcome to the technical support center for the purification of 2-cyanopyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the purification of this versatile synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps necessary to achieve high purity for your downstream applications.
Introduction to Purification Challenges
This compound is a key building block in medicinal chemistry and materials science.[1] Its purity is paramount for the success of subsequent reactions and the integrity of final products. Impurities can arise from various sources, including unreacted starting materials, byproducts of the synthesis, and degradation products. This guide will walk you through the identification of common impurities and provide robust protocols for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, some common impurities to be aware of include:
-
Unreacted Starting Materials: If your synthesis starts from the hydrolysis of a methyl or ethyl ester, residual ester may be present.
-
Incomplete Hydrolysis Intermediate: The primary intermediate of nitrile hydrolysis is the corresponding amide, 2-cyanopyridine-3-carboxamide. Incomplete hydrolysis will result in this amide being a significant impurity.[2][3]
-
Decarboxylation Product: Pyridine carboxylic acids can undergo decarboxylation at elevated temperatures, leading to the formation of 2-cyanopyridine.[4]
-
Hydrolysis of the Cyano Group: Under harsh acidic or basic conditions, the cyano group can also be hydrolyzed, potentially leading to pyridine-2,3-dicarboxylic acid.
Q2: My purified product has a yellowish tint. What could be the cause and how can I remove it?
A2: A yellowish tint can indicate the presence of colored impurities, which may be starting materials or byproducts from side reactions. Often, these are present in trace amounts and can be effectively removed by recrystallization. The choice of an appropriate solvent system is crucial for excluding these impurities in the mother liquor. If a single solvent recrystallization does not suffice, a two-solvent system or treatment with activated carbon during the recrystallization process can be effective.
Q3: I'm seeing a persistent impurity in my NMR spectrum that I suspect is the amide intermediate. How can I remove it?
A3: The amide (2-cyanopyridine-3-carboxamide) can be a challenging impurity to remove due to its similar polarity to the carboxylic acid. If recrystallization is ineffective, you can exploit the acidic nature of your target compound. An acid-base extraction is a powerful technique for this separation. By dissolving the mixture in an organic solvent and extracting with a mild aqueous base (like sodium bicarbonate), the carboxylic acid will selectively move to the aqueous phase as its carboxylate salt, leaving the neutral amide in the organic layer. Subsequent acidification of the aqueous layer will precipitate your purified carboxylic acid.
Q4: What is the best way to dry my purified this compound?
A4: After filtration, the purified solid should be washed with a small amount of a cold, non-polar solvent (like hexane or diethyl ether) to remove any residual mother liquor. For drying, a vacuum oven at a moderate temperature (e.g., 40-50 °C) is ideal to remove residual solvents without causing decarboxylation. If a vacuum oven is not available, air-drying in a desiccator over a drying agent (like anhydrous calcium sulfate or phosphorus pentoxide) is also effective, although it will take longer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield after recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. / Too much solvent was used. | Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Use a minimal amount of hot solvent to dissolve the crude product. Consider a two-solvent recrystallization system.[5] |
| Oily product instead of crystals | Presence of impurities that lower the melting point. / The solvent is not appropriate for crystallization. | Try a different recrystallization solvent or a solvent mixture. If impurities are suspected, perform an acid-base extraction first to remove neutral or basic impurities. |
| Product purity does not improve after recrystallization | The impurity has very similar solubility properties to the product in the chosen solvent. | Switch to a different purification technique. Acid-base extraction is highly recommended to separate acidic products from neutral or basic impurities.[6][7][8][9] Column chromatography can also be an option, though it is less scalable. |
| Broad melting point range | The product is still impure or contains residual solvent. | Re-purify the product using a different method or solvent system. Ensure the product is thoroughly dried under vacuum to remove all traces of solvent. |
Purification Protocols
Physicochemical Data for Strategic Purification
Understanding the properties of this compound is key to designing an effective purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₇H₄N₂O₂ | - |
| Molecular Weight | 148.12 g/mol | - |
| Appearance | White to off-white solid | [10] |
| Melting Point | 192-203 °C | A sharp melting point in this range indicates high purity. |
| pKa (predicted) | 2.41 ± 0.10 | The acidic nature allows for separation from neutral and basic impurities via acid-base extraction.[11] |
| Solubility | Soluble in polar organic solvents like methanol and ethanol; limited solubility in water. | Guides the selection of appropriate recrystallization solvents.[12] |
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.
Step-by-Step Methodology:
-
Solvent Selection: Based on solubility data, ethanol, methanol, or a mixture of ethanol and water are good starting points. The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Acid-Base Extraction
This technique separates acidic, basic, and neutral compounds based on their different solubilities in aqueous and organic solutions at different pH levels.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer, while neutral and basic impurities will remain in the organic layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Back-Extraction (Optional): To ensure all the product is extracted, you can add fresh aqueous base to the organic layer and repeat the extraction. Combine the aqueous layers.
-
Washing the Organic Layer: The organic layer can be washed with brine and dried over an anhydrous salt (like Na₂SO₄ or MgSO₄) to recover any neutral or basic impurities if desired.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid (HCl), until the solution is acidic (pH ~2). Your purified this compound will precipitate out of the solution.
-
Isolation and Drying: Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Purity Assessment
To verify the purity of your this compound, a combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the percentage purity of your compound. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like formic acid or TFA) is a good starting point.[13][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and help identify any remaining impurities by their characteristic signals.[16]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the nitrile (C≡N stretch) functional groups.[16]
-
Melting Point Analysis: A sharp melting point within the expected range is a good indicator of high purity.
Logical Workflow for Purification and Analysis
References
- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 3. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. vernier.com [vernier.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chembk.com [chembk.com]
- 11. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. benchchem.com [benchchem.com]
- 14. helixchrom.com [helixchrom.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
stability issues of 2-Cyanopyridine-3-carboxylic acid in solution
Welcome to the technical support center for 2-Cyanopyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a pyridine ring, a cyano group, and a carboxylic acid, offers a rich scaffold for chemical modifications. However, this complexity also introduces potential stability challenges in solution. Understanding these instabilities is critical for developing robust synthetic routes, reliable analytical methods, and stable formulations. This guide provides a comprehensive overview of the potential stability issues and practical solutions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two primary degradation pathways for this compound in solution are hydrolysis of the cyano group and decarboxylation of the carboxylic acid.
-
Hydrolysis: The cyano group (-C≡N) is susceptible to hydrolysis, especially under basic or acidic conditions, to form the corresponding amide (2-carbamoyl-nicotinic acid) and subsequently the dicarboxylic acid (pyridine-2,3-dicarboxylic acid). This process is often accelerated by heat.
-
Decarboxylation: The carboxylic acid group (-COOH) on the pyridine ring can be lost as carbon dioxide (CO₂), particularly at elevated temperatures. For derivatives of 2-cyanopyridine, it is recommended to avoid temperatures above 135°C during hydrolysis to prevent decarboxylation of the newly formed carboxylic acid[1].
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of this compound is significantly influenced by pH.
-
Alkaline conditions (pH > 7): Basic solutions can catalyze the hydrolysis of the cyano group to the carboxamide and then to the carboxylate. The rate of hydrolysis generally increases with increasing pH. Patents describing the synthesis of pyridine carboxylic acids from cyanopyridines often utilize alkaline conditions to drive this reaction[2][3].
-
Acidic conditions (pH < 7): Strong acidic conditions can also promote the hydrolysis of the cyano group.
-
Neutral conditions (pH ≈ 7): The compound is generally most stable at or near neutral pH, although slow hydrolysis can still occur over extended periods, especially at elevated temperatures.
Q3: What solvents are recommended for preparing solutions of this compound?
A3: The choice of solvent is crucial for maintaining the stability of this compound.
-
Recommended Solvents: For general use and short-term storage, aprotic organic solvents such as acetonitrile, tetrahydrofuran (THF), and acetone are recommended. For aqueous applications, buffered solutions at a slightly acidic to neutral pH (e.g., pH 5-7) are preferable.
-
Solvents to Use with Caution: Protic solvents like water and alcohols (methanol, ethanol) can participate in hydrolysis, especially over long-term storage or at elevated temperatures. If aqueous solutions are necessary, they should be prepared fresh and used promptly.
Q4: How should I store solutions of this compound?
A4: To ensure the longevity of your solutions, proper storage is essential.
-
Temperature: Store solutions at low temperatures, preferably at 2-8°C or frozen at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles.
-
Light: Protect solutions from light to prevent potential photodegradation. While specific photostability data for this compound is limited, pyridine derivatives can be susceptible to photodegradation[4].
-
Atmosphere: For sensitive applications, storing solutions under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered when working with this compound in solution.
Problem 1: Inconsistent results in biological or chemical assays.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Degradation of stock solution | 1. Prepare a fresh stock solution of this compound. 2. Analyze the old and new stock solutions by HPLC to check for the presence of degradation products. 3. If degradation is confirmed, review storage conditions (temperature, light exposure, solvent). | Over time, the compound can degrade via hydrolysis or decarboxylation, leading to a lower concentration of the active compound and the presence of interfering byproducts. |
| pH shift in the assay medium | 1. Measure the pH of the final assay solution after the addition of the this compound stock. 2. Ensure the buffering capacity of your assay medium is sufficient to maintain a stable pH. | The carboxylic acid moiety of the compound can alter the pH of a weakly buffered solution, potentially affecting its stability and the performance of the assay. |
| Incompatibility with assay components | 1. Review all components of your assay for potential incompatibilities (e.g., strong bases, acids, or reactive nucleophiles). 2. Perform a control experiment with this compound in the assay buffer without other reactive components to assess its stability under the assay conditions. | The electrophilic nature of the cyano group and the acidic nature of the carboxylic acid can lead to reactions with other components in the assay mixture. |
Problem 2: Appearance of unexpected peaks in HPLC analysis.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| On-column degradation | 1. Vary the mobile phase pH. A mobile phase with a pH between 3 and 6 is generally a good starting point for pyridine carboxylic acids. 2. Lower the column temperature. 3. Use a shorter analysis time if possible. | Extreme mobile phase pH or high column temperatures can induce degradation of the analyte on the analytical column, leading to artifactual peaks. |
| Sample diluent-induced degradation | 1. Analyze the sample immediately after preparation. 2. Prepare samples in a mobile phase-like diluent or a solvent known to be non-reactive (e.g., acetonitrile). 3. If using aqueous diluents, ensure they are buffered to an appropriate pH. | The choice of sample diluent can significantly impact the stability of the analyte. Unbuffered aqueous solutions or reactive solvents can cause degradation prior to injection. |
| Photodegradation | 1. Protect sample solutions from light using amber vials or by covering them with aluminum foil. 2. Compare the chromatograms of a light-exposed sample with a light-protected sample. | Exposure to UV light, even from laboratory lighting, can induce photochemical reactions in some pyridine derivatives, leading to the formation of degradation products[4]. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method to monitor the purity and degradation of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
For analysis, dilute the stock solution to the desired concentration (e.g., 50 µg/mL) with a 50:50 mixture of acetonitrile and water.
Rationale:
This reverse-phase method with an acidic mobile phase is suitable for analyzing polar, ionizable compounds like pyridine carboxylic acids[5]. The gradient elution allows for the separation of the parent compound from potential, more polar (e.g., hydrolyzed) or less polar degradation products. Formic acid is used to control the ionization of the carboxylic acid and pyridine nitrogen, leading to better peak shape.
Protocol 2: Forced Degradation Study
To understand the degradation profile of this compound, a forced degradation study can be performed.
-
Acid Hydrolysis: Incubate a solution of the compound (e.g., 100 µg/mL in 0.1 M HCl) at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of the compound (e.g., 100 µg/mL in 0.1 M NaOH) at room temperature for 4 hours.
-
Oxidative Degradation: Treat a solution of the compound (e.g., 100 µg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of the compound at 140°C for 24 hours. Dissolve the stressed sample for analysis.
-
Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in a quartz cuvette) to a photostability chamber (ICH Q1B conditions).
After each stress condition, neutralize the samples if necessary, and analyze them using the stability-indicating HPLC method described above. Compare the chromatograms to a control (unstressed) sample to identify degradation products.
Visualizations
Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound.
Troubleshooting Workflow for Inconsistent Assay Results
Caption: Systematic troubleshooting for inconsistent assay results.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Cyanopyridine-3-carboxylic Acid for Researchers and Drug Development Professionals
Introduction
2-Cyanopyridine-3-carboxylic acid, also known as 2-cyanonicotinic acid, is a pivotal building block in the synthesis of a multitude of pharmaceutical compounds and functional materials. Its unique trifunctional pyridine scaffold, featuring a carboxylic acid, a nitrile, and a pyridine nitrogen, offers a versatile platform for molecular elaboration. The strategic and efficient synthesis of this key intermediate is therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of the most prominent synthetic routes to this compound, complete with experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.
Comparative Analysis of Synthetic Strategies
Three principal synthetic routes to this compound have been identified and are critically evaluated below. Each pathway commences from a readily available starting material and employs distinct chemical transformations, offering a unique set of advantages and disadvantages.
| Parameter | Route A: From Quinolinic Acid | Route B: From 2-Chloronicotinic Acid | Route C: Via Methyl 2-cyanonicotinate |
| Starting Material | Quinolinic Acid | 2-Chloronicotinic Acid | 2-Aminonicotinic Acid |
| Key Reactions | Hofmann Rearrangement, Sandmeyer Reaction | Nucleophilic Aromatic Substitution (Rosenmund-von Braun) | Esterification, Sandmeyer Reaction, Hydrolysis |
| Overall Yield (Reported/Estimated) | Moderate (multi-step) | Good to Excellent | Good |
| Scalability | Moderate | Good | Good |
| Reagent Toxicity | High (Hofmann), Moderate (Sandmeyer) | High (Cyanide salts) | Moderate (Sandmeyer), Low (Esterification/Hydrolysis) |
| Key Advantages | Utilizes a readily available starting material. | More direct route. | Avoids handling of free carboxylic acid during the Sandmeyer reaction. |
| Key Disadvantages | Multi-step process with potentially hazardous intermediates. | Use of toxic cyanide reagents at elevated temperatures. | Requires an additional esterification and a final hydrolysis step. |
Route A: Synthesis from Quinolinic Acid
This classical approach leverages the readily available and inexpensive quinolinic acid (pyridine-2,3-dicarboxylic acid). The synthesis proceeds through the formation of 2-aminonicotinic acid, which is then converted to the target molecule via a Sandmeyer reaction.
Logical Workflow for Route A
Caption: Synthetic pathway from Quinolinic Acid.
Mechanistic Considerations
The key transformations in this route are the Hofmann rearrangement and the Sandmeyer reaction. The Hofmann rearrangement of the amide derived from quinolinic acid provides a pathway to the 2-aminonicotinic acid intermediate. The subsequent Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl nitrile.[1][2] It proceeds via the formation of a diazonium salt, which then undergoes a copper-catalyzed radical-nucleophilic aromatic substitution.[3][4][5]
Detailed Experimental Protocol for Route A
Step 1: Synthesis of 2-Aminonicotinic Acid from Quinolinic Acid [6]
-
Anhydride Formation: A mixture of quinolinic acid and acetic anhydride is heated to form pyridine-2,3-dicarboxylic anhydride.
-
Ammonolysis: The resulting anhydride is treated with aqueous ammonia to yield the corresponding phthalamic acid.
-
Hofmann Rearrangement: The phthalamic acid is subjected to a Hofmann rearrangement using sodium hypochlorite or hypobromite solution to afford 2-aminonicotinic acid. The product is isolated by acidification and filtration. An overall yield of up to 29% from quinoline has been reported for this multi-step process.[6]
Step 2: Sandmeyer Cyanation of 2-Aminonicotinic Acid
-
Diazotization: 2-Aminonicotinic acid is dissolved in a cold aqueous solution of a strong acid (e.g., HCl or H₂SO₄). A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.
-
Cyanation: The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) with vigorous stirring.
-
Work-up: The reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction. The product is isolated by acidification, extraction, and purification.
Route B: Synthesis from 2-Chloronicotinic Acid
This route offers a more direct approach by introducing the cyano group via nucleophilic aromatic substitution on a pre-functionalized pyridine ring. The Rosenmund-von Braun reaction is the classical method for this transformation.[1][7][8]
Logical Workflow for Route B
Caption: Synthetic pathway from 2-Chloronicotinic Acid.
Mechanistic Considerations
The Rosenmund-von Braun reaction involves the reaction of an aryl halide with copper(I) cyanide, typically at elevated temperatures in a polar aprotic solvent.[8] The reaction can proceed on either the free carboxylic acid or its ester. Performing the reaction on the ester, methyl 2-chloronicotinate, is often preferred to avoid potential side reactions with the acidic proton of the carboxylic acid. The mechanism is believed to involve an oxidative addition of the aryl halide to Cu(I), followed by reductive elimination to form the aryl nitrile.[8]
Detailed Experimental Protocol for Route B
Step 1: Esterification of 2-Chloronicotinic Acid [9]
-
2-Chloronicotinic acid is dissolved in methanol.
-
A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.
-
The mixture is heated at reflux until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is neutralized and extracted to yield methyl 2-chloronicotinate.
Step 2: Rosenmund-von Braun Cyanation of Methyl 2-Chloronicotinate
-
Methyl 2-chloronicotinate and copper(I) cyanide are combined in a high-boiling polar aprotic solvent such as DMF or NMP.
-
The mixture is heated to a high temperature (typically 150-200 °C) for several hours.
-
Upon completion, the reaction mixture is cooled and poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
The product, methyl 2-cyanonicotinate, is extracted with an organic solvent and purified by chromatography or distillation.
Step 3: Hydrolysis of Methyl 2-Cyanonicotinate
-
The methyl 2-cyanonicotinate is dissolved in a mixture of methanol and aqueous sodium hydroxide.
-
The solution is stirred at room temperature until the hydrolysis is complete.
-
The methanol is removed under reduced pressure, and the aqueous residue is acidified with hydrochloric acid to precipitate the this compound.
-
The product is collected by filtration, washed with water, and dried.
Route C: Synthesis via Methyl 2-cyanonicotinate Intermediate
This pathway is a variation of Route A, where the Sandmeyer reaction is performed on the methyl ester of 2-aminonicotinic acid. This can sometimes offer advantages in terms of solubility and product isolation.
Logical Workflow for Route C
Caption: Synthetic pathway via a methyl ester intermediate.
Mechanistic Considerations
The underlying chemistry of the key steps (esterification, Sandmeyer reaction, and hydrolysis) is analogous to the transformations described in the previous routes. The primary rationale for this approach is to protect the carboxylic acid functionality during the diazotization and cyanation steps, which can sometimes lead to improved yields and cleaner reactions.
Detailed Experimental Protocol for Route C
Step 1: Synthesis of Methyl 2-Aminonicotinate [10][11]
-
A suspension of 2-aminonicotinic acid in methanol is cooled in an ice bath.
-
Concentrated sulfuric acid is added dropwise with stirring.[11]
-
The reaction mixture is then heated, for instance, using microwave irradiation at 60 °C for 1.5 hours, until the reaction is complete.[11]
-
The mixture is cooled, poured into ice water, and neutralized with a base (e.g., sodium carbonate).
-
The product is extracted with an organic solvent, and the solvent is evaporated to yield methyl 2-aminonicotinate, often in high yield (e.g., 93%).[11]
Step 2: Sandmeyer Cyanation of Methyl 2-Aminonicotinate
-
Methyl 2-aminonicotinate is diazotized in a similar manner to 2-aminonicotinic acid as described in Route A, Step 2.
-
The resulting diazonium salt solution is then reacted with a solution of CuCN and KCN.
-
The product, methyl 2-cyanonicotinate, is isolated by extraction and purified.
Step 3: Hydrolysis of Methyl 2-Cyanonicotinate
-
The hydrolysis is carried out as described in Route B, Step 3, to afford the final product, this compound.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is contingent upon several factors including the scale of the synthesis, the availability of starting materials, and the laboratory's capabilities for handling hazardous reagents.
-
For large-scale industrial production , Route B, starting from 2-chloronicotinic acid, is likely the most economically viable due to its directness, provided that robust safety protocols for handling large quantities of cyanide are in place.
-
For laboratory-scale synthesis and derivatization , Route C offers a good balance of yield and operational simplicity. Protecting the carboxylic acid as a methyl ester during the Sandmeyer reaction can lead to a cleaner reaction profile and easier purification.
-
Route A, while feasible , is the most lengthy and involves a challenging Hofmann rearrangement. It is a viable option if quinolinic acid is the most accessible starting material.
Ultimately, the selection of a synthetic pathway should be guided by a thorough evaluation of the specific requirements of the research or development program. This guide provides the foundational information to make an informed decision and to successfully synthesize this valuable chemical intermediate.
References
- 1. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. Rosenmund-von Braun Synthesis [drugfuture.com]
- 8. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Methyl 2-aminonicotinate synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Biological Activity of 2-Cyanopyridine-3-carboxylic Acid and its Amide Derivative
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to a vast array of therapeutic agents.[1][2] Among its numerous derivatives, cyanopyridines have garnered significant attention for their diverse pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[3] This guide provides an in-depth comparative analysis of two closely related molecules: 2-Cyanopyridine-3-carboxylic acid and its primary amide derivative, 2-cyanopyridine-3-carboxamide.
While direct comparative studies on these specific parent compounds are not extensively documented in publicly available literature, this guide will synthesize information from related derivatives to build a predictive framework for their biological activities. We will explore their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, grounded in the established pharmacology of the cyanopyridine nucleus. Furthermore, we will present detailed experimental protocols to enable researchers to conduct a direct, head-to-head comparison of these two compounds.
Structural and Physicochemical Considerations: The Acid vs. The Amide
The fundamental difference between this compound and its amide derivative lies in the C3 substituent: a carboxylic acid (-COOH) versus a carboxamide (-CONH₂). This seemingly minor change has profound implications for the molecule's physicochemical properties, which in turn dictate its biological activity.
-
Acidity and Charge State: The carboxylic acid is ionizable, existing predominantly in its anionic carboxylate form at physiological pH. This negative charge can influence cell permeability and interactions with biological targets. The amide, in contrast, is neutral and less likely to be charged.
-
Hydrogen Bonding: Both functional groups are capable of hydrogen bonding, a critical interaction for drug-receptor binding. The carboxylic acid can act as both a hydrogen bond donor and acceptor, while the amide has two donor sites (the N-H bonds) and one acceptor site (the C=O oxygen). This difference in hydrogen bonding potential can lead to distinct binding orientations and affinities.
-
Metabolic Stability: Carboxylic acids can be subject to metabolic conjugation reactions, potentially leading to faster clearance from the body. Amides are generally more metabolically stable, which can result in a longer duration of action.
These differences form the basis for hypothesizing distinct biological profiles for the two compounds.
Predicted Biological Activities and Mechanistic Insights
Based on the extensive research into cyanopyridine derivatives, we can extrapolate the likely biological activities of this compound and its amide.
Anticancer Activity
The cyanopyridine scaffold is a well-established pharmacophore in oncology research.[2] Derivatives have shown potent cytotoxic effects against a range of cancer cell lines, including those of the breast, colon, and liver.[4] Some cyanopyridine-based compounds have been investigated as kinase inhibitors, targeting enzymes crucial for cancer cell proliferation and survival.[5]
It is plausible that both this compound and its amide derivative will exhibit some level of cytotoxic activity. The amide, being more lipophilic and metabolically stable, might demonstrate superior cellular uptake and sustained intracellular concentrations, potentially leading to enhanced potency.
Postulated Mechanism of Action:
Many anticancer agents exert their effects by inducing apoptosis. A plausible mechanism for these cyanopyridine derivatives could involve the modulation of key signaling pathways that regulate programmed cell death.
Caption: Postulated apoptotic pathway modulated by 2-cyanopyridine derivatives.
Antimicrobial Activity
Functionalized pyridines, including cyanopyridines, have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.[6] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the cell membrane. For instance, some pyridine carboxylic acid derivatives have been shown to inhibit bacterial DNA gyrase.[7]
The difference in charge between the carboxylic acid and the amide could influence their effectiveness against different types of bacteria. The negatively charged carboxylic acid may have difficulty penetrating the outer membrane of Gram-negative bacteria, potentially rendering it more effective against Gram-positive organisms. The neutral amide may exhibit broader-spectrum activity.
Enzyme Inhibition
Derivatives of 2-amino-3-cyanopyridine have been identified as inhibitors of carbonic anhydrases, a family of metalloenzymes involved in various physiological processes.[8] The inhibition constants (Ki) for some of these derivatives are in the micromolar range.[8] The nitrogen atoms of the pyridine ring and the cyano group can coordinate with the zinc ion in the enzyme's active site, leading to inhibition.
Both the carboxylic acid and the amide could potentially inhibit such enzymes. The specific binding interactions and resulting inhibitory potency would depend on how the C3 substituent orients within the active site and its interactions with surrounding amino acid residues.
Comparative Biological Evaluation: Experimental Protocols
To empirically determine and compare the biological activities of this compound and its amide derivative, a series of well-established in vitro assays are recommended.
Anticancer Activity Assessment
3.1.1. In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.[9]
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and 2-cyanopyridine-3-carboxamide in the culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Rationale: The MTT assay provides a quantitative measure of a compound's ability to reduce cell viability, a primary indicator of anticancer potential. Comparing the IC50 values of the two compounds will reveal their relative potencies.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing
3.2.1. Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]
Protocol:
-
Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum in a suitable broth medium.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Rationale: The broth microdilution method is a quantitative technique that allows for a direct comparison of the antimicrobial potency of the two compounds against a panel of clinically relevant bacteria.
Enzyme Inhibition Assay
3.3.1. Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of carbonic anhydrase activity, which catalyzes the hydration of carbon dioxide.[10]
Protocol:
-
Enzyme and Substrate: Use purified human carbonic anhydrase isoenzymes (e.g., hCA I and hCA II) and p-nitrophenyl acetate as the substrate.
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-SO4).
-
Inhibition Assay: In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of the test compounds.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Absorbance Measurement: Monitor the hydrolysis of p-nitrophenyl acetate by measuring the increase in absorbance at 400 nm over time.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Rationale: This assay will reveal whether the compounds can inhibit a specific enzyme target and allow for a quantitative comparison of their inhibitory potencies.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of the data that could be generated from the experimental protocols described above, allowing for a direct comparison of the two compounds.
| Biological Activity | Parameter | This compound | 2-Cyanopyridine-3-carboxamide |
| Anticancer | IC50 vs. MCF-7 (µM) | 50 | 25 |
| IC50 vs. HCT-116 (µM) | 75 | 40 | |
| Antimicrobial | MIC vs. S. aureus (µg/mL) | 32 | 64 |
| MIC vs. E. coli (µg/mL) | >128 | 64 | |
| Enzyme Inhibition | IC50 vs. hCA I (µM) | 15 | 20 |
| IC50 vs. hCA II (µM) | 10 | 12 |
Conclusion
While the existing literature provides a strong foundation for the biological potential of the cyanopyridine scaffold, a direct experimental comparison of this compound and its amide derivative is necessary to fully elucidate their respective activities. Based on physicochemical principles, it is hypothesized that the amide derivative may exhibit superior anticancer activity due to enhanced cellular uptake and metabolic stability, while the carboxylic acid may show more potent activity against Gram-positive bacteria. Both compounds are predicted to have enzyme inhibitory potential.
The experimental protocols outlined in this guide provide a clear and robust framework for researchers to conduct a comprehensive comparative analysis. The resulting data will be invaluable in determining the structure-activity relationships for this class of compounds and will guide future drug development efforts centered on the versatile cyanopyridine core.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
spectroscopic comparison of 2-Cyanopyridine-3-carboxylic acid and its isomers
An Objective Guide to the Spectroscopic Differentiation of 2-Cyanopyridine-3-carboxylic Acid and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of isomers is a cornerstone of chemical research and development. Positional isomers, despite sharing a molecular formula, often exhibit profoundly different physicochemical properties, biological activities, and toxicological profiles. This guide provides an in-depth spectroscopic comparison of this compound and its isomers, leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to establish distinct analytical fingerprints for each compound. The strategic placement of the electron-withdrawing cyano and carboxylic acid groups on the pyridine ring creates unique electronic environments, which are directly reflected in their spectroscopic outputs.
The Isomeric Landscape: Structure and Electronic Effects
The pyridine ring offers six positions for substitution. For a cyanopyridine carboxylic acid, this results in a multitude of potential isomers. This guide will focus on a representative set to illustrate the principles of spectroscopic differentiation. The relative positions of the cyano (-C≡N) and carboxylic acid (-COOH) groups, and their orientation with respect to the ring nitrogen, are the primary determinants of the spectral variations.
Infrared (IR) Spectroscopy: A Probe of Vibrational Signatures
IR spectroscopy excels at identifying functional groups by measuring their characteristic vibrational frequencies. For cyanopyridine carboxylic acids, the key diagnostic bands are those of the cyano and carboxyl moieties.
-
-COOH Group Vibrations : The carboxylic acid functional group gives rise to two highly characteristic absorptions. The O-H stretch appears as a very broad band, typically spanning from 2500 to 3300 cm⁻¹, a result of extensive hydrogen bonding.[1][2] The C=O (carbonyl) stretch is a strong, sharp absorption. In aromatic carboxylic acids, this peak is typically found between 1680-1725 cm⁻¹.[1] Its exact position is sensitive to conjugation and the electronic influence of other substituents.[1][3]
-
-C≡N Group Vibration : The cyano group's triple bond stretch (νC≡N) is found in a relatively uncongested region of the spectrum, around 2200-2240 cm⁻¹.[3][4] The intensity and frequency can be influenced by the electronic properties of the aromatic ring.
Comparative IR Data Summary:
| Isomer | Key IR Absorptions (cm⁻¹) | Causality of Spectral Shifts |
| 2-Cyano-3-pyridinecarboxylic Acid | O-H: ~2500-3300 (very broad)C≡N: ~2235C=O: ~1710 | The proximity of two strong electron-withdrawing groups can influence bond polarity, potentially leading to a higher frequency C=O stretch. |
| 4-Cyano-2-pyridinecarboxylic Acid | O-H: ~2500-3300 (very broad)C≡N: ~2240C=O: ~1700 | The cyano group at the 4-position strongly withdraws electrons via resonance, which can affect the C=O bond order and frequency. |
| 5-Cyano-3-pyridinecarboxylic Acid | O-H: ~2500-3300 (very broad)C≡N: ~2230C=O: ~1695 | With the groups in a meta-relationship, the direct resonance effect is minimized, potentially leading to a lower frequency C=O stretch compared to other isomers. |
Note: The listed values are typical and can vary slightly based on the physical state (solid/solution) and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy provides the most detailed structural information by mapping the chemical environment of each hydrogen (¹H) and carbon (¹³C) nucleus.
¹H NMR Spectroscopy
The protons on the pyridine ring are highly sensitive to the placement of the electron-withdrawing substituents. Both -CN and -COOH groups deshield the ring protons, shifting their signals downfield in the aromatic region (typically δ 7.5-9.2 ppm). The acidic proton of the carboxyl group appears as a broad singlet significantly downfield, often above δ 12 ppm, due to its acidic nature and hydrogen bonding.[5]
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms in the pyridine ring are distinct for each isomer. The carboxyl carbon is typically found in the δ 165-185 ppm range, while the nitrile carbon appears between δ 115-120 ppm.[5] The quaternary carbons—those directly attached to the substituents—are particularly diagnostic as their chemical shifts are directly influenced by the substituent's electronic effect.
Comparative NMR Data Summary (Predicted in DMSO-d₆):
| Isomer | ¹H NMR (δ, ppm, Aromatic Protons) | ¹³C NMR (δ, ppm, Key Carbons) |
| 2-Cyano-3-pyridinecarboxylic Acid | H-4: ~8.4 (d)H-5: ~7.8 (t)H-6: ~9.0 (d) | C=O: ~166C-CN: ~135CN: ~117 |
| 4-Cyano-2-pyridinecarboxylic Acid | H-3: ~8.2 (s)H-5: ~8.0 (d)H-6: ~8.9 (d) | C=O: ~165C-CN: ~125CN: ~118 |
| 5-Cyano-3-pyridinecarboxylic Acid | H-2: ~9.1 (s)H-4: ~8.6 (s)H-6: ~9.2 (s) | C=O: ~167C-CN: ~112CN: ~116 |
Note: These are predicted values based on substituent effects. Actual spectra should be acquired for confirmation.
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry provides the molecular weight and, through fragmentation analysis, clues to the molecule's structure. While all isomers of cyanopyridine carboxylic acid share the same molecular weight (148.12 g/mol ), their fragmentation patterns under techniques like Electron Ionization (EI) can differ.[6]
A prominent fragmentation pathway for carboxylic acids is the loss of a carboxyl radical (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da). The stability of the resulting fragment ions will vary depending on the isomer, leading to different relative peak intensities in the mass spectrum. The molecular ion peak [M]⁺• at m/z = 148 would be expected for all isomers, with subsequent fragments helping to distinguish them.
Experimental Protocols: A Self-Validating Workflow
To ensure high-quality, reproducible data, the following protocols are recommended.
Workflow for Spectroscopic Analysis
Caption: A logical workflow for the spectroscopic identification of isomers.
Protocol 1: Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet) : Thoroughly grind 1-2 mg of the solid isomer sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.[7]
-
Pellet Formation : Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition : Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[4]
-
Analysis : Identify the key absorption bands, paying close attention to the positions of the C=O, C≡N, and the broad O-H stretches.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of the isomer and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[4] Ensure complete dissolution.
-
¹H NMR Acquisition : Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : On the same instrument, acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be necessary due to the low natural abundance of ¹³C.[4]
-
Analysis : Process the spectra (phasing, baseline correction, and referencing to the solvent peak). Analyze the chemical shifts, multiplicities (splitting patterns), and integration values to assign the structure.
Protocol 3: Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer. For pure, solid samples, a direct insertion probe can be used. For mixtures or to ensure purity, use GC-MS or LC-MS.[4]
-
Ionization : Employ Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation and generate a characteristic pattern.[4]
-
Mass Analysis : Use a mass analyzer, such as a quadrupole or time-of-flight (TOF), to separate ions based on their mass-to-charge ratio (m/z).
-
Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions and their relative abundances to build a fragmentation "fingerprint" for each isomer.
By systematically applying this multi-technique spectroscopic approach, researchers can confidently differentiate between this compound and its various positional isomers, ensuring the correct structural assignment crucial for advancing scientific discovery.
References
- 1. echemi.com [echemi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. This compound | C7H4N2O2 | CID 12535315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Validation of an Analytical Method for 2-Cyanopyridine-3-carboxylic Acid
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 2-Cyanopyridine-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Our focus will be on providing a robust, validated High-Performance Liquid Chromatography (HPLC) method and comparing its performance against a simpler spectrophotometric approach.
The Critical Role of Method Validation
An analytical method is the lens through which we generate data to make critical decisions about a product's quality and safety. A validated method ensures that this lens is clear, focused, and free from distortions. For a compound like this compound, accurate quantification is paramount to ensure the purity of the final active pharmaceutical ingredient (API) and to monitor for any process-related impurities or degradation products. This guide is designed for researchers, scientists, and drug development professionals who require a practical and scientifically sound approach to method validation.
Primary Analytical Method: Stability-Indicating Reversed-Phase HPLC
For the quantification of this compound and its potential impurities, a stability-indicating HPLC method is the gold standard. The principle of this method is to develop a chromatographic system that can separate the main compound from any degradation products or related substances, ensuring that the measurement of the analyte is not affected by their presence[1][2][3].
Rationale for Method Selection
A reversed-phase HPLC method is chosen for its versatility, high resolution, and sensitivity. The non-polar stationary phase (C18) and a polar mobile phase are well-suited for the analysis of moderately polar compounds like this compound. The inclusion of a photodiode array (PDA) detector allows for the assessment of peak purity, a critical aspect of a stability-indicating method.
Experimental Workflow for HPLC Method Development and Validation
References
A Researcher's Guide to the Synthesis of 2-Cyanopyridine-3-carboxylic Acid: A Comparative Analysis of Modern Reagents
Introduction
2-Cyanopyridine-3-carboxylic acid, also known as 2-cyanonicotinic acid, is a pivotal heterocyclic building block in the landscape of modern drug discovery and materials science. Its unique trifunctional scaffold—featuring a pyridine ring, a nitrile group, and a carboxylic acid—makes it an exceptionally versatile intermediate for synthesizing complex molecular architectures, including potent kinase inhibitors, novel agrochemicals, and functional organic materials. The strategic placement of the electron-withdrawing cyano and carboxyl groups on the pyridine ring significantly influences its reactivity, enabling a wide range of subsequent chemical transformations.
Given its importance, the development of efficient, scalable, and safe synthetic routes to this compound is of paramount importance to the research community. Traditional methods often rely on harsh reagents or multi-step procedures that may not be amenable to large-scale production or green chemistry principles. This guide provides a comparative analysis of established and alternative synthetic strategies, offering researchers the data-driven insights needed to select the most appropriate method for their specific application. We will delve into the causality behind reagent choices, compare performance based on experimental data, and provide detailed protocols for the most promising methodologies.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be broadly approached from two primary precursor families: halopyridines and methylpyridines (picolines) . The choice of starting material fundamentally dictates the reagents and reaction pathways available.
Caption: Decision workflow for selecting a synthetic route to this compound.
Method 1: The Halopyridine Route - Direct Cyanation
The most direct and widely adopted strategy involves the nucleophilic aromatic substitution (SNAr) of a halogen at the 2-position of a nicotinic acid derivative. The common starting material for this route is 2-chloronicotinic acid, which is commercially available or can be synthesized from nicotinic acid N-oxide.[1][2]
Traditional Reagent: Copper(I) Cyanide (CuCN)
Historically, the Rosenmund-von Braun reaction using a stoichiometric amount of copper(I) cyanide has been the workhorse for this transformation.
-
Mechanism: The reaction proceeds via a nucleophilic attack of the cyanide on the pyridine ring, facilitated by the coordination of copper to the ring nitrogen, which increases the electrophilicity of the C2 position.
-
Experimental Reality: While effective, this method suffers from significant drawbacks.[3][4] It requires high reaction temperatures (often >150 °C), the use of toxic, heavy-metal reagents, and generates stoichiometric amounts of copper-containing waste, posing a considerable environmental burden and complicating product purification.[3] Yields can be variable, and the process is often difficult to scale.
Alternative Reagents: Alkali Metal Cyanides & Modern Catalysis
Modern approaches have focused on replacing hazardous copper cyanide with more benign and efficient alternatives.
-
Alkali Metal Cyanides (NaCN, KCN): The direct substitution with sodium or potassium cyanide is a more atom-economical and environmentally friendly alternative.[4] However, the 2-chloro position of nicotinic acid is not highly activated, and forcing conditions may still be required. The reaction efficiency is highly dependent on the solvent and the presence of activating agents.[3] Polar aprotic solvents like DMSO or DMF are typically used to enhance the solubility and nucleophilicity of the cyanide salt.[3][4]
-
Catalyst-Free Electrochemical Methods: An emerging alternative is the use of paired electrolysis, which can use stable nitrile sources like 4-cyanopyridine under catalyst-free conditions.[5] This method avoids the direct handling of toxic metal cyanides and represents a significant step forward in green chemistry, though its application to this specific substrate requires further investigation.
Causality in Reagent Selection: The shift from CuCN to KCN/NaCN is driven by a desire to eliminate heavy metal waste and improve process safety. The challenge with alkali metal cyanides is overcoming the activation barrier for the SNAr reaction. This is typically addressed by using high-boiling polar aprotic solvents that can solvate the cation (K⁺, Na⁺) and liberate a "naked," more nucleophilic cyanide anion.
Method 2: The Picoline Route - Oxidation and Functionalization
An alternative strategy begins with a substituted 3-methylpyridine (3-picoline) and involves building the required functional groups through oxidation and other transformations. This route is inherently multi-step but can be advantageous if the appropriate halopyridine precursor is unavailable or prohibitively expensive.
Key Transformation: Side-Chain Oxidation
The critical step in this pathway is the oxidation of the methyl group to a carboxylic acid.
-
Reagents: A variety of strong oxidizing agents can accomplish this, including potassium permanganate (KMnO₄), nitric acid (HNO₃), or molecular halogen in the presence of actinic radiation.[6][7]
-
Synthetic Sequence: A plausible sequence could start with 2-chloro-3-methylpyridine.
-
Oxidation: The methyl group is oxidized to a carboxylic acid, yielding 2-chloronicotinic acid.
-
Cyanation: This intermediate then enters the halopyridine route described in Method 1.
-
Alternative Pathway: Ammoxidation and Hydrolysis
A more sophisticated industrial process involves the vapor-phase ammoxidation of picolines to form cyanopyridines, followed by hydrolysis.[7][8]
-
Mechanism: In ammoxidation, the methylpyridine, ammonia, and air are passed over a metal oxide catalyst (e.g., V₂O₅) at high temperatures to form the nitrile directly.[7]
-
Application: For the target molecule, one could envision a route starting from 3-methylpyridine, proceeding through 3-cyanopyridine, followed by activation (e.g., N-oxidation) and introduction of the cyano group at the 2-position, and finally hydrolysis of a precursor. However, achieving the desired regioselectivity and selective hydrolysis makes this a complex and challenging research problem. A more direct approach starts with 2-cyano-3-methylpyridine, which can be hydrolyzed to 3-methylpyridine-2-carboxylic acid.[9] This intermediate, however, would then require a challenging functionalization of the methyl group.
Head-to-Head Performance Comparison
| Method | Starting Material | Key Reagents | Typical Yield | Steps | Key Advantages | Key Disadvantages |
| 1.1: Halopyridine (Classic) | 2-Chloronicotinic acid | CuCN, DMF | 50-70% | 1 | Established procedure | High toxicity, heavy metal waste, high temp.[3][4] |
| 1.2: Halopyridine (Modern) | 2-Chloronicotinic acid | KCN or NaCN, DMSO | 60-85% | 1 | Avoids heavy metals, higher atom economy | Requires careful handling of cyanide, high temp.[4] |
| 2.1: Picoline Oxidation | 2-Chloro-3-methylpyridine | KMnO₄ or HNO₃; then KCN | Variable | 2 | Utilizes different starting material pool | Multi-step, use of strong oxidants, lower overall yield |
Experimental Protocols
Protocol 1: Synthesis via Cyanation of 2-Chloronicotinic Acid with KCN (Alternative Reagent)
This protocol is an adaptation based on procedures for the cyanation of halopyridines.[3][4]
Safety Precaution: This reaction involves potassium cyanide, which is highly toxic. All operations must be conducted in a certified chemical fume hood. All glassware should be decontaminated with bleach or hydrogen peroxide solution after use.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloronicotinic acid (1.0 eq) and dimethyl sulfoxide (DMSO, approx. 5 mL per gram of starting material).
-
Reagent Addition: Add potassium cyanide (KCN, 1.5 eq) to the solution in one portion. Caution: Highly toxic.
-
Reaction Execution: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS (a suitable mobile phase would be ethyl acetate/hexane with 1% acetic acid). The reaction typically takes 6-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water (approx. 20 mL per gram of starting material).
-
Acidification: Slowly acidify the aqueous solution to pH 2-3 with concentrated HCl. This will precipitate the product. Caution: Acidification of a cyanide-containing solution will generate toxic HCN gas. This step MUST be performed in an efficient fume hood.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove residual DMSO and inorganic salts.
-
Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield this compound as a solid.
Protocol 2: Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid N-Oxide
This protocol is a necessary precursor step for Method 1 if 2-chloronicotinic acid is not commercially available.[1]
-
Reaction Setup: In a fume hood, suspend nicotinic acid N-oxide (1.0 eq) in phosphorus oxychloride (POCl₃, approx. 4 mL per gram of N-oxide).
-
Reagent Addition: To this suspension, add triethylamine (0.7 eq) dropwise at room temperature. An exothermic reaction will occur, and the solid will dissolve.
-
Reaction Execution: Heat the resulting solution to 100 °C for 4 hours.
-
Workup: After cooling, carefully remove the excess POCl₃ under reduced pressure. Slowly and cautiously pour the residue onto crushed ice.
-
Precipitation: Adjust the pH of the aqueous solution to 2.0-2.5 using a diluted NaOH solution. The product, 2-chloronicotinic acid, will precipitate out of the solution.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The typical yield is 65-70%.[1]
Caption: Simplified mechanism for the SNAr cyanation reaction.
Conclusion and Future Outlook
For the laboratory-scale synthesis of this compound, the direct cyanation of 2-chloronicotinic acid using alkali metal cyanides like KCN in a polar aprotic solvent represents the most effective balance of yield, operational simplicity, and improved safety over traditional copper cyanide methods. While this route still requires the careful handling of acutely toxic reagents, it avoids the generation of heavy metal waste and is generally more scalable.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of 2-Chloronicotinic Acid | Semantic Scholar [semanticscholar.org]
- 3. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 4. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 5. Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source [organic-chemistry.org]
- 6. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Purity Assessment of 2-Cyanopyridine-3-carboxylic Acid by HPLC
Introduction: In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Cyanopyridine-3-carboxylic acid is a pivotal building block in the synthesis of various therapeutic agents. Its molecular structure, featuring both a nitrile and a carboxylic acid group on a pyridine ring, presents unique analytical challenges. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond rote protocols to dissect the scientific rationale behind method selection, optimization, and validation, ensuring your analytical approach is both technically sound and fit for purpose.
Understanding the Analyte: Physicochemical Properties and Their Chromatographic Implications
Before developing a separation method, a thorough understanding of the analyte's properties is paramount.[1] this compound (MW: 148.12 g/mol ) is a polar, ionizable compound.[2]
-
pKa: The predicted pKa of the carboxylic acid is approximately 2.41.[2] This is a critical parameter.[1] At pH values above its pKa, the carboxyl group will be deprotonated (anionic), and at pH values below, it will be in its neutral form. This pH-dependent ionization drastically affects its retention in reversed-phase chromatography.
-
Polarity: The presence of the carboxyl and cyano groups, along with the nitrogen in the pyridine ring, makes the molecule relatively polar. This can lead to poor retention on traditional non-polar stationary phases like C18 if the mobile phase is not carefully controlled.[3]
-
UV Absorbance: The pyridine ring is a chromophore, making UV detection a suitable and straightforward choice for quantification.[1]
These properties suggest that a standard reversed-phase (RP-HPLC) method will require an acidic mobile phase to suppress the ionization of the carboxylic acid, thereby increasing its hydrophobicity and retention. Alternatively, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, could offer superior selectivity.[3][4]
Potential Impurities: A Process-Oriented Approach
A robust purity method must be able to separate the main compound from any potential process-related impurities and degradation products.[5] Common synthesis routes for similar compounds involve the hydrolysis of a dinitrile precursor or the oxidation of a corresponding methylpyridine.[6][7] Therefore, potential impurities could include:
-
Starting Materials: Unreacted 2-cyanopyridine.
-
Intermediates: Amide intermediates from incomplete hydrolysis.
-
Isomers: Positional isomers such as 2-cyanopyridine-4-carboxylic acid or 5-cyanonicotinic acid, which may arise from impurities in starting materials.
-
Degradation Products: Decarboxylation products or products from hydrolysis of the nitrile group.
The analytical method must demonstrate specificity by resolving the this compound peak from all these potential contaminants.[8][9]
Comparative Analysis of HPLC Methodologies
We will compare two primary HPLC approaches: a traditional Reversed-Phase (RP-HPLC) method and a more advanced Mixed-Mode Liquid Chromatography (MMLC) method.
| Feature | Method A: Reversed-Phase HPLC (RP-HPLC) | Method B: Mixed-Mode Liquid Chromatography (MMLC) |
| Primary Mechanism | Hydrophobic (van der Waals) interactions. | Combination of hydrophobic and ion-exchange interactions. |
| Stationary Phase | Octadecylsilane (C18) bonded to silica. | Silica bonded with ligands possessing both hydrophobic (e.g., C18) and ion-exchange (e.g., quaternary amine) functionalities. |
| Key Advantage | Ubiquitous, well-understood, vast number of available columns.[10] | Enhanced selectivity for polar and ionizable compounds, tunable retention mechanisms.[4][11] |
| Key Challenge | Poor retention of polar analytes, potential for peak tailing with basic compounds (pyridine nitrogen). | More complex method development, potential for secondary interactions requiring careful mobile phase optimization. |
| Mobile Phase Rationale | Requires an acidic pH (typically pH 2-3) to suppress ionization of the carboxylic acid, ensuring retention. A buffer like phosphate is common.[1] | Mobile phase pH, buffer concentration, and organic modifier percentage can all be adjusted to fine-tune retention and selectivity.[4] |
Experimental Protocols & Workflows
The following protocols are designed as robust starting points for method development and validation. Validation should be performed according to ICH guidelines (Q2(R1)) to assess parameters like specificity, linearity, precision, accuracy, and robustness.[12][13]
Workflow for Sample and Standard Preparation
Below is a generalized workflow for preparing samples for HPLC analysis. The key is consistency and ensuring the final diluent is compatible with the mobile phase to prevent peak distortion.[14]
Caption: General workflow for sample and standard preparation.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Method
This method relies on suppressing the ionization of the carboxylic acid to achieve retention on a C18 column.
Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard workhorse column providing good efficiency and retention for moderately non-polar compounds.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.1) | The low pH ensures the carboxylic acid is protonated (neutral), increasing its hydrophobicity and retention. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency and low viscosity. |
| Gradient | 70% A / 30% B to 30% A / 70% B over 15 min | A gradient is recommended for initial method development to elute a wide range of potential impurities with varying polarities.[12] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides better peak shape and reproducible retention times. |
| Detection | UV at 254 nm | The pyridine ring provides strong absorbance at this wavelength. |
| Injection Volume | 10 µL |
Step-by-Step Methodology:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (70% A / 30% B) until a stable baseline is achieved.
-
Standard Injection: Inject a standard solution of this compound to determine its retention time and peak shape.
-
Sample Injection: Inject the prepared sample solution.
-
Data Analysis: Integrate all peaks and calculate the area percent purity. Identify impurities by comparing retention times with known standards, if available.
-
Peak Purity: If using a Diode Array Detector (DAD), perform peak purity analysis on the main peak to check for co-eluting impurities.[9]
Protocol 2: Mixed-Mode Liquid Chromatography (MMLC) Method
This method leverages both hydrophobic and ion-exchange interactions for enhanced selectivity.
Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | Mixed-Mode Reversed-Phase/Anion-Exchange, 150 x 4.6 mm, 5 µm (e.g., SIELC Primesep B or similar) | The anion-exchange functionality provides an alternative retention mechanism for the acidic analyte, offering unique selectivity.[11] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 | Ammonium formate is a volatile buffer, making this method MS-compatible. The pH is set above the pKa to ensure the analyte is anionic and interacts with the anion-exchanger. |
| Mobile Phase B | Acetonitrile | Organic modifier. |
| Gradient | 95% A / 5% B to 50% A / 50% B over 15 min | The gradient modifies both the hydrophobic and ion-exchange interactions simultaneously. |
| Flow Rate | 1.0 mL/min | Standard flow rate. |
| Column Temperature | 35 °C | To ensure efficient kinetics for both interaction modes. |
| Detection | UV at 254 nm (or MS) | |
| Injection Volume | 10 µL |
Step-by-Step Methodology:
-
System Preparation: Equilibrate the column thoroughly with the starting mobile phase conditions. Mixed-mode columns can sometimes require longer equilibration times.
-
Standard Injection: Inject a standard solution to establish the retention time.
-
Sample Injection: Inject the sample solution.
-
Data Analysis: Compare the chromatogram to the RP-HPLC method. The elution order of impurities may change, which can be a powerful tool for peak identification and confirmation. Calculate area percent purity.
Workflow for HPLC Analysis and Validation
The following diagram illustrates the logical flow from method setup to final validation, a critical process for ensuring the reliability of analytical data in a regulated environment.
Caption: Logical flow for HPLC analysis and method validation.
Data Interpretation and Method Comparison
Expected Results:
-
RP-HPLC: The main peak for this compound should be sharp and well-retained. Less polar impurities (like the 2-cyanopyridine starting material) will elute earlier, while more polar impurities may elute very close to the solvent front.
-
MMLC: The retention of this compound will be significant due to the added anion-exchange interaction. The selectivity will be different; polar acidic impurities may be more strongly retained than on the RP-HPLC column, leading to better separation from the main peak.
The choice between the two methods depends on the specific impurity profile of the synthesized material. For general quality control, a well-optimized RP-HPLC method is often sufficient.[12] However, if critical impurities are difficult to resolve from the main peak using RP-HPLC, the orthogonal selectivity offered by the MMLC method provides a powerful alternative for a more comprehensive purity assessment.[11]
Conclusion
Assessing the purity of this compound requires a well-developed and validated HPLC method that accounts for the analyte's specific physicochemical properties. A standard reversed-phase method with an acidic mobile phase serves as a reliable and accessible starting point. For challenging separations involving polar impurities or for orthogonal confirmation, a mixed-mode HPLC method offers enhanced selectivity and retention. The ultimate goal is to implement a method that is fit for its intended purpose, providing accurate and reproducible purity data that ensures the quality and safety of the final pharmaceutical product.[13] This guide provides the foundational protocols and scientific reasoning to achieve that goal.
References
- 1. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 2. This compound | 73112-09-1 [amp.chemicalbook.com]
- 3. helixchrom.com [helixchrom.com]
- 4. helixchrom.com [helixchrom.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. mastelf.com [mastelf.com]
- 10. pp.bme.hu [pp.bme.hu]
- 11. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. asianjpr.com [asianjpr.com]
advantages of using 2-Cyanopyridine-3-carboxylic acid over similar building blocks
A Comparative Guide for Researchers in Drug Discovery and Medicinal Chemistry
In the landscape of heterocyclic chemistry, the pyridine ring is a cornerstone of countless pharmaceutical agents. The strategic functionalization of this core scaffold is paramount in modulating biological activity, solubility, and metabolic stability. Among the plethora of substituted pyridine building blocks, 2-Cyanopyridine-3-carboxylic acid has emerged as a uniquely versatile and powerful tool for the construction of complex molecular architectures. This guide provides an in-depth comparison of this compound with analogous building blocks, highlighting its distinct advantages with supporting experimental insights.
Introduction: Beyond a Simple Nicotinic Acid Derivative
This compound, also known as 2-cyanonicotinic acid, is a bifunctional molecule featuring a carboxylic acid at the 3-position and a nitrile (cyano) group at the 2-position of the pyridine ring.[1] This specific arrangement of functional groups is not merely incidental; it offers a suite of strategic advantages in multistep synthesis, particularly in the construction of fused heterocyclic systems that are prevalent in modern drug discovery, most notably in the field of kinase inhibitors.[2][3]
While other substituted pyridine-3-carboxylic acids, such as 2-chloro-, 2-amino-, or the parent nicotinic acid, are valuable building blocks in their own right, the ortho-cyano group provides a unique handle for a diverse array of chemical transformations that are often more efficient and regioselective than those achievable with its counterparts.
The Orthogonal Reactivity of the Cyano and Carboxyl Groups
The primary advantage of this compound lies in the orthogonal reactivity of its two functional groups. The carboxylic acid can readily participate in standard amide bond formation, a ubiquitous reaction in medicinal chemistry, while the cyano group remains available for a variety of subsequent transformations. This allows for a modular and convergent approach to the synthesis of complex molecules.
This orthogonal reactivity allows for the initial construction of an amide backbone, followed by the elaboration of the cyano group to build fused ring systems. This is a significant advantage over building blocks where the 2-substituent might interfere with or be incompatible with the conditions required for amide coupling.
Comparative Analysis of Building Blocks in Synthesis
To illustrate the advantages of this compound, we will compare its performance with two common alternatives: 2-Chloropyridine-3-carboxylic acid and 2-Aminopyridine-3-carboxylic acid.
| Building Block | Key Advantages | Common Limitations |
| This compound | - Orthogonal reactivity of cyano and carboxyl groups.- Cyano group is a versatile precursor for amines, amides, and fused rings.- Electron-withdrawing nature may activate the carboxylic acid for coupling.- Can participate in intramolecular cyclizations like the Thorpe-Ziegler reaction.[4][5] | - Potential for harsh conditions for cyano group hydrolysis.- Handling of cyanide-containing compounds requires care. |
| 2-Chloropyridine-3-carboxylic acid | - Chloro group is a good leaving group for nucleophilic aromatic substitution (SNAr).- Can be used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[6] | - SNAr reactions often require high temperatures and strong nucleophiles.- Potential for side reactions at the chloro position during amide coupling.- Catalyst poisoning in cross-coupling reactions. |
| 2-Aminopyridine-3-carboxylic acid | - Amino group can be a handle for further derivatization.- Can participate in condensation reactions to form fused systems.[7] | - The amino group can interfere with amide coupling of the carboxylic acid, often requiring protection/deprotection steps.- Basicity of the amino group can complicate reactions. |
Case Study: Synthesis of Pyrido[2,3-d]pyrimidines as PIM-1 Kinase Inhibitors
The synthesis of pyrido[2,3-d]pyrimidines, a core scaffold in many PIM-1 kinase inhibitors, provides a compelling example of the strategic advantage of this compound.[2][8]
In this synthetic route, the carboxylic acid is first coupled with a desired amine. The resulting 2-cyano-nicotinamide intermediate then undergoes an intramolecular cyclization. The cyano group acts as an electrophile, and the amide nitrogen acts as the nucleophile, leading to the formation of the fused pyrimidine ring.
Comparison with 2-Chloropyridine-3-carboxylic acid:
Using 2-chloropyridine-3-carboxylic acid for a similar transformation would typically involve an initial amide formation, followed by a nucleophilic aromatic substitution to displace the chlorine. This often requires harsh conditions (high temperature, strong base) that may not be compatible with complex substrates. Furthermore, achieving regioselectivity can be challenging.
Comparison with 2-Aminopyridine-3-carboxylic acid:
Starting with 2-aminopyridine-3-carboxylic acid would necessitate protecting the amino group before amide coupling to prevent self-condensation or reaction at the wrong site. This adds extra steps to the synthesis, reducing overall efficiency. The subsequent cyclization would then involve a different strategy, such as condensation with a 1,3-dicarbonyl compound or equivalent.
Experimental Protocols
Protocol 1: Amide Coupling of this compound
This protocol is a general procedure for the synthesis of a 2-cyano-N-substituted-nicotinamide intermediate.
Materials:
-
This compound (1.0 eq)
-
Amine (R-NH2) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
To a solution of this compound in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the amine to the reaction mixture.
-
Stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Intramolecular Cyclization to form a Pyrido[2,3-d]pyrimidine
This protocol describes the cyclization of a 2-cyano-nicotinamide intermediate.
Materials:
-
2-Cyano-N-substituted-nicotinamide (1.0 eq)
-
Formamide or Acetic Anhydride
-
(Optional) Acid or base catalyst
Procedure:
-
A mixture of the 2-cyano-N-substituted-nicotinamide in formamide (or acetic anhydride) is heated at reflux for several hours.[8][9]
-
The reaction progress is monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature.
-
The product is precipitated by the addition of water or an appropriate anti-solvent.
-
The solid is collected by filtration, washed, and dried to yield the desired pyrido[2,3-d]pyrimidine.
Conclusion
This compound offers significant advantages over similar building blocks due to the unique and versatile reactivity of the ortho-cyano group in concert with the carboxylic acid. Its ability to undergo clean and efficient amide coupling followed by a variety of cyano group transformations, most notably intramolecular cyclizations, makes it an ideal choice for the construction of complex, fused heterocyclic systems. This strategic advantage translates to shorter, more efficient synthetic routes with potentially higher overall yields, a critical consideration in the resource-intensive process of drug discovery and development. For researchers aiming to synthesize novel kinase inhibitors and other complex bioactive molecules, this compound represents a superior and strategically sound building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. synarchive.com [synarchive.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different catalysts for 2-Cyanopyridine-3-carboxylic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Cyanopyridine-3-carboxylic Acid
This compound is a key intermediate in the synthesis of a variety of complex heterocyclic compounds. The presence of both a nitrile and a carboxylic acid group on the pyridine scaffold provides two orthogonal handles for further chemical modification, making it a versatile precursor for the development of novel pharmaceuticals, agrochemicals, and functional materials. The efficient and selective synthesis of this molecule is therefore a topic of considerable interest. This guide will explore and compare the catalytic methodologies for the key transformations required to produce this important compound.
Synthetic Strategies: An Overview
The synthesis of this compound can be approached through several strategic disconnections. The most common routes involve either the introduction of the cyano group onto a pre-existing pyridine-3-carboxylic acid scaffold or the modification of a substituent at the 3-position of a 2-cyanopyridine precursor. This guide will focus on two primary, catalytically-driven transformations:
-
Cyanation of 2-Aminopyridine-3-carboxylic Acid via a Sandmeyer-type Reaction: This classical yet powerful method allows for the direct conversion of an amino group to a cyano group.
-
Hydrolysis of a 2,3-Dicyanopyridine Precursor: This route offers a pathway from a symmetrical precursor, where the challenge lies in the selective hydrolysis of one of the two nitrile groups.
The following sections will delve into a comparative analysis of the catalysts employed in these key synthetic steps.
Route 1: Cyanation of 2-Aminopyridine-3-carboxylic Acid via the Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to a variety of functional groups, including nitriles, via a diazonium salt intermediate.[1] The overall transformation for our target molecule is a two-step, one-pot process.
The Sandmeyer Reaction: Mechanism and Catalytic Role of Copper
The reaction proceeds through the diazotization of the amino group with nitrous acid (generated in situ from an alkali metal nitrite and a strong acid), followed by the copper(I)-catalyzed decomposition of the resulting diazonium salt with a cyanide source.[1][2]
Figure 1: Simplified mechanism of the Sandmeyer cyanation.
The copper(I) catalyst is crucial for the efficiency of the reaction. It facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then abstracts a cyanide from a copper(II) cyanide complex, regenerating the copper(I) catalyst.
Comparison of Catalytic Systems for Sandmeyer Cyanation
While the classical Sandmeyer reaction using stoichiometric CuCN is effective, modern variations often employ catalytic amounts of copper salts, and other transition metals have also been explored. The choice of catalyst can significantly impact yield, purity, and reaction conditions.
| Catalyst System | Cyanide Source | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| CuCN (stoichiometric) | CuCN | Aqueous HCl, 0-5 °C then heat | 60-80 | Well-established, reliable | Stoichiometric copper use, waste disposal |
| CuCl/KCN (catalytic) | KCN or NaCN | Biphasic (e.g., water/toluene), phase-transfer catalyst | 70-90 | Reduced copper waste, milder conditions | Requires careful control of pH and cyanide addition |
| Cu₂O/KCN | KCN or NaCN | Aqueous, neutral pH | 65-85 | Inexpensive catalyst | Can be less reactive for deactivated substrates |
| CuI/TMEDA | KCN or NaCN | Organic solvent (e.g., DMF, DMSO) | 75-95 | High yields, good for complex molecules | More expensive ligands, anhydrous conditions may be needed |
| Pd(OAc)₂/dppf | Zn(CN)₂ | Organic solvent (e.g., DMF), 80-120 °C | 80-95 | Broad substrate scope, lower toxicity cyanide source | Expensive catalyst and ligands, requires inert atmosphere |
Table 1: Comparison of catalyst systems for the Sandmeyer-type cyanation of aminopyridines.
Expert Insights: For the synthesis of this compound, the presence of the carboxylic acid group can influence the reaction. The use of a biphasic system with a phase-transfer catalyst can be particularly advantageous, as it allows for good mixing of the aqueous diazonium salt solution and the organic cyanide source, while protecting the product in the organic phase. For laboratory-scale synthesis where high purity is paramount, a palladium-catalyzed approach with Zn(CN)₂ offers excellent functional group tolerance and often cleaner reactions, albeit at a higher cost.
Experimental Protocol: Catalytic Sandmeyer Cyanation with CuCl/KCN
This protocol is a representative example of a catalytic Sandmeyer reaction.
Materials:
-
2-Aminopyridine-3-carboxylic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) chloride (CuCl)
-
Potassium cyanide (KCN) (EXTREME CAUTION: HIGHLY TOXIC)
-
Toluene
-
Tetrabutylammonium bromide (TBAB)
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Aminopyridine-3-carboxylic acid (1 equivalent) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a solution of NaNO₂ (1.1 equivalents) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of KCN (1.5 equivalents) and CuCl (0.1 equivalents) in water. (WORK IN A WELL-VENTILATED FUME HOOD AND WEAR APPROPRIATE PPE) .
-
Add toluene and TBAB (0.05 equivalents) to the cyanide solution and heat to 50 °C.
-
Slowly add the cold diazonium salt solution to the heated cyanide solution via the dropping funnel. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue stirring at 50-60 °C for 1-2 hours until the gas evolution ceases.
-
Cool the reaction mixture, separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Route 2: Selective Hydrolysis of 2,3-Dicyanopyridine
An alternative synthetic route involves the selective hydrolysis of one of the two nitrile groups of 2,3-dicyanopyridine. This approach is attractive if 2,3-dicyanopyridine is a readily available starting material. The primary challenge is to achieve mono-hydrolysis to the desired this compound without proceeding to the dicarboxylic acid or forming the isomeric 3-cyanopyridine-2-carboxylic acid.
Catalytic Approaches to Selective Nitrile Hydrolysis
While the hydrolysis of nitriles can be achieved under harsh acidic or basic conditions, these methods often lack selectivity for dinitriles.[3] Catalytic methods can offer milder reaction conditions and improved selectivity.
Figure 2: Reaction pathway for the hydrolysis of 2,3-dicyanopyridine.
| Catalyst System | Reagents | Typical Conditions | Selectivity for Mono-hydrolysis | Advantages | Disadvantages |
| Enzymatic (Nitrile Hydratase) | Water, buffer | Room temperature, neutral pH | High | Excellent selectivity, environmentally benign, mild conditions | Enzyme cost and stability, may require specific substrate compatibility |
| MnO₂ | Water | 100-150 °C | Moderate to Good | Heterogeneous, easily separable catalyst | High temperatures, potential for over-oxidation |
| TiO₂-supported Ruthenium | Water, dilute acid or base | 80-120 °C | Good | Heterogeneous, reusable catalyst | Noble metal cost, may require pressure |
| Formic Acid | Formic acid/water | Reflux | Moderate | Acts as both solvent and catalyst, simple work-up | Stoichiometric reagent, can lead to formamide byproducts |
Table 2: Comparison of catalytic systems for the selective hydrolysis of dinitriles.
Expert Insights: For the selective hydrolysis of 2,3-dicyanopyridine, enzymatic catalysis using a nitrile hydratase is the most promising approach for achieving high selectivity under mild conditions. However, the development and optimization of an enzymatic process can be resource-intensive. For a more conventional laboratory setting, a heterogeneous catalyst like manganese dioxide offers a practical alternative, although careful control of reaction time and temperature is necessary to prevent the formation of the dicarboxylic acid. The steric hindrance and electronic effects of the pyridine nitrogen can influence the relative reactivity of the two nitrile groups, and this can be exploited to achieve selectivity.
Experimental Protocol: MnO₂-Catalyzed Selective Hydrolysis
This protocol provides a general framework for the heterogeneous catalytic hydrolysis of 2,3-dicyanopyridine.
Materials:
-
2,3-Dicyanopyridine
-
Activated Manganese Dioxide (MnO₂)
-
Deionized water
-
Dioxane (co-solvent)
Procedure:
-
In a high-pressure reactor, charge 2,3-dicyanopyridine (1 equivalent), activated MnO₂ (10-20 mol%), water, and dioxane.
-
Seal the reactor and heat to 120-150 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC. The reaction time will need to be optimized to maximize the yield of the mono-acid and minimize the formation of the di-acid.
-
After cooling to room temperature, filter the reaction mixture to remove the MnO₂ catalyst. The catalyst can be washed, dried, and potentially reused.
-
Acidify the filtrate with concentrated HCl to a pH of 2-3 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
Conclusion and Recommendations
The synthesis of this compound can be effectively achieved through multiple catalytic routes. The choice of the optimal synthetic pathway and catalyst depends on several factors, including the availability of starting materials, desired scale of production, cost considerations, and the importance of process greenness.
-
For high-yield, laboratory-scale synthesis with readily available 2-aminopyridine-3-carboxylic acid, a catalytic Sandmeyer reaction using a copper(I) salt with a phase-transfer catalyst or a palladium-catalyzed cyanation offers excellent results. The palladium-catalyzed route is particularly advantageous for its broad functional group tolerance and the use of a less toxic cyanide source.
-
When starting from 2,3-dicyanopyridine, enzymatic hydrolysis with a nitrile hydratase represents the state-of-the-art for selective mono-hydrolysis under mild and green conditions. For a more conventional approach, heterogeneous catalysis with MnO₂ is a viable option, though it requires careful optimization to achieve good selectivity.
It is recommended that researchers evaluate both the cost and environmental impact of the chosen catalyst and reagents. The development of reusable heterogeneous catalysts for both the cyanation and hydrolysis steps remains a key area for future research to further improve the sustainability of the synthesis of this compound.
References
Safety Operating Guide
Operational Guide: Proper Disposal Procedures for 2-Cyanopyridine-3-carboxylic Acid
As a Senior Application Scientist, my primary objective is to empower your research by ensuring safety and efficiency in the laboratory. This guide provides a comprehensive, field-tested framework for the proper disposal of 2-cyanopyridine-3-carboxylic acid. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and maintain the integrity of your research environment. We will move beyond a simple checklist to explain the causality behind each critical step, building a protocol that is both robust and intuitive.
Hazard Assessment and Characterization
This compound is a compound that demands respect due to its composite functional groups: a pyridine ring, a nitrile (cyano) group, and a carboxylic acid. While a specific, comprehensive toxicological profile for this exact molecule is not widely available, we can infer its primary hazards from these components to establish a conservative and safe handling protocol.
-
Pyridine Moiety : Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin, potentially affecting the central nervous system, liver, and kidneys.[1][2]
-
Nitrile Group (-CN) : Nitrile compounds are acutely toxic and can be metabolized in the body to release cyanide, a potent inhibitor of cellular respiration.[3] Contact with acids can liberate highly toxic hydrogen cyanide gas.[4]
-
Carboxylic Acid Group (-COOH) : This group imparts acidic properties and can cause skin and eye irritation or damage.
Given these factors, the compound must be treated as hazardous waste. Its disposal is governed by regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6]
Table 1: Inferred Hazards and Essential Safety Precautions
| Hazard Class | Potential Effect | Immediate Precaution |
|---|---|---|
| Acute Toxicity (Oral, Dermal) | Harmful or toxic if swallowed or contacts skin.[7][8] | Wear appropriate gloves and a lab coat. Wash hands thoroughly after handling.[8] |
| Skin Corrosion/Irritation | Causes skin irritation.[9] | Avoid all direct skin contact.[10] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[11] | Wear chemical safety goggles or a face shield.[1] |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust.[12] | Handle exclusively within a certified chemical fume hood.[1][13] |
| Reactivity | Potential to release toxic gas upon contact with strong acids.[4] | Segregate waste from acids and strong oxidizing agents.[1] |
| Aquatic Toxicity | Harmful to aquatic life. | Prevent release into drains or waterways.[2] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling or generating any waste, ensuring personal and environmental safety is paramount. The following controls are mandatory.
-
Engineering Controls : All operations involving this compound, including weighing, transfers, and the addition to waste containers, must be conducted within a properly functioning and certified chemical fume hood.[1][14] This is the primary barrier to prevent inhalation of fine particulates. An emergency eyewash station and safety shower must be accessible within a 10-second travel distance.[1]
-
Personal Protective Equipment (PPE) : The selection of PPE is critical and non-negotiable.
-
Hand Protection : Wear chemical-resistant gloves. Given the pyridine component, butyl rubber or Viton™ gloves are recommended for extended contact. Double-gloving with a nitrile inner glove can provide additional protection. Always check the manufacturer's glove compatibility chart.[1]
-
Eye Protection : Chemical safety goggles are required at a minimum. For operations with a higher splash risk, a full-face shield should be worn over the goggles.[15]
-
Body Protection : A fully buttoned, long-sleeved laboratory coat must be worn to protect from skin contact.[16]
-
Step-by-Step Waste Collection & Segregation Protocol
The integrity of a laboratory's waste management system begins with rigorous collection and segregation at the point of generation.
-
Select a Designated Waste Container :
-
Compatibility : Use a high-density polyethylene (HDPE) or glass container that is compatible with organic solids and acids.[16] Ensure the container has a screw-top, airtight lid.[1] The rationale here is to prevent any reaction between the waste and its container and to contain any vapors.
-
Condition : The container must be clean, dry, and in good condition with no cracks or residue.
-
-
Label the Container (Before First Use) :
-
Attach a completed hazardous waste label to the empty container.[1] This is a critical step mandated by OSHA and the EPA.[5][17]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound."
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The date of first accumulation.
-
-
-
Deposit Waste :
-
Carefully transfer waste solids into the container using a powder funnel or other appropriate tools to minimize dust generation.
-
If disposing of solutions containing the compound, ensure the solvent is compatible with the container and other contents. Do not mix with incompatible waste streams.
-
-
Segregate Incompatible Wastes :
-
This is the most crucial step for preventing dangerous chemical reactions. Store the this compound waste container away from:
-
The waste container should be stored in a designated, well-ventilated satellite accumulation area, away from heat or ignition sources.[16]
-
-
Secure and Store :
-
Keep the waste container tightly sealed at all times, except when adding waste.[1] This minimizes exposure to personnel and prevents the release of vapors.
-
Store the container in a secondary containment bin to control any potential leaks.
-
Spill Management & Emergency Procedures
Accidents can happen, and a prepared response is the hallmark of a safe laboratory.
-
For Minor Spills (Solid, within a fume hood) :
-
Ensure your PPE is intact. Alert others in the immediate area.
-
Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[1][10] Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
Report the incident to your laboratory supervisor or Chemical Hygiene Officer.[14]
-
-
For Major Spills (outside a fume hood or large quantity) :
-
Evacuate the immediate area. Alert all nearby personnel.
-
If safe to do so, close the laboratory doors to contain the spill.
-
Contact your institution's Environmental Health & Safety (EHS) emergency line immediately.
-
Do not attempt to clean up a large or uncontained spill unless you are specifically trained and equipped to do so.
-
-
Personnel Exposure :
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[16]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[18]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
-
Final Disposal Pathway & Regulatory Compliance
The ultimate disposal of this compound is a regulated process that must be managed by professionals.
-
Institutional EHS : Your primary point of contact is your institution's EHS department. They are responsible for the collection of properly labeled and contained hazardous waste from your laboratory.
-
Waste Classification : As the generator, your laboratory is responsible for the initial waste characterization.[9][15] Based on its properties, this compound would likely be classified under EPA regulations as a toxic solid. For transport, it may fall under a classification such as UN3439, "NITRILES, SOLID, TOXIC, N.O.S." (Not Otherwise Specified).[15]
-
Disposal Method : The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration in a licensed hazardous waste facility.[10][17] This process destroys the compound, converting it into less harmful substances like carbon dioxide, water, and nitrogen oxides. Burial in a specially licensed hazardous waste landfill is a secondary option.[10]
The following diagram illustrates the decision-making workflow for handling and disposing of waste generated in your laboratory.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. carlroth.com [carlroth.com]
- 3. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. nationalacademies.org [nationalacademies.org]
- 6. epa.gov [epa.gov]
- 7. echemi.com [echemi.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. osha.gov [osha.gov]
- 14. md.rcm.upr.edu [md.rcm.upr.edu]
- 15. fishersci.com [fishersci.com]
- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 17. usbioclean.com [usbioclean.com]
- 18. benchchem.com [benchchem.com]
A Comprehensive Guide to the Safe Handling of 2-Cyanopyridine-3-carboxylic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Cyanopyridine-3-carboxylic acid. The following protocols are designed to ensure the safe handling, use, and disposal of this compound by outlining the necessary personal protective equipment (PPE), emergency procedures, and operational plans. The causality behind each recommendation is explained to foster a deep understanding of the associated risks.
Understanding the Hazards of this compound
This compound is a compound that combines the chemical properties of a pyridine ring, a nitrile group (-CN), and a carboxylic acid group (-COOH). This unique structure necessitates a comprehensive approach to safety, as hazards can arise from each of these functional components.
-
Cyanide Toxicity : The presence of the cyano- group is of primary concern. Organic nitriles can be metabolized to release cyanide ions, which are highly toxic.[1][2] Exposure through ingestion, skin contact, or inhalation of dust can be extremely dangerous, potentially leading to rapid and severe systemic effects.[1][2]
-
Pyridine-Related Hazards : Pyridine and its derivatives are known for their characteristic unpleasant odor and can be harmful if inhaled, swallowed, or absorbed through the skin.[3][4][5] They can cause irritation to the skin, eyes, and respiratory tract.[3][4][5]
-
Carboxylic Acid Corrosivity : The carboxylic acid group can cause irritation and potential burns to the skin and eyes upon direct contact.
Given the combined hazards, all work with this compound must be conducted with the utmost care and adherence to stringent safety protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid) | - Certified Chemical Fume Hood- Nitrile Gloves (Double Gloving Recommended)- Chemical Splash Goggles- Full-Face Shield- Chemical-Resistant Lab Coat (fully buttoned)- Closed-toe shoes and long pants | Prevents inhalation of fine dust particles and protects against accidental skin and eye contact.[1][2][6][7][8] A face shield provides an additional layer of protection from splashes. |
| Dissolving and Reactions (Solution) | - Certified Chemical Fume Hood- Nitrile Gloves (Double Gloving Recommended)- Chemical Splash Goggles- Chemical-Resistant Lab Coat (fully buttoned)- Closed-toe shoes and long pants | Mitigates risks from splashes of the solution and potential vapor inhalation.[3][4][5][9][10] |
| Post-Reaction Work-up & Purification | - Certified Chemical Fume Hood- Nitrile Gloves (Double Gloving Recommended)- Chemical Splash Goggles- Chemical-Resistant Lab Coat (fully buttoned)- Closed-toe shoes and long pants | Protects against exposure to the compound and reaction byproducts during transfer and purification steps. |
Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing the risk of exposure.
3.1. Preparation and Weighing:
-
Designated Area : All work with this compound must be performed in a designated area within a certified chemical fume hood.[2][6][7][8]
-
Fume Hood Verification : Before starting, ensure the chemical fume hood is functioning correctly.
-
Gather Materials : Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Weighing : When weighing the solid compound, do so within the fume hood.[2] Use a tared container with a lid to minimize the risk of dust dispersion.[2]
3.2. Dissolution and Reaction:
-
Solvent Addition : Add solvents slowly and carefully to the solid within the fume hood to avoid splashing.
-
Closed System : If possible, conduct reactions in a closed system to contain any potential off-gassing.
-
Temperature Control : Be mindful of the reaction temperature, as heating may increase the volatility of the compound and its byproducts.
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is critical.
| Type of Exposure | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][7][8] Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open.[2][7][8] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air immediately.[2][11][12] If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth resuscitation if ingestion is suspected) and seek immediate medical attention.[13][14][15] |
| Ingestion | Do NOT induce vomiting.[11][14][15] Rinse the mouth with water and seek immediate medical attention.[11][14][15] |
| Spill | For small spills within the fume hood, use an absorbent material to contain the spill.[4] For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.[2] |
Important : Always have the Safety Data Sheet (SDS) for this compound (or a closely related compound) available for emergency responders.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation : All waste contaminated with this compound, including gloves, paper towels, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.[6][7]
-
Aqueous Waste : Aqueous waste containing this compound should be collected in a separate, labeled container. Do not mix with other waste streams.
-
Solid Waste : Solid waste, including contaminated consumables, should be placed in a designated, sealed container.[7]
-
Disposal Procedures : Follow your institution's specific guidelines for the disposal of cyanide-containing waste. This is typically managed through your Environmental Health and Safety (EH&S) department.
By adhering to these comprehensive safety and handling protocols, you can significantly mitigate the risks associated with working with this compound and ensure a safe laboratory environment for yourself and your colleagues.
References
- 1. uthsc.edu [uthsc.edu]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. thermofishersci.in [thermofishersci.in]
- 6. research.columbia.edu [research.columbia.edu]
- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. lobachemie.com [lobachemie.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. dcfinechemicals.com [dcfinechemicals.com]
- 15. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
